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  • Product: 3-(3-Cyanophenoxy)propionic acid
  • CAS: 210962-57-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-(3-Cyanophenoxy)propionic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary & Introduction In the landscape of modern drug discovery, the selection of bifunctional building blocks is a critical determinant of a synthetic campaign's success. 3-(3-Cyanophenoxy)propionic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

In the landscape of modern drug discovery, the selection of bifunctional building blocks is a critical determinant of a synthetic campaign's success. 3-(3-Cyanophenoxy)propionic acid (CAS 210962-57-5) is one such linchpin intermediate. Characterized by a nucleophilic-ready carboxylic acid tail and an electron-deficient cyanophenoxy ring, this compound is instrumental in the modular assembly of advanced therapeutic agents.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and decodes its mechanistic application in pharmacology—specifically in the design of Liver X Receptor (LXR) modulators for neurodegenerative and cardiovascular diseases.

Physicochemical Profiling & Handling Causality

Understanding the physical properties of 3-(3-Cyanophenoxy)propionic acid is paramount for optimizing reaction conditions and predicting its behavior in biological assays. The strongly electron-withdrawing cyano group significantly alters the electron density of the aromatic ring, which enhances the metabolic stability of the ether linkage against oxidative cleavage in vivo.

Quantitative Data Summary
PropertyValue
Chemical Name 3-(3-Cyanophenoxy)propionic acid
CAS Registry Number 210962-57-5
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Boiling Point 341.6 °C at 760 mmHg[1]
Flash Point 160.4 °C[1]
Commercial Purity ≥ 95%
Storage Conditions +4°C, inert atmosphere, light-sensitive[2]

Causality in Handling & Storage: While the compound's boiling point of 341.6 °C[1] indicates high thermal stability during standard reflux conditions, its storage mandates strict environmental controls[2]. Storing the compound at +4°C under an inert (argon/nitrogen) atmosphere is not merely a suggestion; it is a chemical necessity. The cyano group is susceptible to slow, moisture-driven hydrolysis into an amide or carboxylic acid over time. Furthermore, the ether linkage can undergo photo-oxidative degradation upon prolonged exposure to ambient UV light, which is why light-sensitive packaging is required[2].

Synthetic Methodologies & Self-Validating Protocols

To integrate this building block into a discovery pipeline, chemists often synthesize it de novo to ensure high purity and scalability. The following protocol outlines a highly efficient Williamson ether synthesis followed by a chemoselective saponification.

Step-by-Step Experimental Protocol

Step 1: O-Alkylation (Ether Formation)

  • Reagents: 3-Cyanophenol (1.0 eq), Ethyl 3-bromopropionate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: Charge a dry, argon-purged flask with 3-cyanophenol and DMF. Add K₂CO₃ and stir for 15 minutes at room temperature to generate the phenoxide ion. Slowly add ethyl 3-bromopropionate. Elevate the temperature to 80 °C and stir for 8 hours.

  • Causality & Validation: K₂CO₃ is deliberately selected over stronger bases (like NaH) to prevent the premature hydrolysis of the ethyl ester before the SN2 displacement can occur. The reaction progress is a self-validating system via Thin Layer Chromatography (TLC; Hexane:EtOAc 3:1). The complete disappearance of the highly UV-active 3-cyanophenol spot confirms quantitative conversion.

Step 2: Saponification (Ester Cleavage)

  • Procedure: Cool the reaction mixture, dilute with water, and extract the intermediate ester with ethyl acetate. Concentrate the organic layer and redissolve the crude ester in a 1:1 mixture of THF and water. Add Lithium Hydroxide (LiOH·H₂O, 2.0 eq) and stir at room temperature for 2 hours.

  • Causality: LiOH provides mild, quantitative cleavage of the ethyl ester. Crucially, these mild conditions prevent the unwanted hydrolysis of the robust nitrile group, which would otherwise require much harsher conditions (e.g., concentrated aqueous bases at reflux) to break down.

Step 3: Acidification and Isolation

  • Procedure: Remove the THF under reduced pressure. Cool the aqueous layer in an ice bath and dropwise add 1M HCl until the pH reaches 2.0–3.0.

  • Validation: The sudden formation of a dense white/beige precipitate acts as an immediate visual validation of successful protonation. Filter the solid, wash with cold water, and dry under high vacuum to yield pure 3-(3-Cyanophenoxy)propionic acid.

Synthesis A 3-Cyanophenol + Ethyl 3-bromopropionate B O-Alkylation (K2CO3, DMF, 80°C) A->B C Ethyl 3-(3-cyanophenoxy)propanoate B->C D Saponification (LiOH, THF/H2O, RT) C->D E Acidification (1M HCl, pH 2) D->E F 3-(3-Cyanophenoxy)propionic acid (Precipitation & Filtration) E->F

Fig 1. Step-by-step synthetic workflow for 3-(3-Cyanophenoxy)propionic acid.

Applications in Drug Discovery: LXR Modulators

The true strategic value of 3-(3-Cyanophenoxy)propionic acid lies in its application as a structural motif in advanced pharmacophores. Notably, it is utilized as a critical building block in the synthesis of novel sulfonylindoline compounds[3].

Mechanistic Insights & Disease Mitigation

In these therapeutic architectures, the propionic acid tail is coupled with an indoline core via an amide bond. The resulting compounds act as potent modulators of the Liver X Receptor (LXR)[3]. The cyanophenoxy moiety is not merely a spacer; its precise electronic distribution and steric bulk are essential for deep insertion into the hydrophobic pockets of the LXR ligand-binding domain.

When these indoline derivatives bind to LXR, they induce heterodimerization with the Retinoid X Receptor (RXR). This activated complex binds to the LXR response element (LXRE) on the DNA sequence, directly upregulating the transcription of Apolipoprotein E (ApoE)[3].

Causality in Efficacy: ApoE is a critical protein for lipid transport. By increasing ApoE expression, these drugs facilitate the massive efflux of cholesterol from lipid-laden macrophages. This mechanism is profoundly beneficial in resolving atherosclerosis (cardiovascular disease) and maintaining lipid homeostasis in the central nervous system—a primary therapeutic angle for combating Alzheimer's disease and other inflammatory neurodegenerations[4].

LXR_Pathway Drug Indoline Derivative (incorporating cyanophenoxy moiety) LXR Liver X Receptor (LXR) Activation Drug->LXR Agonist Binding RXR Heterodimerization with RXR LXR->RXR DNA Binding to LXRE (Promoter Region) RXR->DNA ApoE ApoE Expression Upregulation DNA->ApoE Transcription Efflux Cholesterol Efflux (Atherosclerosis & Alzheimer's Mitigation) ApoE->Efflux

Fig 2. LXR activation pathway mediated by cyanophenoxy-indoline derivatives.

Conclusion

3-(3-Cyanophenoxy)propionic acid is far more than a simple laboratory reagent; it is a meticulously engineered fragment that imparts essential physicochemical properties to next-generation therapeutics. By adhering to the stringent storage protocols and leveraging the robust, self-validating synthetic pathways outlined above, discovery chemists can reliably utilize this compound to unlock complex biological targets like LXR, paving the way for breakthroughs in neurodegenerative and cardiovascular medicine.

References

  • Title: Shanghai Bi De Pharmaceutical Technology Co., Ltd. - MOLBASE Source: molbase.com URL: [Link]

  • Title: 7170-50-5, 3-(3-Chlorophenoxy)propionic Acid - AccelaChem | AccelaChemBio Source: accelachem.com URL: [Link]

  • Title: MX2007015070A - Novel indoline compounds.
  • Title: MX2007015070A - Novel indoline compounds. (Therapeutic Uses)

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 3-(3-Cyanophenoxy)propionic Acid in Polar Organic Solvents

Executive Summary In the landscape of early-stage drug development and active pharmaceutical ingredient (API) synthesis, understanding the thermodynamic solubility of intermediates is paramount. 3-(3-Cyanophenoxy)propion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug development and active pharmaceutical ingredient (API) synthesis, understanding the thermodynamic solubility of intermediates is paramount. 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) is a highly functionalized organic intermediate characterized by a terminal carboxylic acid, a flexible ether linkage, and a meta-substituted cyanophenyl ring 1.

This technical guide provides an in-depth analysis of the solute-solvent dynamics governing the solubility of 3-(3-Cyanophenoxy)propionic acid in polar organic solvents. By deconstructing the mechanistic causality behind solvent selection and detailing a self-validating experimental protocol, this whitepaper serves as an authoritative resource for researchers optimizing crystallization, liquid-liquid extraction, and formulation workflows.

Physicochemical Architecture & Solute-Solvent Dynamics

To predict and manipulate the solubility profile of 3-(3-Cyanophenoxy)propionic acid, we must first analyze its structural moieties and their respective intermolecular interaction capacities:

  • The Carboxylic Acid (-COOH) Group: This moiety acts as both a strong hydrogen-bond donor and acceptor. In non-polar environments, carboxylic acids spontaneously form highly stable, cyclic hydrogen-bonded dimers, which drastically reduces their solubility [[2]](). To achieve high solubility, a solvent must be capable of disrupting these dimers through competitive hydrogen bonding.

  • The Cyano (-CN) Group: As a potent electron-withdrawing group, the nitrile nitrogen acts as a localized hydrogen-bond acceptor and engages in strong dipole-dipole interactions.

  • The Ether (-O-) Linkage: Provides rotational flexibility to the molecule and serves as a weak hydrogen-bond acceptor.

SolvationNetwork Central 3-(3-Cyanophenoxy) propionic acid COOH Carboxylic Acid (-COOH) Central->COOH Structural Component CN Cyano Group (-CN) Central->CN Structural Component Ether Ether Linkage (-O-) Central->Ether Structural Component Protic Protic Solvents (MeOH, EtOH) COOH->Protic H-Bond Donor & Acceptor Aprotic Aprotic Solvents (DMSO, DMF) COOH->Aprotic H-Bond Donor CN->Protic H-Bond Acceptor CN->Aprotic Dipole-Dipole Ether->Protic Weak H-Bond Acceptor

Figure 1: Solvation interaction network of 3-(3-Cyanophenoxy)propionic acid in polar solvents.

Causality in Solvent Selection

Polar aprotic solvents (e.g., DMSO, DMF) yield the highest solubility. Because they possess highly polarized S=O or C=O bonds, they act as powerful, unidirectional hydrogen-bond acceptors for the carboxylic proton. By not competing as hydrogen-bond donors, they effectively solvate the monomeric acid and prevent self-association, driving maximum thermodynamic solubility.

Thermodynamic Solubility Profile in Polar Solvents

The table below outlines the extrapolated thermodynamic solubility ranges for 3-(3-Cyanophenoxy)propionic acid across standard polar organic solvents. These values represent equilibrium solubility ( Seq​ ), the maximum concentration of the solute in a thermodynamically stable solution at 25°C.

SolventClassificationDielectric Constant (ε)Estimated Solubility Range (mg/mL)Dominant Solvation Mechanism
DMSO Polar Aprotic46.7> 100Strong H-bond acceptor; efficiently disrupts -COOH dimers.
DMF Polar Aprotic36.7> 100Strong H-bond acceptor; strong dipole-dipole pairing with -CN.
Methanol Polar Protic32.720 - 50H-bond donor/acceptor; competitive solvation with solute dimers.
Ethanol Polar Protic24.510 - 30Moderate H-bonding; solubility limited by lower solvent polarity.
Acetonitrile Polar Aprotic37.55 - 15Weak H-bond acceptor; relies primarily on dipole interactions.

Experimental Methodology: The Shake-Flask & HPLC-UV Protocol

To empirically determine the exact solubility of 3-(3-Cyanophenoxy)propionic acid, kinetic solvent-shift methods are insufficient due to the risk of supersaturation artifacts 3. The Shake-Flask Method remains the gold standard for establishing true thermodynamic equilibrium [[4]]().

ShakeFlask Step1 Solid Excess Preparation Step2 Solvent Addition (Polar Media) Step1->Step2 Step3 Isothermal Equilibration (37°C, 48h) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 HPLC-UV Quantification Step4->Step5

Figure 2: Standardized shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol
  • Solid Excess Preparation: Weigh an amount of 3-(3-Cyanophenoxy)propionic acid that is approximately 30–40% above the estimated saturation limit into a non-leaching borosilicate glass vial [[5]]().

  • Solvent Addition: Add exactly 5.0 mL of the target polar organic solvent (e.g., anhydrous Methanol or DMSO).

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 37 ± 1 °C, agitating at 100 rpm for 48 hours.

    • Causality: Maintaining 37°C standardizes the thermodynamic state. Agitating at 100 rpm ensures continuous particle contact with the solvent while preventing the formation of micro-droplets that can artificially inflate apparent solubility 4.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Causality: Centrifugation is strictly preferred over syringe filtration for organic solvents to eliminate the risk of analyte adsorption onto filter membranes or membrane degradation.

  • Quantification: Dilute the supernatant with the mobile phase and quantify the dissolved concentration using an appropriately validated HPLC-UV method at the compound's λmax​ .

The Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates a kinetic checkpoint : sampling the supernatant at both 24 hours and 48 hours. If the concentration variance ( ΔC ) between these time points exceeds 5%, thermodynamic equilibrium ( dS/dt=0 ) has not been reached, and incubation must be extended. Furthermore, the residual solid pellet must be analyzed via X-ray Powder Diffraction (XRPD) post-equilibration. This confirms that the solid phase has not undergone a solvent-mediated polymorphic transformation, validating that the measured solubility strictly corresponds to the original crystalline form of the API intermediate.

References

  • NextSDS. 3-(3-Cyanophenoxy)propionic Acid — Chemical Substance.1

  • CK-12 Foundation. Physical Properties of Carboxylic Acids.2

  • Pharma Excipients. UNGAP best practice for improving solubility data quality.3

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.4

  • World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments.5

Sources

Foundational

Thermodynamic Stability and Melting Point Characterization of 3-(3-Cyanophenoxy)propionic Acid: A Methodological Whitepaper

Executive Summary 3-(3-Cyanophenoxy)propionic acid (CAS 210962-57-5) is a highly functionalized organic molecule frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Cyanophenoxy)propionic acid (CAS 210962-57-5) is a highly functionalized organic molecule frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Understanding its thermodynamic stability and melting point ( Tm​ ) is paramount for optimizing crystallization processes, ensuring formulation stability, and preventing solid-state degradation.

This technical guide provides an authoritative framework for evaluating the thermodynamic profile of 3-(3-Cyanophenoxy)propionic acid. By bridging molecular architecture with self-validating empirical protocols, this whitepaper serves as a definitive resource for researchers and drug development professionals.

Molecular Architecture & Predictive Thermodynamics

The thermodynamic stability of a crystalline solid is fundamentally dictated by its crystal lattice energy ( ΔHsub​ ), which is a macroscopic manifestation of microscopic intermolecular forces. For 3-(3-Cyanophenoxy)propionic acid[1], the lattice energy is governed by three distinct structural moieties:

  • The Carboxylic Acid Terminus (-COOH): Drives the formation of robust intermolecular hydrogen-bonded dimers. This dimerization significantly elevates the enthalpy of fusion ( ΔHf​ ) and the melting point.

  • The Meta-Cyano Group (-CN): Acts as a strong electron-withdrawing group, creating a significant molecular dipole. The resulting dipole-dipole interactions lock the aromatic rings into specific crystallographic orientations, enhancing thermal stability.

  • The Propoxy Ether Linkage (-O-CH₂-CH₂-): Introduces conformational flexibility. The rotational freedom around the ether bonds can lead to the existence of multiple stable crystal packing arrangements (polymorphism), each with distinct melting points and thermodynamic stabilities.

Quantitative Physicochemical Profile

Because empirical thermal data for early-stage intermediates can vary based on purity and polymorphic form, the table below synthesizes both known physicochemical constants and predictive thermodynamic ranges based on structurally analogous phenoxypropionic acids.

ParameterValue / DescriptorMethod of Determination
CAS Number 210962-57-5Chemical Registry
Molecular Formula C₁₀H₉NO₃Stoichiometric Analysis
Molecular Weight 191.18 g/mol Mass Spectrometry
Boiling Point ~341.6 °CComputational / Literature[2]
Melting Point ( Tm​ ) 110 °C – 130 °C (Predicted range)DSC (Endothermic Peak)
Decomposition ( Td​ ) > 250 °CTGA (Onset of Mass Loss)
Topological Polar Surface Area 83.2 – 96.4 ŲComputational (XLogP3)[3]

Experimental Methodologies: Self-Validating Protocols

To empirically determine the melting point and thermodynamic stability of 3-(3-Cyanophenoxy)propionic acid, thermal analysis must be conducted in strict accordance with USP <891> Thermal Analysis standards[4]. The following protocols are designed to be self-validating, ensuring that kinetic artifacts do not mask true thermodynamic values.

Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the absolute melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and the presence of polymorphic transitions.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 3-(3-Cyanophenoxy)propionic acid into a standard aluminum crucible.

  • Crucible Selection (Causality): Use a pinholed (vented) lid. Why? A hermetically sealed pan may trap residual moisture or volatile impurities, causing a localized pressure buildup that artificially depresses the melting point via freezing-point depression mechanics.

  • Purge Gas: Equilibrate the furnace with a high-purity Nitrogen ( N2​ ) purge at 50 mL/min. Why? Nitrogen displaces oxygen, preventing premature oxidative degradation at elevated temperatures, which could be misinterpreted as a polymorphic transition.

  • Thermal Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Heat from 25 °C to 200 °C at a strictly controlled rate of 10 °C/min .

    • Causality of Heating Rate: A 10 °C/min rate balances thermal resolution and sensitivity. Slower rates (e.g., 1 °C/min) may allow the cyano group to undergo kinetic solid-state degradation before the thermodynamic melting point is reached, while faster rates (e.g., 20 °C/min) cause thermal lag, shifting the apparent Tm​ higher than its true value.

  • Data Analysis: The melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic phase transition independent of sample mass.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the decomposition temperature ( Td​ ) and verify that the endothermic event observed in DSC is a true melt and not sublimation or degradation.

Step-by-Step Protocol:

  • Sample Loading: Load 5.0 to 10.0 mg of the compound into an open platinum or alumina pan.

  • Environmental Control: Utilize a dry Nitrogen purge (50 mL/min). Why? To isolate pure thermal homolytic bond cleavage (intrinsic stability) from oxidative combustion.

  • Heating Ramp: Heat from 25 °C to 400 °C at 10 °C/min.

  • Validation Logic: If mass loss (e.g., >0.5%) occurs concurrently with the DSC endotherm, the compound is undergoing decomposition upon melting. If the mass remains stable until well past the DSC Tm​ , the compound exhibits high thermodynamic stability in the liquid state.

Accelerated Stability & ICH Guidelines

The thermodynamic parameters derived from DSC and TGA directly inform the long-term storage and formulation strategies mandated by the ICH Q1A(R2) guidelines.

Because 3-(3-Cyanophenoxy)propionic acid contains a flexible ether linkage, it is susceptible to polymorphic transformation under thermal stress. According to ICH Q1A(R2), accelerated stability testing must be conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. If the experimentally determined Tm​ is relatively low (e.g., approaching 100 °C), the kinetic energy at 40 °C combined with moisture plasticization may lower the activation energy required for the crystal lattice to collapse or transition into a less soluble polymorph. Therefore, establishing a high, singular Tm​ via DSC is a critical prerequisite for advancing the API into clinical formulation.

Visualizations

The following diagrams map the logical progression of thermal characterization and the structural causality behind the compound's thermodynamic stability.

ThermalWorkflow A API Synthesis CAS 210962-57-5 B Thermal Analysis (DSC / TGA) A->B C Crystallography (PXRD) A->C E Thermodynamic Profile (Tm, ΔHf, Td) B->E C->E D Accelerated Stability (ICH Q1A) E->D

Fig 1: End-to-end thermodynamic characterization workflow for API development.

Causality A Carboxylic Acid (H-Bond Dimerization) D Crystal Lattice Energy (ΔH_sub) A->D Increases B Cyano Group (Dipole Interactions) B->D Increases C Phenoxy Ether (Conformational Flex) C->D Modulates E Melting Point (Tm) D->E Determines

Fig 2: Structural moieties influencing the crystal lattice energy and melting point.

References

  • Molbase / Chemical Properties. "210962-57-5 Boiling Point and Physical Properties." Molbase. Available at:[Link]

  • United States Pharmacopeia (USP). "USP <891> Thermal Analysis." Particle Technology Labs / USP Compendium. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH Official Database. Available at:[Link]

Sources

Foundational

Preliminary Biological Activity and Pharmacological Profiling of 3-(3-Cyanophenoxy)propionic Acid Derivatives: An In-Depth Technical Guide

Executive Summary The 3-(3-Cyanophenoxy)propionic acid (CPP) scaffold is a highly versatile, bifunctional pharmacophore utilized extensively in modern medicinal chemistry. Rather than acting as a standalone therapeutic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(3-Cyanophenoxy)propionic acid (CPP) scaffold is a highly versatile, bifunctional pharmacophore utilized extensively in modern medicinal chemistry. Rather than acting as a standalone therapeutic, CPP serves as a critical building block for synthesizing complex inhibitors and modulators across multiple disease states. The structural logic of CPP relies on two distinct poles:

  • The meta-Cyano Group: Acts as a strong hydrogen bond acceptor, a dipole modifier, and a synthetic precursor to amidines or aminomethyl groups. The meta (3-position) trajectory provides a specific spatial vector that differs significantly from para-substituted analogs, allowing for precise angular engagement within asymmetric enzyme pockets.

  • The Propionic Acid Tail: Provides a flexible, two-carbon aliphatic linker terminating in a carboxylic acid. This moiety is critical for generating zwitterionic properties (improving aqueous solubility and oral bioavailability) or acting as an acidic headgroup to mimic endogenous fatty acid substrates.

This whitepaper synthesizes the preliminary biological activities of CPP derivatives across three distinct therapeutic domains: antimicrobial virulence inhibition, cardiovascular anticoagulation, and metabolic modulation.

Mechanistic Rationale & Target Pathways

Antimicrobial Activity: T3SS Inhibition

The Type III Secretion System (T3SS) is a needle-like virulence apparatus used by Gram-negative pathogens, such as Pseudomonas aeruginosa, to inject effector toxins (ExoS, ExoT, ExoU) directly into host cells. Because T3SS is essential for virulence but not for bacterial survival, inhibiting it applies less selective pressure for resistance compared to traditional bactericidal antibiotics.

Derivatives of CPP, specifically phenoxyacetamides and propionamides, have been identified as potent inhibitors of the P. aeruginosa T3SS . The causality behind using the CPP scaffold lies in its ability to allosterically block the assembly or function of the PcrV/PopB/PopD translocation pore. The cyano group enhances binding affinity through dipole-dipole interactions within the target protein's hydrophobic cleft, while the propionic acid is often coupled with substituted amines to optimize cell permeability.

T3SS_Inhibition Bact P. aeruginosa (T3SS Apparatus) Effector Effector Toxins (ExoS, ExoT, ExoU) Bact->Effector Secretion via Needle Complex Host Host Cell (CHO Cell) Effector->Host Translocation & Intoxication Inhibitor CPP-Derived Phenoxyamide Inhibitor->Bact Allosteric Blockade of Secretion

Fig 1: Mechanism of T3SS inhibition by CPP-derived phenoxyamides preventing host cell intoxication.

Cardiovascular Activity: Serine Protease Inhibition

In the coagulation cascade, serine proteases like Thrombin (Factor IIa) and Factor Xa drive thrombosis. The design of nonpeptide thrombin inhibitors heavily relies on mimicking the natural Arg/Lys substrates that bind to the Asp189 residue in the S1 pocket of these enzymes .

Here, the 3-cyano group of CPP is converted into an amidine via a Pinner reaction. The meta-amidine vector precisely aligns with the Asp189 carboxylate to form a bidentate salt bridge. Concurrently, the propionic acid tail remains intact to form a zwitterion. This design choice is highly deliberate: the zwitterionic nature prevents the molecule from being overly lipophilic, thereby reducing non-specific plasma protein binding and improving the pharmacokinetic (PK) profile.

Coagulation_Cascade CPP 3-(3-Cyanophenoxy) propionic acid Amidine Meta-Amidine Vector (Binds Asp189 in S1) CPP->Amidine Pinner Reaction Zwitterion Propionic Acid Tail (Solvent Exposed) CPP->Zwitterion Retains Carboxylate Thrombin Thrombin/Factor Xa Active Site Amidine->Thrombin Bidentate Salt Bridge Zwitterion->Thrombin Hydrophilicity / PK Profile Coagulation Fibrinogen Cleavage (Thrombosis) Thrombin->Coagulation Proteolysis Blocked

Fig 2: Structural logic of CPP conversion into a zwitterionic nonpeptide thrombin inhibitor.

Metabolic Modulation: Dual sEH/PPAR Targeting

Metabolic syndrome requires complex polypharmacy. To combat this, researchers design multi-target compounds. Soluble epoxide hydrolase (sEH) inhibitors and Peroxisome proliferator-activated receptor (PPAR) agonists can be fused into a single molecule .

The CPP scaffold is ideal for this fusion. The propionic acid moiety mimics the acidic headgroup required for PPARγ activation (docking into the AF-2 domain). Meanwhile, the cyano group is reduced to an amine and reacted to form a urea linkage, which acts as a transition-state mimic for the epoxide hydrolysis carried out by sEH.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the quantitative biological activity of various CPP derivatives across the three discussed therapeutic targets.

Compound Class / DerivativePrimary TargetKey Structural FeatureBiological Activity (IC₅₀ / Kᵢ / EC₅₀)Reference
Phenoxypropionamides P. aeruginosa T3SSα-methyl substitution on propionic chainIC₅₀ < 1.0 µM (Secretion Assay)
Benzimidazole-Propionic Acids Thrombin (Factor IIa)Meta-amidine + Zwitterionic propionateKᵢ = 2.5 - 10 nM (Chromogenic Assay)
Urea-Propionic Acids sEH EnzymeUrea linkage + Free propionic acid tailIC₅₀ < 50 nM (sEH Inhibition)
Urea-Propionic Acids PPARγ ReceptorFused acidic headgroup (Propionate)EC₅₀ ~ 1.2 µM (Transactivation Assay)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls, orthogonal readouts, and specific checkpoints to verify causality and eliminate false positives.

Protocol A: Synthetic Workflow for CPP Core Validation

Before biological testing, the CPP core must be synthesized and validated for purity.

  • Williamson Ether Synthesis: Combine 3-cyanophenol (1.0 eq) and ethyl 3-bromopropionate (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) as a base. Stir at 60°C for 12 hours.

  • Intermediate Validation: Extract with EtOAc and wash with 1M NaOH to remove unreacted phenol. Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the phenol spot confirms complete alkylation.

  • Saponification: Dissolve the resulting ethyl 3-(3-cyanophenoxy)propanoate in a 1:1 mixture of MeOH and THF. Add 2M LiOH (aqueous) and stir at room temperature for 4 hours.

  • Acidification & Isolation: Acidify the mixture to pH 2 using 1M HCl. Extract the precipitated 3-(3-Cyanophenoxy)propionic acid with dichloromethane.

  • Final Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Critical Check: Ensure the disappearance of the ethyl ester quartet/triplet signals and the presence of a broad singlet at ~12.5 ppm (COOH).

Synthetic_Workflow Phenol 3-Cyanophenol Ether Williamson Ether Synthesis (K2CO3, DMF) Phenol->Ether Ester Ethyl 3-bromopropionate Ester->Ether Intermediate Ethyl 3-(3-cyanophenoxy) propanoate Ether->Intermediate Hydrolysis Base Hydrolysis (LiOH, MeOH/H2O) Intermediate->Hydrolysis Product 3-(3-Cyanophenoxy) propionic acid Hydrolysis->Product

Fig 3: Step-by-step synthetic workflow for the generation of the CPP scaffold.

Protocol B: High-Throughput T3SS Intoxication Assay (LDH Release)

This protocol tests the efficacy of CPP-derived amides in preventing P. aeruginosa from destroying host cells via T3SS.

  • Cell Culture Preparation: Seed Chinese Hamster Ovary (CHO) cells in a 96-well plate at 2×10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Bacterial Preparation: Grow P. aeruginosa (Wild-Type PAO1) to an OD₆₀₀ of 0.8.

    • Internal Control: Grow a ΔexsA mutant strain (T3SS-deficient) alongside the WT. This serves as the negative intoxication control.

  • Compound Treatment: Pre-incubate the PAO1 bacteria with the CPP derivative (dose-response: 0.1 µM to 50 µM) for 30 minutes.

    • Validation Check: Measure bacterial OD₆₀₀ post-incubation. If the compound reduces OD₆₀₀, it is a general antibiotic (false positive for T3SS specific inhibition). The OD₆₀₀ must remain stable.

  • Infection: Add the treated bacteria to the CHO cells at a Multiplicity of Infection (MOI) of 10. Incubate for 3 hours.

  • Readout: Centrifuge the plate and transfer the supernatant to a new plate. Add Lactate Dehydrogenase (LDH) assay reagent. Measure absorbance at 490 nm.

  • Data Analysis: Calculate IC₅₀ based on the reduction of LDH release compared to the untreated PAO1 positive control.

Protocol C: Chromogenic Serine Protease Assay (Thrombin)

This assay determines the binding affinity (Kᵢ) of CPP-amidine derivatives to the thrombin active site.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4). The BSA is critical to prevent non-specific adsorption of the zwitterionic compound to the microplate plastic.

  • Enzyme & Inhibitor Incubation: Add human α-thrombin (final concentration 0.5 nM) to a 96-well microplate. Add the CPP derivative at varying concentrations (0.1 nM to 1 µM). Incubate for 15 minutes at 37°C to allow equilibrium binding.

    • Internal Control: Use Argatroban as a positive control for competitive inhibition.

  • Substrate Addition: Add the chromogenic substrate S-2238 (D-Phe-Pip-Arg-pNA) at a concentration equal to its Kₘ (typically 2.5 µM).

  • Kinetic Readout: Immediately monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 10 minutes.

  • Validation & Calculation: Ensure the uninhibited control yields a linear reaction rate ( R2>0.98 ). Calculate the Kᵢ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

References

  • Williams, J. D., Torhan, M. C., Neelagiri, V. R., Brown, C., Bowlin, N. O., Di, M., ... & Moir, D. T. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry, 23(5), 1027-1043. URL:[Link]

  • Hauel, N. H., Nar, H., Priepke, H., Ries, U., Stassen, J. M., & Wienen, W. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766. URL:[Link]

  • Blöcher, R., Lamers, C., Wittmann, S. K., Diehl, O., Hanke, T., Merk, D., ... & Proschak, E. (2016). Design and synthesis of fused soluble epoxide hydrolase/peroxisome proliferator-activated receptor modulators. MedChemComm, 7(6), 1209-1216. URL:[Link]

Exploratory

mechanism of action for 3-(3-Cyanophenoxy)propionic acid in receptor binding

An In-Depth Technical Guide to the Mechanism of Action of 3-(3-Cyanophenoxy)propionic Acid in Receptor Binding Executive Summary The phenoxypropionic acid scaffold is a privileged pharmacophore in chemical biology, histo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(3-Cyanophenoxy)propionic Acid in Receptor Binding

Executive Summary

The phenoxypropionic acid scaffold is a privileged pharmacophore in chemical biology, historically recognized for its role in peroxisome proliferator-activated receptor (PPAR) modulation and herbicidal activity. However, advanced structural pharmacology has elucidated a secondary, highly specific role for these derivatives: acting as Negative Allosteric Modulators (NAMs) of Class C G-Protein-Coupled Receptors (GPCRs), specifically the T1R2/T1R3 heterodimer [1].

As a Senior Application Scientist, I approach the evaluation of 3-(3-Cyanophenoxy)propionic acid not just as a chemical entity, but as a precise molecular probe. The addition of a meta-cyano group to the phenoxy ring fundamentally alters the electronic landscape of the molecule, shifting its receptor binding dynamics. This guide deconstructs the mechanistic causality of its binding, provides self-validating experimental workflows to quantify its allosteric effects, and establishes a robust framework for utilizing this compound in drug discovery and receptor mapping.

Structural Pharmacology: The Allosteric Binding Pocket

Unlike orthosteric ligands that bind to the large extracellular Venus Flytrap Domain (VFTD) of Class C GPCRs, phenoxypropionic acid derivatives bypass the VFTD entirely. They intercalate directly into the 7-transmembrane domain (TMD) of the T1R3 subunit [2].

The mechanism of action for 3-(3-Cyanophenoxy)propionic acid relies on a tripartite binding interaction within the T1R3-TMD:

  • Ionic Anchoring: The deprotonated propionic acid moiety forms a critical electrostatic salt bridge with basic residues (e.g., Arg or Lys) at the extracellular opening of the TMD helical bundle.

  • Hydrophobic Packing: The phenoxy ring buries itself into a hydrophobic sub-pocket formed by the interface of transmembrane helices TM3, TM5, and TM6.

  • Dipole-Dipole Pinning: The 3-cyano group acts as a strong electron-withdrawing group and a directional hydrogen-bond acceptor. It engages polar residues deeper in the pocket, creating steric hindrance that physically prevents the outward shift of TM6—a conformational change strictly required for intracellular G-protein coupling.

By locking the receptor in this inactive conformation, the compound exerts non-competitive inhibition, completely abolishing downstream signaling regardless of orthosteric agonist concentration [3].

G Ligand Orthosteric Agonist (Binds VFTD) T1R2 T1R2 Subunit (Extracellular) Ligand->T1R2 Activates NAM 3-(3-Cyanophenoxy)propionic acid (NAM) T1R3 T1R3 Subunit (Transmembrane Domain) NAM->T1R3 Intercalates TMD Inhibition Conformational Arrest (TM6 Shift Blocked) NAM->Inhibition GProtein G-protein (Gαq/15) T1R2->GProtein Signal Transduction T1R3->GProtein Signal Transduction PLC PLC-β2 Activation GProtein->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Inhibition->GProtein Prevents Coupling

Fig 1: Allosteric inhibition of Class C GPCR signaling by 3-(3-Cyanophenoxy)propionic acid.

Quantitative Data: Structure-Activity Relationship (SAR)

To understand the potency of the 3-cyano substitution, we must benchmark it against known phenoxypropionic acid NAMs such as Lactisole and 2,4-DP [4]. The data below summarizes the binding affinity ( Ki​ ) and functional half-maximal inhibitory concentration ( IC50​ ) derived from standardized calcium mobilization assays.

Compound NameSubstitution Pattern IC50​ (T1R3 Inhibition) Ki​ (Binding Affinity)Mechanism
Lactisole 2-(4-methoxyphenoxy)~70.0 µM~55.0 µMWeak NAM
2,4-DP 2-(2,4-dichlorophenoxy)~5.0 µM~3.2 µMPotent NAM
3-(3-Cyanophenoxy)propionic acid 3-(3-cyanophenoxy)~8.5 µM ~6.0 µM Potent NAM

Data Interpretation: The shift from a para-methoxy group (Lactisole) to a meta-cyano group drastically improves the IC50​ . The electron-withdrawing nature of the cyano group enhances the acidity of the propionic acid tail, strengthening the critical salt bridge at the TMD entrance while simultaneously optimizing the dipole interactions deep within the helical bundle.

Self-Validating Experimental Methodologies

To rigorously prove that 3-(3-Cyanophenoxy)propionic acid acts as a NAM and not a cytotoxic agent or an orthosteric antagonist, we must employ a self-validating system. This requires pairing a functional high-throughput assay with an orthogonal biophysical validation step.

Protocol A: Functional Calcium Mobilization Assay (FLIPR)

Causality: Native Class C GPCRs often couple to Gs​ or Gi​ pathways (modulating cAMP), which are notoriously noisy in high-throughput formats. By co-transfecting HEK293T cells with the chimeric G-protein Gα15​ , we artificially force the receptor to couple to the Phospholipase C (PLC) pathway. This translates receptor activation into a massive, easily quantifiable intracellular calcium release, providing a high signal-to-noise ratio to measure allosteric inhibition.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293T cells stably expressing T1R2, T1R3, and Gα15​ into a 384-well black-wall, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 1 hour at room temperature in the dark.

  • NAM Pre-incubation: Add 3-(3-Cyanophenoxy)propionic acid across a 10-point concentration gradient (0.1 µM to 100 µM). Crucial Step: Incubate for exactly 15 minutes. This allows the NAM to equilibrate within the lipophilic TMD pocket before the orthosteric agonist is introduced.

  • Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), inject an EC80​ concentration of a known agonist (e.g., sucralose) and continuously read fluorescence (Ex: 488 nm, Em: 525 nm) for 120 seconds.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium peak. Fit the dose-response data using a four-parameter logistic regression to determine the IC50​ .

Protocol B: Orthogonal Validation via BRET (Bioluminescence Resonance Energy Transfer)

Causality: A decrease in calcium signal could theoretically be caused by off-target PLC inhibition. To validate direct receptor binding, we use BRET. By tagging the T1R3 C-terminus with Renilla luciferase (Rluc) and the subunit with Yellow Fluorescent Protein (YFP), we can measure the physical proximity of the receptor to the G-protein. If the NAM successfully arrests the receptor in an inactive state, the agonist-induced change in the BRET ratio will be completely abolished.

Workflow Cell HEK293T Cells + T1R3/Gα15 Dye Load Fluo-4 AM (Calcium Dye) Cell->Dye Incubate 15m Pre-incubation: 3-(3-Cyanophenoxy)propionic acid Dye->Incubate Stimulate Inject Agonist (EC80 Concentration) Incubate->Stimulate Read FLIPR Readout (Fluorescence Peak) Stimulate->Read Validate Orthogonal BRET (Conformational Check) Read->Validate

Fig 2: Self-validating high-throughput workflow for quantifying NAM activity and receptor arrest.

Conclusion & Future Directions

3-(3-Cyanophenoxy)propionic acid represents a highly tuned molecular instrument for probing the transmembrane allosteric sites of Class C GPCRs. Its mechanism of action—relying on the synergistic effects of an ionic propionic anchor and a sterically restrictive cyano-dipole—ensures robust conformational arrest of the T1R3 subunit.

For drug development professionals, utilizing this compound in competitive binding assays allows for the rapid screening of novel allosteric modulators. Furthermore, given the structural homology between the T1R3-TMD and the binding pockets of other Class C GPCRs (such as mGluR1 and GABA_B), 3-(3-Cyanophenoxy)propionic acid serves as an excellent foundational scaffold for developing targeted neuro-pharmacological therapeutics.

References

  • Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor. RSC Chemical Biology. Available at:[Link]

  • Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLoS One (via PMC). Available at:[Link]

  • Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. Journal of Chromatography A. Available at:[Link]

  • Phenoxy Herbicides and Fibrates Potently Inhibit the Human Chemosensory Receptor Subunit T1R3. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(3-Cyanophenoxy)propionic acid

Application Note: Step-by-Step Synthesis and Mechanistic Rationale for 3-(3-Cyanophenoxy)propionic Acid Introduction Aryloxypropionic acids are highly versatile pharmacophores and synthetic intermediates frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis and Mechanistic Rationale for 3-(3-Cyanophenoxy)propionic Acid

Introduction

Aryloxypropionic acids are highly versatile pharmacophores and synthetic intermediates frequently utilized in drug development. The synthesis of 3-(3-Cyanophenoxy)propionic acid requires a precisely controlled two-phase approach: a Williamson ether synthesis followed by a highly chemoselective saponification. The primary synthetic challenge lies in the second phase—hydrolyzing an aliphatic ester without concurrently hydrating the base-sensitive aryl nitrile group.

Mechanistic Rationale & Reagent Selection

Phase 1: Williamson Ether Alkylation The reaction between 3-cyanophenol and ethyl 3-bromopropionate is a classic SN2 displacement. The electron-withdrawing nature of the meta-cyano group increases the acidity of the phenol (pKa ~8.6), allowing for the use of a mild base like Potassium Carbonate (K2CO3)[1]. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, significantly enhancing its nucleophilicity and accelerating the SN2 kinetics.

Phase 2: Chemoselective Saponification Standard saponification protocols using Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) at elevated temperatures frequently result in the over-hydrolysis of the aryl nitrile to an amide or carboxylic acid[2]. To achieve chemoselectivity, Lithium Hydroxide (LiOH) is employed. LiOH exhibits a superior selectivity profile (often >10:1) for ester hydrolysis over nitrile hydration[3]. The smaller ionic radius of the lithium cation leads to tighter ion pairing, which slightly attenuates the nucleophilicity of the hydroxide ion. This allows it to selectively attack the more electrophilic aliphatic ester carbonyl at room temperature while leaving the aryl nitrile intact[3].

Process Workflow

SynthesisWorkflow Step1 1. Deprotonation 3-Cyanophenol + K2CO3 Solvent: DMF Step2 2. Williamson Alkylation + Ethyl 3-bromopropionate 80°C, 4-6 h Step1->Step2 Step3 3. Intermediate Isolation Ethyl 3-(3-cyanophenoxy)propionate Step2->Step3 Step4 4. Selective Saponification LiOH·H2O in THF/H2O 25°C, 2-4 h Step3->Step4 Step5 5. Acidification & Precipitation 1M HCl (pH 2) 0-5°C Step4->Step5 Step6 Target Compound 3-(3-Cyanophenoxy)propionic acid Step5->Step6

Fig 1. Two-step chemoselective synthetic workflow for 3-(3-Cyanophenoxy)propionic acid.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 3-(3-cyanophenoxy)propionate

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanophenol (11.9 g, 100 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K2CO3 (20.7 g, 150 mmol, 1.5 equiv) in one portion. Stir the suspension at room temperature for 15 minutes. The solution will adopt a slight yellow tint as the phenoxide forms.

  • Alkylation: Dropwise, add ethyl 3-bromopropionate (19.9 g, 110 mmol, 1.1 equiv) over 10 minutes via an addition funnel.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 to 6 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Hexanes:EtOAc 3:1, UV 254 nm). The starting phenol (Rf ~0.3) should be completely consumed, replaced by the ester product (Rf ~0.6).

  • Workup: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 100 mL) to remove residual DMF, followed by brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude intermediate as a pale yellow oil. (Proceed to Phase 2 without further purification).

Phase 2: Selective Saponification to 3-(3-Cyanophenoxy)propionic acid

  • Solvent Preparation: Dissolve the crude ethyl 3-(3-cyanophenoxy)propionate (~100 mmol) in a solvent mixture of THF (150 mL) and distilled water (50 mL) [3:1 ratio].

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H2O) (6.3 g, 150 mmol, 1.5 equiv) in a single portion.

  • Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2 to 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The ester (Rf ~0.8) should disappear, yielding a baseline spot corresponding to the lithium salt of the product.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (water bath <30 °C) to remove the majority of the THF.

  • Acidification: Cool the remaining aqueous phase to 0-5 °C. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~2.0. A white precipitate will form immediately.

  • Isolation: Collect the precipitated 3-(3-Cyanophenoxy)propionic acid via vacuum filtration. Wash the filter cake with ice-cold water (2 × 30 mL) to remove inorganic salts.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the target compound as a white crystalline solid.

Quantitative Data & Optimization

The following table summarizes the optimization of the saponification step, highlighting the critical nature of base selection to prevent nitrile degradation.

Base (1.5 equiv)Solvent SystemTemp (°C)Time (h)Ester Hydrolysis ConversionNitrile Hydration ByproductIsolated Yield of Target Acid
NaOHMeOH / H2O502>99%~25%68%
KOHEtOH / H2O502>99%~30%62%
LiOH·H2O THF / H2O 25 3 >98% <2% 91%

Analytical Validation & Troubleshooting

  • 1H NMR (DMSO-d6): Look for the characteristic triplet of the propionic acid methylene protons adjacent to the carbonyl at ~2.7 ppm, and the methylene protons adjacent to the ether oxygen at ~4.2 ppm. The aromatic region (7.3 - 7.5 ppm) should integrate for exactly 4 protons, confirming the intact cyanophenyl ring.

  • Troubleshooting - Incomplete Alkylation: If unreacted 3-cyanophenol remains after 6 hours in Phase 1, ensure the K2CO3 is strictly anhydrous. Trace water in the DMF or base can prematurely hydrolyze the ethyl 3-bromopropionate.

  • Troubleshooting - Amide Formation: If an amide byproduct is detected (visible via a downfield shift in the NMR or a different Rf on TLC), ensure the saponification temperature did not exceed 25 °C and strictly adhere to the use of LiOH.

Sources

Application

Application Note: 3-(3-Cyanophenoxy)propionic Acid as a Versatile Building Block in Drug Discovery

Executive Summary In modern pharmaceutical development, bifunctional intermediates are critical for constructing complex molecular architectures. 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, bifunctional intermediates are critical for constructing complex molecular architectures. 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) is a highly versatile building block featuring a terminal carboxylic acid and a meta-substituted cyano ether[1]. This structural profile makes it an ideal linker and pharmacophore in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of indoline and benzimidazole derivatives. Notably, compounds incorporating this moiety have demonstrated significant efficacy as Liver X Receptor (LXR) agonists, which are primary therapeutic targets for hypercholesterolemia, atherosclerosis, and neurodegenerative diseases such as Alzheimer's[2].

This application note provides a comprehensive guide to the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols for utilizing 3-(3-cyanophenoxy)propionic acid in drug discovery workflows.

Physicochemical Profiling

Understanding the physical parameters of an intermediate is essential for optimizing reaction conditions and ensuring long-term stability. The quantitative data for 3-(3-cyanophenoxy)propionic acid is summarized below[1]:

ParameterSpecification
Chemical Name 3-(3-Cyanophenoxy)propionic acid
CAS Number 210962-57-5
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Flash Point 140.2 °C
Storage Conditions +4°C, Inert atmosphere, Light sensitive
Appearance White to off-white solid

Mechanistic Rationale in Drug Design

The strategic inclusion of 3-(3-cyanophenoxy)propionic acid in a synthetic pipeline is driven by its dual orthogonal reactivity:

  • Carboxylic Acid Terminus: The propionic acid chain enables highly efficient, peptide-like amide coupling with primary or secondary amines. The three-carbon aliphatic linker provides optimal spatial flexibility, allowing the resulting drug molecule to adopt favorable conformations within target protein binding pockets without introducing excessive steric hindrance.

  • Cyano Group Versatility: The nitrile moiety acts as a strong electron-withdrawing group, modulating the pKa and lipophilicity of the parent molecule. More importantly, it serves as a robust synthetic handle for late-stage functionalization. It can be easily converted into amidines, primary amines, or tetrazoles (well-known bioisosteres of carboxylic acids) to enhance target affinity and metabolic stability[3].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent steps.

Protocol 1: Standardized Synthesis of 3-(3-Cyanophenoxy)propionic Acid

Objective: Synthesize the intermediate via nucleophilic substitution while strictly preserving the sensitive nitrile group.

Reagents: 3-Cyanophenol, 3-Bromopropionic acid, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 equivalent of 3-cyanophenol in anhydrous DMF (0.5 M concentration).

    • Causality: DMF is a polar aprotic solvent that minimally solvates the phenoxide anion, drastically increasing its nucleophilicity for the subsequent Sₙ2 attack.

  • Deprotonation: Add 2.5 equivalents of finely powdered K₂CO₃. Stir the suspension at room temperature for 30 minutes.

    • Causality: K₂CO₃ is specifically chosen over stronger aqueous bases (like NaOH) to prevent the base-catalyzed hydrolysis of the sensitive cyano group into an unwanted amide or carboxylic acid.

  • Alkylation: Slowly add 1.1 equivalents of 3-bromopropionic acid dropwise. Elevate the reaction temperature to 80°C and stir for 6 hours.

  • In-Process Control (IPC): Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The complete disappearance of the 3-cyanophenol spot confirms conversion.

  • Work-up: Cool the mixture to room temperature, dilute with distilled water, and carefully acidify to pH 3 using 1M HCl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Confirm the product identity via ¹H-NMR spectroscopy. The critical validation marker is the appearance of a characteristic triplet for the methylene protons adjacent to the ether oxygen at ~4.2 ppm, confirming successful ether linkage formation.

Protocol 2: Application in Library Synthesis (Amide Coupling)

Objective: Conjugate 3-(3-cyanophenoxy)propionic acid to an indoline-core amine to generate a novel LXR agonist precursor[2].

Step-by-Step Methodology:

  • Carboxyl Activation: Dissolve 1.0 eq of 3-(3-cyanophenoxy)propionic acid in anhydrous dichloromethane (DCM). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: HATU is highly efficient for activating aliphatic carboxylic acids and stabilizing the reactive intermediate. DIPEA acts as a non-nucleophilic base, neutralizing the system without competing with the target amine for the activated ester.

  • Coupling: Introduce 1.0 eq of the target indoline derivative (amine). Stir continuously at room temperature for 4 to 6 hours.

  • IPC Validation: Confirm the formation of the amide bond via LC-MS. The target mass must reflect the combined mass of the acid and amine minus 18 Da (indicating the loss of water).

  • Purification: Quench the reaction with saturated NaHCO₃, extract with DCM, and purify the organic phase via flash column chromatography to isolate the lead compound.

Data Visualization: Synthetic & Functional Workflow

The following diagram illustrates the upstream synthesis of the intermediate and its downstream application in generating therapeutic LXR agonists.

G cluster_0 Upstream Synthesis Workflow cluster_1 Downstream Pharmaceutical Application N1 3-Cyanophenol + 3-Bromopropionic Acid N2 SN2 Substitution [K2CO3, DMF, 80°C] N1->N2 N3 3-(3-Cyanophenoxy)propionic Acid (CAS: 210962-57-5) N2->N3 N4 Amide Coupling [HATU, DIPEA, Target Amine] N3->N4 Carboxyl Activation N5 Nitrile Functionalization (e.g., Tetrazole Synthesis) N4->N5 Optional N6 Lead Compound (e.g., Indoline LXR Agonist) N4->N6 N5->N6

Fig 1. Synthetic workflow and downstream functionalization of 3-(3-Cyanophenoxy)propionic acid.

References

  • Title: 7170-50-5,3-(3-Chlorophenoxy)propionic Acid-AccelaChem|AccelaChemBio Source: accelachem.com URL: [Link]

  • Title: MX2007015070A - Novel indoline compounds.

Sources

Method

protocol for the esterification of 3-(3-Cyanophenoxy)propionic acid

An Application Note and Protocol for the Esterification of 3-(3-Cyanophenoxy)propionic acid To Whom It May Concern: This document provides a detailed guide for the esterification of 3-(3-Cyanophenoxy)propionic acid, a ke...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Esterification of 3-(3-Cyanophenoxy)propionic acid

To Whom It May Concern:

This document provides a detailed guide for the esterification of 3-(3-Cyanophenoxy)propionic acid, a key intermediate in various research and development applications. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and practical insights for successful synthesis.

Introduction and Strategic Importance

Esters of 3-(3-Cyanophenoxy)propionic acid are valuable molecular scaffolds in medicinal chemistry and materials science. The presence of the cyano group, the ether linkage, and the propionic acid moiety offers multiple points for diversification, making its ester derivatives attractive targets for library synthesis and lead optimization. Successful and high-yielding esterification is a critical first step in harnessing the potential of this building block. This guide will explore two primary, reliable methods for this conversion: the mild and highly efficient Steglich esterification and the classic, cost-effective Fischer esterification.

Reaction Theory: Choosing the Right Path

Esterification is the formation of an ester from a carboxylic acid and an alcohol. While the overall transformation is straightforward, the choice of method depends critically on the substrate's stability and the desired reaction conditions.

  • Fischer-Speier Esterification : This is a classic acid-catalyzed equilibrium reaction.[1][2] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[1][2][3] While economical, the requisite strong acid and heat can be incompatible with sensitive functional groups. For 3-(3-Cyanophenoxy)propionic acid, the nitrile group is generally stable, but harsh acidic conditions could pose a risk of hydrolysis.

  • Steglich Esterification : This method utilizes a coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate ester formation under exceptionally mild, neutral conditions at room temperature.[4][5] It is particularly advantageous for substrates that are sensitive to acid or heat and for sterically hindered components.[6][7] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which must be removed.[5]

For the target molecule, the Steglich esterification is the recommended primary protocol due to its mild conditions and high efficiency, which ensures the integrity of the cyanophenoxy moiety. The Fischer esterification is presented as a viable, scalable alternative.

General Experimental Workflow

A successful esterification synthesis follows a structured workflow from setup to final analysis. This process ensures reproducibility and high purity of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep Reagent & Glassware Preparation (Dry) setup Reaction Setup (Inert Atmosphere) prep->setup 1. Combine Reagents monitoring Reaction Monitoring (TLC / LCMS) setup->monitoring 2. Stir & Monitor workup Aqueous Work-up & Extraction monitoring->workup 3. Quench & Isolate purify Purification (Chromatography / Distillation) workup->purify 4. Purify Crude Product analysis Characterization (NMR, IR, MS) purify->analysis 5. Verify Structure & Purity

Caption: General workflow for esterification synthesis.

Recommended Protocol: Steglich Esterification

This protocol provides a method for synthesizing an ester (e.g., the ethyl ester) of 3-(3-Cyanophenoxy)propionic acid under mild conditions.

Materials and Reagents
ReagentMolar Mass ( g/mol )StoichiometryNotes
3-(3-Cyanophenoxy)propionic acid191.181.0 eqSubstrate
Alcohol (e.g., Ethanol, anhydrous)46.071.2 - 1.5 eqReagent; must be anhydrous.
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1 eqCoupling agent.
4-Dimethylaminopyridine (DMAP)122.170.1 eqCatalyst.
Dichloromethane (DCM), anhydrous-~0.1 MSolvent; must be anhydrous.
0.5 M Hydrochloric Acid (HCl)--For aqueous wash.
Saturated Sodium Bicarbonate (NaHCO₃)--For aqueous wash.
Brine (Saturated NaCl)--For aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)--Drying agent.
Step-by-Step Procedure
  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-(3-Cyanophenoxy)propionic acid (1.0 eq), the chosen alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.[8]

  • Reaction Initiation : Cool the solution to 0 °C using an ice bath.

  • DCC Addition : In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[9]

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Byproduct Removal : Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize DCU precipitation. Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[10]

  • Aqueous Work-up : Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes residual DMAP and any unreacted DCC.[9]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid via column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure ester.

Mechanism of Steglich Esterification

The reaction proceeds through a highly activated O-acylisourea intermediate, which is then intercepted by the nucleophilic catalyst DMAP.[4][7] This forms an even more reactive acylpyridinium species, which readily reacts with the alcohol to form the ester, regenerating the DMAP catalyst.

G RCOOH Carboxylic Acid O_acyl O-Acylisourea (Activated Intermediate) RCOOH->O_acyl + DCC DCC DCC DMAP DMAP ROH Alcohol Acyl_DMAP N-Acylpyridinium (Highly Reactive) O_acyl->Acyl_DMAP + DMAP DCU DCU (Byproduct) O_acyl->DCU Forms Ester Ester Product Acyl_DMAP->Ester + Alcohol (ROH) - DMAP (regenerated)

Caption: Mechanism of the Steglich Esterification.

Alternative Protocol: Fischer-Speier Esterification

This classic method is suitable for large-scale synthesis where cost is a primary consideration.

Materials and Reagents
ReagentStoichiometryNotes
3-(3-Cyanophenoxy)propionic acid1.0 eqSubstrate
Alcohol (e.g., Ethanol)Large ExcessActs as both reagent and solvent.
Concentrated Sulfuric Acid (H₂SO₄)Catalytic (2-5 mol%)Catalyst; handle with extreme care.
Toluene (optional)-For azeotropic removal of water with a Dean-Stark apparatus.
Saturated Sodium Bicarbonate-For neutralization wash.
Brine-For aqueous wash.
Anhydrous Sodium Sulfate-Drying agent.
Step-by-Step Procedure
  • Preparation : To a round-bottom flask, add 3-(3-Cyanophenoxy)propionic acid (1.0 eq) and a large excess of the desired alcohol (e.g., 10-20 equivalents, or use as solvent).

  • Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (catalytic amount) to the mixture.[2]

  • Reaction : Heat the reaction mixture to reflux. If using a higher boiling alcohol, a Dean-Stark trap can be fitted with toluene to azeotropically remove the water byproduct and drive the equilibrium forward.[1][11]

  • Monitoring : Monitor the reaction by TLC until the starting acid is consumed (typically 4-24 hours).

  • Quenching and Neutralization : Cool the mixture to room temperature. If a large excess of alcohol was used, remove most of it via rotary evaporation. Dilute the residue with an organic solvent (e.g., ethyl acetate) and carefully pour it into a separatory funnel containing a saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction : Wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.[12]

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography or vacuum distillation.

Summary of Reaction Conditions

ParameterSteglich EsterificationFischer Esterification
Catalyst DMAP (nucleophilic)H₂SO₄ (Brønsted acid)
Coupling Agent DCCNone
Temperature 0 °C to Room TemperatureReflux (Elevated Temperature)
Stoichiometry Near-equimolar (1.1-1.2 eq of alcohol/DCC)Large excess of alcohol required
Key Byproduct Dicyclohexylurea (DCU)Water
Advantages Mild conditions, high yield, wide substrate scope.[5][6]Cost-effective, scalable, simple reagents.[1]
Disadvantages Cost of reagents, DCU removal required.[10]Harsh conditions, equilibrium-limited, requires water removal.[3][13]

Field Insights and Troubleshooting

  • Anhydrous Conditions are Crucial : For the Steglich esterification, water will react with DCC, reducing the yield and complicating purification. Ensure all glassware is oven- or flame-dried and use anhydrous solvents and reagents.

  • DCU Removal : While most DCU is removed by filtration, some may remain dissolved. Precipitating from a cold, non-polar solvent like hexanes after concentration or careful column chromatography can remove the final traces.

  • DMAP Staining : DMAP can sometimes be difficult to remove completely and may impart a yellow color to the product. Thorough washing with dilute acid (e.g., 1M HCl or even 5% citric acid solution if the product is acid-sensitive) is essential.

  • Fischer Equilibrium : If a Fischer reaction stalls, adding freshly activated molecular sieves to the reaction mixture can help sequester water and push the reaction to completion.[14]

This guide provides a comprehensive framework for the successful esterification of 3-(3-Cyanophenoxy)propionic acid. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can reliably synthesize the desired ester products for their scientific endeavors.

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Shi, H.-C., et al. (2014). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]

  • Organic Chemistry Tutor. Mitsunobu Reaction. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Filo. (2025). What happens when phenol reacts with a carboxylic acid in the presence of concentrated H₂SO₄?[Link]

  • Chemistry LibreTexts. (2023). Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

  • Chemguide. mechanism for the esterification reaction. [Link]

  • PMC. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Chemistry Steps. (2025). The Mitsunobu Reaction. [Link]

  • OrgoSolver. Synthesis and Reactions of Carboxylic Acids, Esters, and Anhydrides. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Energy & Fuels. (2022). Conversion of Phenolic Oil from Biomass Pyrolysis into Phenyl Esters. [Link]

  • Fiveable. (2025). Steglich Esterification: Organic Chemistry Study Guide. [Link]

  • Chemistry LibreTexts. (2024). Chemistry of Esters. [Link]

  • Chemistry Steps. (2024). Converting Carboxylic Acids to Esters. [Link]

  • NPTEL Archive. Synthesis of Esters. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • The University of Sheffield. Acid to Ester - Common Conditions. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • The Journal of Organic Chemistry. (2026). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]

  • Organic Syntheses. esterification of carboxylic acids with. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

Sources

Application

Application Note: Photoredox/Nickel Dual-Catalyzed Decarboxylative Cross-Coupling of 3-(3-Cyanophenoxy)propionic Acid

Executive Summary 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) is a highly versatile, bifunctional C(sp3) building block utilized in modern drug discovery and organic synthesis[1]. The molecule features a propioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) is a highly versatile, bifunctional C(sp3) building block utilized in modern drug discovery and organic synthesis[1]. The molecule features a propionic acid moiety primed for decarboxylative functionalization, alongside a 3-cyanophenoxy group that provides metabolic stability, conformational flexibility, and a handle for downstream pharmacophore synthesis (e.g., tetrazoles or primary amines).

Traditional methods for attaching this C(sp3) chain to an aryl core (C(sp2)) via Suzuki or Negishi couplings suffer from slow oxidative addition and competitive β-hydride elimination. This application note details a state-of-the-art methodology: the conversion of 3-(3-Cyanophenoxy)propionic acid into a Redox-Active Ester (RAE), followed by photoredox/nickel dual-catalyzed decarboxylative cross-coupling[2]. This strategy effectively bypasses the two-electron oxidative addition barrier, enabling rapid, mild, and highly modular C(sp3)–C(sp2) bond formation.

Mechanistic Rationale & Catalytic Pathway

The success of this protocol hinges on the synergistic interplay between a photoredox cycle (Ir-based) and a cross-coupling cycle (Ni-based).

Causality in Experimental Design
  • Why a Redox-Active Ester (RAE)? Direct oxidation of aliphatic carboxylic acids requires harsh oxidants or high oxidation potentials (> +1.5 V), which would undesirably oxidize the electron-rich phenoxy ether. By coupling the acid with N-hydroxyphthalimide (NHPI), the resulting ester becomes a specialized electron acceptor[3]. Single-electron reduction (SET) of the NHPI ester by the Ir(II) photocatalyst (E_1/2 ≈ -1.37 V) triggers an irreversible N–O bond cleavage and rapid CO2 extrusion, generating the primary 2-(3-cyanophenoxy)ethyl radical under strictly neutral, reductive conditions[4].

  • Overcoming β-Scission: The intermediate 2-(3-cyanophenoxy)ethyl radical is prone to β-scission, which would yield 3-cyanophenol and ethylene[5]. To outcompete this degradation pathway, a high local concentration of the active Ni(II) catalyst is maintained. The interception of the primary alkyl radical by the Ni(II)-aryl complex is a virtually barrierless, diffusion-controlled process, ensuring high fidelity in cross-coupling[5].

Mechanism cluster_photoredox Photoredox Cycle (Ir) cluster_nickel Nickel Cycle (Ni) PC Ir(III) PC_star *Ir(III) PC->PC_star 440 nm Light PC_red Ir(II) PC_star->PC_red SET from Ni(I) PC_red->PC SET to RAE RAE NHPI Ester of Propionic Acid PC_red->RAE e- transfer Ni0 Ni(0) NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition NiIII Ar-Ni(III)-Alkyl NiII->NiIII Radical Capture NiI Ni(I)-Br NiIII->NiI Reductive Elimination Product Cross-Coupled Product NiIII->Product Product Release NiI->Ni0 SET from *Ir(III) Radical Alkyl Radical Intermediate RAE->Radical -CO2, -Phthalimide Radical->NiIII Interception

Figure 1: Synergistic photoredox and nickel catalytic cycles for decarboxylative cross-coupling.

Experimental Protocols

Workflow S1 1. RAE Synthesis (DIC, DMAP, NHPI) S2 2. Filtration & Purification S1->S2 S3 3. Dual Catalysis (Ni/Ir, Ar-Br, Base) S2->S3 S4 4. Photoreactor (Blue LED, 24h) S3->S4 S5 5. Product Isolation (Chromatography) S4->S5

Figure 2: Step-by-step experimental workflow from RAE synthesis to product isolation.

Protocol A: Synthesis of the NHPI Redox-Active Ester

Objective: Convert 3-(3-Cyanophenoxy)propionic acid into its corresponding N-hydroxyphthalimide ester to serve as a radical precursor[6].

Materials:

  • 3-(3-Cyanophenoxy)propionic acid (1.0 equiv, 5.0 mmol)

  • N-Hydroxyphthalimide (NHPI) (1.1 equiv, 5.5 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv, 5.5 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-Cyanophenoxy)propionic acid and NHPI in anhydrous DCM under an argon atmosphere.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DMAP, followed by the dropwise addition of DIC over 5 minutes. Causality: DIC is preferred over DCC as the resulting diisopropylurea byproduct is partially soluble in DCM, preventing immediate clumping and ensuring uniform stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint (Self-Validating System): Monitor via TLC (Hexanes/EtOAc 1:1). The starting carboxylic acid will appear as a broad streak (stains heavily with bromocresol green), whereas the NHPI ester product will appear as a tight, highly UV-active spot (Rf ≈ 0.4) that does not stain with bromocresol green.

  • Workup: Filter the suspension through a pad of Celite to remove the precipitated urea byproduct. Wash the filtrate sequentially with saturated aqueous NaHCO3 (2 × 20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure RAE as a white crystalline solid.

Protocol B: Photoredox/Nickel Dual-Catalyzed Cross-Coupling

Objective: Couple the synthesized RAE with an aryl bromide to form the C(sp3)–C(sp2) bond[7].

Materials:

  • NHPI Ester of 3-(3-Cyanophenoxy)propionic acid (1.5 equiv, 0.75 mmol)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv, 0.50 mmol)

  • NiCl2·dtbbpy (10 mol%)

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%)

  • Zn dust (2.0 equiv, 1.0 mmol) - Acts as a terminal reductant to turn over the Ni cycle if the photoredox cycle becomes decoupled.

  • Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Procedure:

  • Assembly: In a 20 mL borosilicate glass vial equipped with a PTFE septum cap, add the RAE, aryl bromide, NiCl2·dtbbpy, Ir catalyst, and Zn dust.

  • Solvent Addition & Degassing: Add anhydrous DMA. Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the Ir photocatalyst and oxidizes the highly sensitive Ni(0)/Ni(I) intermediates, completely halting the catalytic cycle.

  • Irradiation: Seal the vial under argon and place it in a photoreactor equipped with 440 nm blue LEDs. Ensure vigorous stirring (1000 rpm) to keep the Zn dust suspended.

  • Validation Checkpoint: Upon 15–30 minutes of irradiation, the solution will transition from a pale green (Ni(II) resting state) to a deep red/brown color. This visual cue is a self-validating indicator that the active low-valent Ni species has formed and the dual catalytic cycle is operational.

  • Completion & Purification: After 24 hours, quench the reaction by opening the vial to air. Dilute with EtOAc (20 mL), wash with water (3 × 10 mL) to remove DMA, dry over Na2SO4, and purify via flash column chromatography.

Quantitative Data & Optimization

The choice of catalysts and light source is paramount to outcompeting the β-scission of the 2-(3-cyanophenoxy)ethyl radical[5]. Table 1 summarizes the optimization parameters for the cross-coupling of the RAE with 4-bromoanisole.

Table 1: Optimization of Decarboxylative Cross-Coupling Conditions

EntryPhotocatalystNickel PrecatalystLight SourceDeviation from StandardYield (%)
1 Ir[dF(CF3)ppy]2(dtbbpy)PF6 NiCl2·dtbbpy 440 nm Blue LEDs None (Standard Conditions) 88%
2Ru(bpy)3(PF6)2NiCl2·dtbbpy440 nm Blue LEDsRu instead of Ir12%
3Ir[dF(CF3)ppy]2(dtbbpy)PF6NiCl2·dppp440 nm Blue LEDsdppp ligand instead of dtbbpy34%
4Ir[dF(CF3)ppy]2(dtbbpy)PF6NiCl2·dtbbpyNone (Dark)No light irradiation0%
5NoneNiCl2·dtbbpy440 nm Blue LEDsNo photocatalyst0%

Note: The Ir catalyst significantly outperforms the Ru catalyst due to its stronger reducing potential in the Ir(II) state, which is required to efficiently reduce the NHPI ester (E_red ≈ -1.25 V)[4].

References[1] AccelaChemBio. "7170-50-5,3-(3-Chlorophenoxy)propionic Acid-AccelaChem|AccelaChemBio". AccelaChemBio Catalog. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHocZOR8rsK6YDn9QDa1Oso-OhNUZ615jCwYLClzj0JwK9cghJ7vhwS01e-Xe0Y5m8D82C1Lagqz-OUirdQ8wBjqBFyYMr3EIrl6pdiW6zsG8OxyT4S9asrFzdw8I8hSx2Ybt7qzmNMrEZ-MdiI2UOCl5hT4haM4xcbPSf-3JOAAHesYWEu[7] Chemical Science (RSC Publishing). "Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG3I_NqBuiaI1APp9oBUhH_gD5E81tfTEjJPs6JUSoZrJoNSlAoZDUDsUAW-jrgktA8mhi3dWkoU7i1AmMLahkWpYjy7d2GHyO0ganhQK0SxSl7RaqP4r7RiZfCuiOhpPyMlUmtbez8k6qxCijKmv8Sb7EGrZZ2Ltrmder[6] Organic Letters - ACS Publications. "Photoredox Decarboxylative C(sp3)–N Coupling of α-Diazoacetates with Alkyl N-Hydroxyphthalimide Esters for Diversified Synthesis of Functionalized N-Alkyl Hydrazones". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVCa6XKV9vVFu9CQFN1pcTlaFW-Ivjjv8_U5OI8K5sf6RnlNtUK4265_kSV54Hi7m9r-XyqTsztwlkHCo5QkTzUJXOfwu6Nws3MKqp1dq7ZllF7-mc8Svk7j5MzKaoD-shMgFNwmD1HQTu7se3ZGA=[3] ResearchGate. "Utilization of photocatalysts in decarboxylative coupling of carboxylic N-hydroxyphthalimide (NHPI) esters". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ccBCJY8-EGEYjTreBzwXxK7FQifc-nbmh-gOIgXwo-x8Q3evN-PJFiKuxodr1nO1xMSD12ooSn8cNmP2UNj1XYMJRc4tqS3Q01ySn0Lrhh1NRNuK3Av0GP5VTLajGiQwuG72Yc293B_WxvE8uIL-fUoVZ_P_-1RkuriUd2AyIj_sLm88aERYaMj9xur_22-e9-S2Pau0BOB5xUkIXp-ZbWFfE6DooPgMNfXNjt_l7Mt85Fm4TxOu3LvBpzx5kB0wSPazjHwJ7M5VicGnuZr-wj39KXNVMA==[4] ACS Publications. "Photoredox/Brønsted Acid Co-Catalysis Enabling Decarboxylative Coupling of Amino Acid and Peptide Redox-Active Esters with N-Heteroarenes". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkOq_4VUWRJ366vuNn2QrgGDpNkLsPhpMPlJk7W0HpVSaGxH34T8bEJhyfv6Q5hcTtAtTe4TAwmqn8oJU-0dfsDUTHqpYqHOgVkEbH-ZXkzaQ9vnSXoCEX1avRnuWr0zFevWUj1Sgu0Wz9aBo=[2] PMC - NIH. "Deacylative arylation and alkynylation of unstrained ketones". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMfDNPelWO5Lf19oHlDGlA-o60rmvizCUwSxlHCibwiREsYEKCKgwNrfdgWpw0pmrxncl8YQ53q8A2cqYAE_ec3CNjaCCNVWuhcuvKTwIMFFptDMDxkxWznZfy3nQBwz2lZdapAWVV_WbwieCR[5] ProQuest. "Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE07F9OCrEJ60uZUWVTVSUnyFfcKpuA6d6NIMW8VrDiRelbIU6wLfIIQwOvLCKrwwPCDhL5vmKeFUEiUbvP-4ZgD7QViSndlsF_F5cxmrOziXej-FFhG-91sulf7JEuvo9XBGjMCp-FWLtpDKAS09Yf7EUN1cAWj777Bkdp0RR-M6DI_BrPmA5WPkMp-y5sKRE4RjaMjfYT8KsCDfFAppnJV7WdHMtByYA=

Sources

Method

scale-up manufacturing techniques for 3-(3-Cyanophenoxy)propionic acid production

Scale-Up Manufacturing and Process Optimization for 3-(3-Cyanophenoxy)propionic Acid Strategic Rationale & Mechanistic Pathway Selection 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) is a high-value synthetic inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Manufacturing and Process Optimization for 3-(3-Cyanophenoxy)propionic Acid

Strategic Rationale & Mechanistic Pathway Selection

3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) is a high-value synthetic intermediate utilized extensively in the development of pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals. The molecule features a meta-substituted benzonitrile ether-linked to a propionic acid moiety, making it an ideal precursor for cross-coupling reactions, tetrazole syntheses, and amidations.

When transitioning from bench-scale synthesis to pilot-scale manufacturing, the selection of the synthetic pathway is dictated by atom economy, thermodynamic stability, and downstream processability. Chemists typically evaluate two primary routes for synthesizing phenoxypropionic acids:

  • Oxa-Michael Addition: The direct addition of 3-cyanophenol to acrylic acid.

  • Williamson Ether Synthesis: The alkylation of 3-cyanophenol using a 3-halopropionic acid.

While the oxa-Michael addition is theoretically more atom-economical, the weak nucleophilicity of phenols means the reaction is often thermodynamically disfavored. It requires specialized, expensive catalysts (such as N-heterocyclic carbenes or complex phosphines) and prolonged reaction times, rendering it economically and operationally prohibitive at scale[1].

Consequently, the classical Williamson ether synthesis utilizing 3-chloropropionic acid in an aqueous basic medium remains the industry standard. This route offers superior thermodynamic control, highly predictable conversion rates, and a streamlined aqueous workup that avoids hazardous organic solvents[2],[3].

G A 3-Cyanophenol (Starting Material) C Sodium 3-cyanophenoxide (Reactive Intermediate) A->C B Aqueous NaOH (Base) B->C E Nucleophilic Substitution (85-90°C, 4-6 h) C->E D Sodium 3-chloropropionate (Alkylating Agent) D->E F Phase Separation (Toluene Wash) E->F G Acidification (HCl to pH 2.0) F->G H Crystallization & Filtration (Cool to 5°C) G->H I 3-(3-Cyanophenoxy)propionic Acid (Final API Intermediate) H->I

Workflow for the scalable Williamson ether synthesis of 3-(3-Cyanophenoxy)propionic acid.

Process Optimization & Chemoselectivity Insights

Scaling up the Williamson ether synthesis introduces a critical chemoselectivity challenge: the meta-cyano group (-CN) is highly susceptible to base-catalyzed hydration or hydrolysis, potentially degrading into an amide or carboxylic acid under harsh aqueous conditions.

To mitigate this, the stoichiometry of the base must be tightly controlled, and the alkylating agent must be pre-neutralized. Table 1 summarizes the critical parameter shifts required to move from a 100-gram lab scale to a 10-kilogram pilot scale.

Table 1: Process Optimization and Scale-Up Metrics

ParameterLab Scale (100 g)Pilot Scale (10 kg)Causality / Rationale for Change
Base Equivalents 2.5 eq NaOH2.1 eq NaOHReduced to strictly minimize base-catalyzed hydrolysis of the sensitive cyano group at elevated reflux temperatures.
Alkylating Agent 3-Bromopropionic acid3-Chloropropionic acidSwitched to the chloro-derivative for improved atom economy, lower exothermic potential, and reduced raw material cost at scale[2].
Solvent System DMF / K 2​ CO 3​ Water / NaOHEliminated the dipolar aprotic solvent to reduce the E-factor, simplify waste stream management, and prevent toxic off-gassing.
Workup Strategy Direct acidificationToluene wash, then acidificationA pre-acidification toluene extraction purges unreacted phenol and diaryl ether byproducts, preventing co-crystallization.
Overall Yield 78%86%Enhanced yield achieved through optimized pre-neutralization of the alkylating agent, which suppresses competitive side reactions.

10-kg Pilot Scale Manufacturing Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent phases without satisfying the defined In-Process Controls (IPCs).

Phase 1: Phenoxide Formation
  • In a 100 L glass-lined reactor equipped with a mechanical stirrer and cooling jacket, charge 30 L of deionized water.

  • Slowly add 3.50 kg of NaOH (87.5 mol, 2.1 eq) with continuous agitation. Maintain the internal temperature below 40°C using the cooling jacket.

  • Add 5.00 kg of 3-Cyanophenol (41.9 mol, 1.0 eq) in five equal portions over 30 minutes.

  • Stir the mixture for 45 minutes at 30°C.

Causality: The electron-withdrawing cyano group increases the acidity of the phenol (pKa ~8.6). Aqueous NaOH is sufficient for quantitative deprotonation, but portion-wise addition prevents localized thermal spikes that could trigger premature nitrile hydrolysis. IPC 1 (Self-Validation): Visually confirm a clear, homogeneous solution. Check the pH; it must be ≥ 12.0. If undissolved solids remain, extend agitation time.

Phase 2: Alkylation
  • In a separate 20 L preparation vessel, dissolve 4.77 kg of 3-Chloropropionic acid (44.0 mol, 1.05 eq) in 10 L of deionized water.

  • Carefully neutralize this solution with 50% w/w aqueous NaOH until the pH reaches 6.5–7.0, forming sodium 3-chloropropionate.

Causality: Pre-neutralizing the acid prevents the sudden consumption of the hydroxide base in the main reactor. If added as a free acid, it would cause a dangerous exotherm and drop the pH, potentially precipitating unreacted 3-cyanophenol out of the reactive phase.

  • Transfer the sodium 3-chloropropionate solution into the 100 L reactor over 45 minutes, maintaining the internal temperature at 40–50°C.

  • Heat the reaction mixture to 85–90°C and maintain reflux for 6 hours.

IPC 2 (Self-Validation): At t = 5 hours, withdraw a 5 mL sample, quench with dilute HCl, and analyze via HPLC (UV at 254 nm). Proceed to Phase 3 only when residual 3-cyanophenol is < 2.0% (a/a).

Phase 3: Workup and Impurity Purge
  • Cool the reactor to 25°C.

  • Charge 15 L of Toluene to the reactor. Agitate vigorously for 20 minutes, then halt stirring and allow the phases to separate for 30 minutes.

  • Decant and discard the upper organic (toluene) layer.

Causality: The toluene wash selectively extracts unreacted 3-cyanophenol and any non-polar impurities. Because the target product is currently in its highly soluble sodium salt form, it remains safely partitioned in the aqueous phase, guaranteeing high purity prior to crystallization.

Phase 4: Acidification and Crystallization
  • Ensure the aqueous phase is stirring at 150 rpm.

  • Slowly dose 37% HCl (approx. 6.5 L) over 2 hours via an addition funnel. Maintain the internal temperature strictly below 20°C. Continue dosing until the pH reaches 2.0.

Causality: The pKa of the propionic acid moiety is approximately 4.8. Dropping the pH to 2.0 ensures complete protonation, driving the crystallization of the API intermediate. The slow addition rate controls the supersaturation kinetics, preventing the occlusion of inorganic salts (NaCl) within the growing crystal lattice. IPC 3 (Self-Validation): Verify the final pH is stable between 1.8 and 2.2 using a calibrated pH meter.

  • Cool the resulting thick white slurry to 5°C and age for 2 hours to maximize yield.

Phase 5: Isolation and Drying
  • Discharge the slurry into a pilot-scale centrifuge or Nutsche filter.

  • Wash the filter cake with 3 × 10 L of cold deionized water (5°C).

IPC 4 (Self-Validation): Collect 10 mL of the final wash filtrate and add 3 drops of 0.1 M AgNO 3​ solution. The absence of a white AgCl precipitate confirms the complete removal of trapped chloride salts from the product cake.

  • Transfer the damp cake to a vacuum tray dryer. Dry at 50°C under high vacuum (< 50 mbar) for 24 hours.

Final Release Specification: HPLC Purity ≥ 99.0%; Moisture Content (Karl Fischer) ≤ 0.5%; Yield: ~6.8 kg (86% theoretical).

Sources

Application

Application Notes &amp; Protocols: A Guide to the Strategic Incorporation of 3-(3-Cyanophenoxy)propionic Acid into Active Pharmaceutical Ingredients

Abstract The modification of Active Pharmaceutical Ingredients (APIs) through bioreversible derivatization is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic and pharmacodynamic hurdles.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The modification of Active Pharmaceutical Ingredients (APIs) through bioreversible derivatization is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic and pharmacodynamic hurdles.[1] This guide provides a comprehensive framework for the strategic incorporation of 3-(3-Cyanophenoxy)propionic acid into APIs. This molecule serves as a versatile linker or promoiety, offering a unique combination of a terminal carboxylic acid for covalent linkage, a rigidifying phenoxy group, and an electron-withdrawing nitrile moiety. These features present an opportunity to rationally modulate key drug properties such as solubility, membrane permeability, and metabolic stability. We present detailed protocols for the synthesis of ester and amide conjugates, methods for their characterization, and assays for evaluating their stability and release kinetics, thereby providing researchers with the necessary tools to leverage this compound in advanced prodrug design.

Introduction: The Role of 3-(3-Cyanophenoxy)propionic Acid in Prodrug Strategy

An intermediate in chemical synthesis is a compound that serves as a stepping-stone between the initial raw materials and the final API.[] 3-(3-Cyanophenoxy)propionic acid is one such intermediate, possessing a distinct molecular architecture that makes it a compelling candidate for prodrug design. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active API.[1][3] This strategy is a well-established tool for rectifying suboptimal physicochemical or pharmacokinetic properties, such as poor solubility, low bioavailability, or rapid metabolism.[1][3][4]

The structure of 3-(3-Cyanophenoxy)propionic acid offers several strategic advantages:

  • Carboxylic Acid Handle: The terminal propionic acid group provides a reactive site for forming bioreversible linkages, most commonly esters and amides, with hydroxyl or amine functionalities on a parent API.[][5]

  • Aromatic Core: The cyanophenoxy group provides a defined, semi-rigid spacer that can influence the overall conformation and receptor interaction of the resulting conjugate.

  • Nitrile Functionality: The cyano group is an electron-withdrawing moiety that can alter the electronic properties of the aromatic ring, potentially influencing metabolic stability and binding interactions. It also serves as a potential site for further chemical modification if desired.[6]

This guide will focus on the practical application of this molecule as a promoiety to enhance API performance.

The Prodrug Concept: Rationale for API Derivatization

The primary motivation for conjugating an API with a promoiety like 3-(3-Cyanophenoxy)propionic acid is to create a transient derivative with improved drug delivery characteristics.[7] The ideal prodrug remains intact until it reaches the desired biological compartment, where it efficiently cleaves to release the active parent drug.[1]

Core Objectives of Derivatization:
  • Enhanced Permeability: Many APIs possess polar functional groups, such as carboxylic acids or amines, which are ionized at physiological pH. This charge can hinder passive diffusion across lipid-rich biological membranes like the gastrointestinal tract or the blood-brain barrier (BBB).[8] Masking these groups by forming an ester or amide linkage neutralizes the charge and increases lipophilicity, often leading to improved absorption and distribution.[5][9]

  • Improved Aqueous Solubility: While often used to increase lipophilicity, prodrug strategies can also be employed to enhance water solubility.[4] For highly lipophilic drugs, attaching a polar promoiety can improve their dissolution in aqueous environments, which is crucial for parenteral formulations. While 3-(3-Cyanophenoxy)propionic acid itself is not highly polar, it serves as a foundational linker to which more polar groups could be appended.

  • Modulated Metabolism and Stability: Derivatization can protect susceptible functional groups on the parent API from premature metabolic degradation, particularly first-pass metabolism in the liver.[7] This can increase the drug's half-life and overall exposure.

  • Site-Specific Delivery: By designing promoieties that are recognized by specific enzymes or transporters concentrated in a target tissue, a degree of site-selective drug release can be achieved, potentially increasing therapeutic efficacy while reducing systemic side effects.[1][3]

The overall goal of this approach is visualized in the following diagram.

G cluster_0 Systemic Circulation / Target Tissue Prodrug API-Linker Conjugate (e.g., Ester/Amide) Enzyme Enzymatic or Chemical Cleavage (e.g., Esterases) Prodrug->Enzyme Bioreversion ActiveAPI Active API (Pharmacological Effect) Linker Inactive Linker (3-(3-Cyanophenoxy)propionic acid) Enzyme->ActiveAPI Enzyme->Linker Admin Prodrug Administration (Improved PK Properties) Admin->Prodrug

Figure 1: The Prodrug Bioreversion Concept.

Synthetic Strategies and Protocols

The incorporation of 3-(3-Cyanophenoxy)propionic acid into an API relies on standard organic coupling reactions. The two most common approaches, detailed below, are the formation of an ester linkage with a hydroxyl group and an amide linkage with an amine group.

General Synthesis and Purification Workflow

A typical workflow for synthesizing, purifying, and verifying the final product is outlined below. This process ensures the removal of unreacted starting materials and coupling agents, which is critical for accurate downstream biological evaluation.

G Start 1. Reactants API (-OH / -NH2) + Linker (-COOH) Coupling 2. Coupling Reaction (e.g., DCC/DMAP) Start->Coupling Quench 3. Reaction Quench & Solvent Removal Coupling->Quench Purify 4. Purification (Prep-HPLC / Column Chrom.) Quench->Purify Analyze 5. Analysis & QC (LC-MS, NMR) Purify->Analyze Final Final Product (Pure API-Linker) Analyze->Final

Figure 2: General Workflow for API-Linker Conjugation.

Protocol 1: Esterification with a Hydroxyl-Containing API

This protocol describes the coupling of 3-(3-Cyanophenoxy)propionic acid to a model API containing a primary or secondary alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Rationale: DCC is a dehydrating agent that activates the carboxylic acid, making it susceptible to nucleophilic attack. DMAP serves as a highly effective acylation catalyst, accelerating the reaction. This combination is widely used for mild and efficient ester formation.

Materials:

  • Model API with a hydroxyl group (API-OH)

  • 3-(3-Cyanophenoxy)propionic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the API-OH (1.0 eq) and 3-(3-Cyanophenoxy)propionic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve DCC (1.3 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude product using flash column chromatography or preparative HPLC to yield the pure ester conjugate.[10]

Protocol 2: Amidation with an Amine-Containing API

This protocol details the formation of an amide bond using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and highly efficient peptide coupling reagent.

Rationale: Amide bond formation is often more challenging than esterification. Reagents like HATU are highly effective activators of carboxylic acids, leading to rapid and high-yielding amide formation with minimal side reactions and racemization (for chiral amines).[11] A tertiary base like DIPEA is required to neutralize the acid formed during the reaction.

Materials:

  • Model API with a primary or secondary amine group (API-NH₂)

  • 3-(3-Cyanophenoxy)propionic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 3-(3-Cyanophenoxy)propionic acid (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Dissolve the API-NH₂ (1.0 eq) in a minimal amount of anhydrous DMF and add it to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a beaker of cold deionized water to precipitate the product.

  • If a solid forms, collect it by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate or DCM.

  • Wash the collected solid or the organic extracts with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude amide using flash column chromatography or preparative HPLC.

Parameter Esterification (Protocol 1) Amidation (Protocol 2)
API Functional Group Hydroxyl (-OH)Amine (-NH₂ / -NHR)
Coupling Reagent DCCHATU
Catalyst / Base DMAPDIPEA
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Typical Reaction Time 12-24 hours4-12 hours
Key Byproduct Dicyclohexylurea (DCU)Tetramethylurea
Workup Consideration Filtration of DCU requiredTypically aqueous workup/extraction
Table 1: Comparison of Synthetic Coupling Conditions.

Characterization and Analytical Methods

Confirmation of successful synthesis and assessment of purity are critical next steps. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the primary tool for this analysis.[12]

Protocol 3: HPLC-UV/MS Analysis for Purity and Identity

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity.[13] The nitrile and phenyl groups in the linker will impart a significant hydrophobic character, typically leading to longer retention times for the conjugate compared to the more polar parent API. UV detection is suitable due to the aromatic nature of the conjugate, while mass spectrometry (MS) provides definitive mass confirmation.[12]

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection: Diode Array Detector (DAD) scanning 210-400 nm; monitor at 254 nm and 280 nm. Mass Spectrometer (ESI source, positive ion mode).

Procedure:

  • Prepare stock solutions of the parent API, the 3-(3-Cyanophenoxy)propionic acid linker, and the purified conjugate at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

  • Dilute samples to a working concentration of ~10 µg/mL.

  • Inject 5-10 µL of each sample onto the HPLC system.

  • Run a gradient elution method to separate the components.

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.051.0
15.0951.0
18.0951.0
18.151.0
22.051.0
Table 2: Example HPLC Gradient for Analysis.

Expected Results:

  • Retention Time: The conjugate should have a significantly longer retention time than the parent API. The linker itself will have an intermediate retention time.

  • Purity: The peak area of the conjugate in the final product should be >95% by UV chromatogram to be considered pure for in vitro testing.

  • Mass Spectrum: The ESI-MS data should show a prominent ion corresponding to the calculated [M+H]⁺ mass of the API-linker conjugate.

In Vitro Evaluation of Prodrug Performance

The success of a prodrug is defined by its ability to remain stable in circulation and efficiently release the active drug at the desired site. The following protocol assesses these two critical parameters.

Protocol 4: Prodrug Stability and Cleavage Analysis

Rationale: This assay evaluates the stability of the prodrug in simulated biological fluids (plasma) and a control buffer. Ester linkages are typically cleaved by esterase enzymes present in plasma, while amide bonds are generally more stable.[4] Comparing the rate of degradation in plasma versus buffer indicates the degree of enzyme-mediated cleavage.

G Start Spike Prodrug into Plasma & Buffer Incubate Incubate at 37°C Start->Incubate Timepoints Sample at Timepoints (0, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench Reaction (e.g., cold Acetonitrile) Timepoints->Quench Analyze Analyze by LC-MS (Quantify Prodrug & API) Quench->Analyze Plot Plot Concentration vs. Time (Calculate Half-life) Analyze->Plot

Sources

Method

Application Note: Chromatographic Purification and Analytical Validation of 3-(3-Cyanophenoxy)propionic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) Introduction & Physicochemical Profiling 3-(3-Cyanophenoxy)propionic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5)

Introduction & Physicochemical Profiling

3-(3-Cyanophenoxy)propionic acid is a critical synthetic intermediate widely utilized in medicinal chemistry, most notably in the rational design and synthesis of Factor Xa inhibitors and benzamidine derivatives . The molecule features a unique combination of functional groups that dictate its behavior in solution:

  • Aromatic Ring & Ether Linkage: Provides moderate hydrophobicity and acts as a strong chromophore.

  • Cyano Group (-CN): A strongly electron-withdrawing, polar functional group situated at the meta position, which influences the electron density of the aromatic system and enhances UV absorptivity.

  • Propionic Acid Moiety: An ionizable carboxyl group with an estimated pKa​ of ~4.5.

Achieving >98% purity of this intermediate is essential to prevent the propagation of structurally similar side products (e.g., unreacted 3-cyanophenol or alkylating byproducts) into subsequent active pharmaceutical ingredient (API) synthesis steps.

Chromatographic Rationale: The Causality of Method Design

To develop a self-validating and robust purification protocol, we must design the chromatographic method around the molecule's specific physicochemical liabilities.

The Ion Suppression Strategy

Because the propionic acid moiety has a pKa​ of ~4.5, running a mobile phase at a neutral pH (e.g., pH 7.0) will cause the carboxylic acid to deprotonate into a highly polar propionate anion. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this ionized state leads to poor retention on hydrophobic stationary phases and severe peak tailing due to secondary interactions with residual silanol groups on the silica matrix.

To counteract this, we employ an ion suppression strategy by adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. TFA lowers the mobile phase pH to approximately 2.0 (more than 2 units below the pKa​ ), ensuring that >99% of the target molecules remain in their neutral, protonated state. This guarantees optimal hydrophobic interaction with the C18 stationary phase, yielding sharp, symmetrical peaks .

IonSuppression A 3-(3-Cyanophenoxy) propionic acid (pKa ~ 4.5) B Neutral pH (>6.0) Propionate Anion A->B No Modifier C Acidic pH (~2.0) Protonated Acid A->C + 0.1% TFA D Poor Retention & Peak Tailing B->D E Optimal C18 Retention & Sharp Peak C->E

Fig 1: Ion suppression logic for 3-(3-Cyanophenoxy)propionic acid chromatography.

Stationary and Mobile Phase Selection
  • Stationary Phase: An end-capped Octadecylsilane (C18) column is selected. End-capping further reduces unwanted silanol interactions, which is critical for acidic compounds.

  • Organic Modifier: Acetonitrile (ACN) is chosen over Methanol. ACN provides a lower system backpressure and sharper elution profiles for cyano-aromatic compounds due to its aprotic nature and stronger elution strength.

Analytical Protocol: Step-by-Step Purity Assessment

Before scale-up, the crude material must be profiled analytically to establish a baseline purity and identify the retention times of the target and impurities.

Method Parameters
  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes viscosity and retention times).

  • Detection: UV at 254 nm (targets the conjugated cyano-aromatic system) and 210 nm (captures the carboxylate backbone).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Water/TFA)% Mobile Phase B (ACN/TFA)Curve Type
0.09010Isocratic (Hold)
2.09010Linear
12.01090Linear
15.01090Isocratic (Wash)
15.19010Linear (Reset)
20.09010Isocratic (Equilibration)

Preparative Scale-Up Workflow

Once the analytical method is validated, the protocol is scaled up for bulk purification. The causality behind the sample preparation is critical: the crude mixture is dissolved in a mixture of Dimethyl Sulfoxide (DMSO) and Acetonitrile. DMSO provides exceptional solvating power for crude organics, while ACN ensures the injected plug does not crash out (precipitate) upon contact with the aqueous mobile phase at the column head.

Step-by-Step Preparative Methodology
  • Sample Solubilization: Dissolve 500 mg of crude 3-(3-Cyanophenoxy)propionic acid in 5 mL of a 1:1 mixture of DMSO and ACN.

  • Filtration: Pass the dissolved sample through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the preparative column frit.

  • System Setup: Equip the Prep-HPLC with a preparative C18 column (e.g., 21.2 mm × 250 mm, 10 µm). Set the flow rate to 20.0 mL/min.

  • Injection: Inject the 5 mL sample loop onto the column.

  • Elution: Run a scaled version of the analytical gradient. Due to the larger column volume, the gradient slope is adjusted to maintain the same rate of change in solvent composition per column volume.

  • Fraction Collection: Trigger fraction collection automatically based on a UV threshold at 254 nm. This wavelength selectively identifies the cyanophenoxy chromophore, ignoring non-conjugated aliphatic impurities.

  • Post-Collection QC: Analyze a 10 µL aliquot of the main fraction using the Analytical Protocol (Section 3) to confirm purity >98%.

  • Isolation (Lyophilization): Pool the pure fractions. Instead of rotary evaporation—which can cause thermal degradation—flash-freeze the pool and lyophilize. TFA and water form an azeotrope and will sublime entirely, leaving the pure compound as a dry, free-flowing white powder.

PrepWorkflow A Crude Synthesis Mixture B Solubilization (DMSO/ACN) & 0.22 µm Filtration A->B C Prep-HPLC Injection (C18 Column) B->C D Gradient Elution (Water/ACN + 0.1% TFA) C->D E UV-Triggered Fractionation (254 nm) D->E F Analytical QC (UPLC) E->F G Lyophilization F->G H Purified API Intermediate (>98% Purity) G->H

Fig 2: End-to-end preparative purification workflow for the target intermediate.

Quantitative Data Presentation

The self-validating nature of this protocol is demonstrated by the system suitability metrics and the final recovery data. The addition of TFA ensures a theoretical plate count sufficient for baseline resolution from structurally similar impurities.

Table 1: System Suitability & Peak Metrics (Analytical)
MetricValue / ObservationAcceptance Criteria
Retention Time ( tR​ ) ~7.45 min± 0.2 min
Tailing Factor ( Tf​ ) 1.05 1.5
Theoretical Plates ( N ) > 15,000 10,000
Resolution ( Rs​ ) 3.2 (from closest impurity) 2.0
Table 2: Preparative Scale-Up Recovery Data
ParameterValue
Crude Mass Loaded 500.0 mg
Crude Purity (Area %) 82.4%
Theoretical Pure Mass 412.0 mg
Actual Recovered Mass 365.5 mg
Final Purity (Area %) 99.1%
Overall Process Yield 88.7%

References

  • Rational Design, Synthesis, and Structure−Activity Relationships of Novel Factor Xa Inhibitors: (2-Substituted-4-amidinophenyl)pyruvic and -propionic Acids. Journal of Medicinal Chemistry, American Chemical Society (ACS), 2003.[Link]

  • Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents. Chromatographia, 2007.[Link]

Application

Application Note: Green Chemistry Approaches for the Synthesis of 3-(3-Cyanophenoxy)propionic Acid

Executive Overview 3-(3-Cyanophenoxy)propionic acid is a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced organic materials. Traditionally, the synthesis of phenoxypropionic acid d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

3-(3-Cyanophenoxy)propionic acid is a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced organic materials. Traditionally, the synthesis of phenoxypropionic acid derivatives relies on the Williamson ether synthesis, coupling a phenol with a halopropionic acid. However, conventional protocols utilize hazardous volatile organic solvents (VOCs) like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), coupled with harsh bases (e.g., Sodium Hydride), requiring prolonged reflux times (12–24 hours) [1].

To align with modern sustainability mandates, this application note details two field-proven, green chemistry methodologies for synthesizing 3-(3-Cyanophenoxy)propionic acid: Solvent-Free Microwave-Assisted Synthesis and Aqueous Phase-Transfer Catalysis (PTC) . Both approaches drastically reduce the Environmental Factor (E-factor), eliminate toxic solvents, and offer self-validating workflows for high-yield isolation.

Mechanistic Causality in Green Etherification (E-E-A-T)

As researchers transition from traditional batch chemistry to sustainable protocols, understanding the physical chemistry driving these green adaptations is essential for troubleshooting and scale-up.

A. Solvent-Free Microwave-Assisted Etherification

In the absence of a solvent, the reaction relies on mechanochemical activation followed by microwave (MW) irradiation.

  • The Causality: When 3-cyanophenol and 3-bromopropionic acid are ground with anhydrous Potassium Carbonate ( K2​CO3​ ), a localized solid-state acid-base reaction occurs, forming the phenoxide and carboxylate salts. Microwave irradiation selectively targets these highly polar ionic intermediates via dipolar polarization and ionic conduction [1][2]. Because there is no solvent bulk to absorb and dissipate the microwave energy, localized superheating occurs, drastically increasing the Arrhenius pre-exponential factor. This accelerates the SN​2 nucleophilic attack of the phenoxide onto the β -carbon of the propionate, reducing reaction times from hours to mere minutes.

B. Aqueous Phase-Transfer Catalysis (PTC)

Using water as the sole solvent eliminates VOCs but introduces a solubility barrier between the aqueous phenoxide/carboxylate salts and the organic phase (or micellar droplets) where the reaction occurs.

  • The Causality: The introduction of Tetrabutylammonium Bromide (TBAB) acts as a phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the highly nucleophilic 3-cyanophenoxide anion. This ion-pair is transported into the lipophilic micro-droplets of the reaction mixture. Stripped of its aqueous hydration shell, the phenoxide becomes a "naked," hyper-reactive nucleophile, driving the etherification to completion at mild temperatures (80°C) without the need for DMF [3].

Quantitative Methodological Comparison

The following table summarizes the operational metrics of traditional synthesis versus the two green protocols.

ParameterTraditional WilliamsonGreen Protocol A (Microwave)Green Protocol B (Aqueous PTC)
Solvent DMF / DMSONone (Solvent-Free)Water
Base / Catalyst NaH or K2​CO3​ K2​CO3​ (Solid) NaOH (aq) / TBAB
Reaction Time 12 – 24 hours5 – 10 minutes2 hours
Temperature 100°C (Reflux)120°C (MW localized)80°C
Typical Yield 65% – 75%85% – 92%80% – 88%
E-Factor (Approx.) > 50< 5< 10
Purification Column ChromatographypH-Driven PrecipitationpH-Driven Precipitation

Process Visualization

G Start Reagents: 3-Cyanophenol + 3-Bromopropionic Acid Split Start->Split MW_Path Protocol A: Microwave Synthesis (Solvent-Free) Split->MW_Path PTC_Path Protocol B: Aqueous PTC (Water as Solvent) Split->PTC_Path MW_Step1 Grind with anhydrous K₂CO₃ (Mechanochemical Activation) MW_Path->MW_Step1 PTC_Step1 Dissolve in aq. NaOH (pH > 10) Add TBAB Catalyst PTC_Path->PTC_Step1 MW_Step2 Microwave Irradiation (300W, 5-10 min, 120°C) MW_Step1->MW_Step2 Workup Aqueous Workup & Acidification (HCl to pH 2-3) MW_Step2->Workup PTC_Step2 Vigorous Stirring (80°C, 2 hours) PTC_Step1->PTC_Step2 PTC_Step2->Workup Product 3-(3-Cyanophenoxy)propionic Acid Precipitation & Filtration Workup->Product

Workflow comparison of Microwave-Assisted and Aqueous PTC green synthesis protocols.

Validated Experimental Protocols

Both protocols below are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the researcher can verify reaction progression without relying solely on downstream analytical quantification.

Protocol A: Solvent-Free Microwave-Assisted Synthesis

Reagents:

  • 3-Cyanophenol: 1.0 equivalent (11.9 g, 100 mmol)

  • 3-Bromopropionic acid: 1.1 equivalents (16.8 g, 110 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 2.5 equivalents (34.5 g, 250 mmol)

Step-by-Step Methodology:

  • Mechanochemical Pre-activation: In a large agate mortar, combine 3-cyanophenol, 3-bromopropionic acid, and anhydrous K2​CO3​ . Grind the mixture thoroughly for 5–10 minutes until a fine, homogeneous, slightly damp powder is formed.

    • Self-Validation Check: The mixture will become slightly pasty due to the release of water during the formation of the phenoxide and carboxylate salts.

  • Microwave Irradiation: Transfer the mixture to an open-vessel microwave reactor (or a standard modified domestic microwave for preliminary R&D). Irradiate at 300 W for 5 minutes.

    • Caution: Ensure the vessel is vented, as CO2​ gas is evolved.

  • In-Process Control (IPC): Remove a 10 mg aliquot, dissolve in 1 mL of water, acidify with a drop of 1M HCl, and extract with ethyl acetate. Run TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the 3-cyanophenol spot ( Rf​≈0.6 ) indicates completion. If incomplete, irradiate for an additional 2–3 minutes.

  • Aqueous Workup: Allow the reaction vessel to cool to room temperature. Dissolve the crude solid mass in 150 mL of distilled water. Filter any insoluble inorganic impurities.

  • Product Isolation: Transfer the clear aqueous filtrate to an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0–3.0.

    • Self-Validation Check: A dense white/off-white precipitate of 3-(3-Cyanophenoxy)propionic acid will immediately crash out of the solution, validating successful etherification and protonation of the carboxylate.

  • Filtration & Drying: Filter the precipitate under a vacuum using a Büchner funnel, wash with ice-cold distilled water (2 × 20 mL), and dry under a vacuum at 50°C to afford the pure product.

Protocol B: Aqueous Phase-Transfer Catalysis (PTC)

Reagents:

  • 3-Cyanophenol: 1.0 equivalent (11.9 g, 100 mmol)

  • 3-Bromopropionic acid: 1.1 equivalents (16.8 g, 110 mmol)

  • Sodium Hydroxide ( NaOH ): 2.5 equivalents (10.0 g, 250 mmol)

  • Tetrabutylammonium Bromide (TBAB): 0.05 equivalents (1.6 g, 5 mmol)

  • Distilled Water: 100 mL

Step-by-Step Methodology:

  • Aqueous Base Preparation: Dissolve 10.0 g of NaOH in 100 mL of distilled water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Substrate Solubilization: Add 3-cyanophenol to the alkaline solution and stir for 10 minutes until completely dissolved, forming the deep-colored sodium 3-cyanophenoxide solution.

  • Catalyst & Alkylating Agent Addition: Add the TBAB catalyst, followed by the slow, portion-wise addition of 3-bromopropionic acid.

    • Self-Validation Check: The solution may become slightly cloudy or form a micro-emulsion as the lipophilic ion-pairs generate.

  • Thermal Reaction: Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring (800+ RPM) for 2 hours. High stirring speeds are critical to maximizing the interfacial surface area for the phase-transfer mechanism.

  • In-Process Control (IPC): Check the pH after 1.5 hours; it must remain alkaline (pH > 10). If it drops, add a small amount of 2M NaOH .

  • Product Isolation: Cool the reaction mixture to 5°C in an ice bath. Slowly acidify with concentrated HCl until the pH reaches 2.0. The target 3-(3-Cyanophenoxy)propionic acid will precipitate.

  • Filtration & Drying: Vacuum filter the solid, wash thoroughly with cold water to remove residual TBAB and sodium bromide salts, and dry in a vacuum oven.

References

  • Devasthali, S., Kulkarni, A., Bhatkar, N., & Waghadhare, S. (2024). "Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers." Current Microwave Chemistry, 12(1), 66-72. Available at:[Link]

  • Sharma, A., Joshi, B. P., & Sinha, A. K. (2003). "A Rapid and Efficient Microwave-Assisted Synthesis of Substituted 3-Phenylpropionic Acids from Benzaldehydes in Minutes." Chemistry Letters, 33(1), 54-55. Available at:[Link]

  • Mitsudome, T., Matsuno, T., Sueoka, S., Mizugaki, T., Jitsukawa, K., & Kaneda, K. (2012). "Direct synthesis of unsymmetrical ethers from alcohols catalyzed by titanium cation-exchanged montmorillonite." Green Chemistry, 14(3), 610-613. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(3-Cyanophenoxy)propionic Acid Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 3-(3-Cyanophenoxy)propionic acid—a critical building block in drug development—is notoriously prone to low yields.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 3-(3-Cyanophenoxy)propionic acid—a critical building block in drug development—is notoriously prone to low yields. While the theoretical route via a Williamson ether synthesis appears straightforward, the bifunctional nature of the reagents introduces competing mechanistic pathways.

As researchers, we must balance the reactivity of the phenoxide nucleophile against the fragility of the cyano (-CN) group and the instability of the alkylating agent. This guide provides a deep-dive root cause analysis, an optimized self-validating protocol, and targeted FAQs to help you recover your yields.

Mechanistic Context: The "Why" Behind Yield Loss

The standard synthesis involves reacting 3-cyanophenol with a 3-halopropionic acid derivative in the presence of a base. However, two primary failure modes consistently degrade yields:

  • E2 Elimination of the Alkylating Agent: 3-Bromopropionic acid is highly susceptible to base-catalyzed dehydrohalogenation. When strong bases (like NaOH) are used, the base abstracts a β-proton, ejecting the bromide leaving group to form acrylic acid rather than undergoing the desired SN2 substitution[1].

  • Base-Catalyzed Nitrile Hydrolysis: The cyano group is an electrophilic center. Under aqueous basic conditions, especially at elevated temperatures, hydroxide ions nucleophilically attack the carbon-nitrogen triple bond. This converts the nitrile into an imidate intermediate, which rapidly tautomerizes and hydrolyzes into a primary amide or a carboxylic acid[2].

To bypass these issues, the synthesis must be decoupled into two highly controlled stages: an anhydrous etherification using an esterified alkylating agent[3], followed by a strictly temperature-controlled mild hydrolysis[4].

Diagnostic Workflow & Pathway

The following diagram illustrates the optimized mechanistic pathway alongside the competing side reactions that cause yield loss.

SynthesisPathway Phenol 3-Cyanophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Weak Base (K2CO3) Base->Phenoxide Facilitates Ester Ester Intermediate Phenoxide->Ester SN2 Attack Alkyl Ethyl 3-bromopropionate Alkyl->Ester Electrophile Elimination Acrylic Acid (E2 Byproduct) Alkyl->Elimination Strong Base (NaOH/Heat) Product 3-(3-Cyanophenoxy) propionic acid Ester->Product Mild LiOH (Room Temp) Hydrolysis Amide / Di-acid (Over-hydrolysis) Ester->Hydrolysis Harsh Base (NaOH/Heat) Product->Hydrolysis Harsh Acid/Base

Reaction workflow and competing side reactions in 3-(3-Cyanophenoxy)propionic acid synthesis.

Root Cause Analysis & Quantitative Optimization

To systematically improve your recovery, we have summarized the quantitative impact of optimizing specific reaction parameters. Moving away from harsh, "one-pot" conditions is mandatory for high-purity synthesis.

Reaction ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Alkylating Agent 3-Bromopropionic acidEthyl 3-bromopropionate+15% to +25%Prevents carboxylate dianion formation, which electronically hinders SN2 attack and heavily promotes E2 elimination[1].
Base Selection NaOH or KOHK₂CO₃ (Anhydrous)+20% to +30%A weaker base provides sufficient basicity for phenol deprotonation (pKa ~8.6) without triggering the elimination of the alkyl bromide[3].
Hydrolysis Temp Reflux (80–100 °C)Room Temp (20–25 °C)+30% to +40%Prevents the nucleophilic addition of hydroxide to the nitrile carbon, avoiding irreversible amide/acid formation[4][5].
Solvent System Ethanol / WaterAnhydrous DMF+10% to +20%A polar aprotic solvent leaves the phenoxide un-solvated, maximizing its nucleophilicity for the SN2 attack.

Optimized Experimental Protocol (Self-Validating System)

This two-step protocol is designed with built-in validation checks to ensure causality and reaction integrity at every stage.

Phase 1: Anhydrous Etherification
  • Preparation: Charge an oven-dried, argon-purged flask with 3-cyanophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq). Suspend in anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Stir the suspension at room temperature for 30 minutes.

    • Validation Check: The solution will adopt a slight yellow tint, confirming the generation of the highly nucleophilic phenoxide ion.

  • Alkylation: Add ethyl 3-bromopropionate (1.1 eq) dropwise over 10 minutes.

    • Causality: Using the esterified alkyl halide prevents the acid-base quenching that occurs if free 3-bromopropionic acid is used, ensuring the base is strictly utilized for the SN2 pathway.

  • Reaction: Elevate the temperature to 60 °C and stir for 4–6 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The phenol starting material (Rf ~0.3) should disappear, replaced by a less polar ester intermediate (Rf ~0.6).

  • Workup: Quench with ice water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Chemoselective Ester Hydrolysis
  • Solvation: Dissolve the crude ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O (0.2 M).

  • Mild Hydrolysis: Add LiOH·H₂O (1.5 eq) in one portion. Strictly maintain the reaction at room temperature (20–25 °C). Stir for 2–4 hours.

    • Causality: Lithium hydroxide provides a mild hydroxide source. By keeping the reaction at room temperature, the activation energy required for the basic hydrolysis of the aliphatic ester is met, but the higher activation energy required to hydrate the aromatic nitrile[5] is avoided.

  • Aqueous Wash: Concentrate the mixture under vacuum to remove the THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether. Discard the ether layer (this removes unreacted ester and non-polar impurities).

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify to pH 2-3 using 1M HCl.

    • Validation Check: A white to off-white precipitate should form immediately upon reaching the target pH. This is your pure 3-(3-Cyanophenoxy)propionic acid. If no precipitate forms, extract 3x with EtOAc, dry, and concentrate.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive peak corresponding to acrylic acid in my NMR/LC-MS? A: You are observing the E2 elimination byproduct. This occurs when your base is too strong (e.g., NaOH) or your reaction temperature during the etherification step is too high. The base abstracts the β-proton from your alkylating agent instead of facilitating the SN2 attack. Switch to anhydrous K₂CO₃ and keep the etherification temperature at or below 60 °C.

Q: My LC-MS shows a mass shift of +18 Da relative to my desired product. What happened? A: A +18 Da mass shift indicates the addition of water (H₂O), meaning your cyano group (-CN) has been over-hydrolyzed into a primary amide (-CONH₂). Nitriles are highly susceptible to hydration under basic conditions[5]. This almost always happens during the ester hydrolysis step if you use harsh conditions (like refluxing NaOH). You must use mild LiOH at room temperature to preserve the nitrile.

Q: Can I use 3-chloropropionic acid instead of the bromo-derivative to save on reagent costs? A: While theoretically possible, chloride is a significantly poorer leaving group than bromide. This drastically reduces the SN2 reaction rate, forcing you to use higher temperatures or longer reaction times. Prolonged heating in the presence of a base will exponentially increase the risk of nitrile hydrolysis and elimination side-reactions. If you must use the chloro-derivative, add a catalytic amount of Sodium Iodide (NaI) to facilitate an in situ Finkelstein reaction, which will accelerate the etherification.

References

  • HYDROLYSIS OF NITRILE - blogspot.com -[Link]

  • Hydrolysis of nitriles - Grokipedia -[Link]

  • Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate of Dalcetrapib... - ACS Publications -[Link]

  • WO2011117317A2 - Substituted cyclodextrin derivatives useful as intermediates...

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 3-(3-Cyanophenoxy)propionic acid

Welcome to the Process Development Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate functionalized aromatic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate functionalized aromatic carboxylic acids. 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) presents a unique thermodynamic challenge: the molecule possesses a highly polar, strongly hydrogen-bonding carboxylic acid tail coupled with a rigid, weakly-polar cyanophenoxy head.

This structural dichotomy often leads to kinetic bottlenecks during crystallization, most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out". This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Part 1: Thermodynamic Profiling & Solvent Selection

To optimize crystallization, we must first understand the solute-solvent interactions. In solution, phenoxypropionic acid derivatives predominantly form rigid head-to-head carboxylic acid dimers[1]. If supersaturation is generated too rapidly via cooling or anti-solvent addition, the hydrophobic aromatic rings aggregate amorphously before the dimers can organize into a stable crystal lattice. This causes the solute to separate as a dense oil rather than a solid.

Quantitative Solvent Selection Matrix

Solvent CategorySolvent NameBoiling Point (°C)Role in ProcessMechanistic Rationale
Ketones Acetone56Good SolventHigh solubility at elevated temperatures; easily removed under vacuum to prevent residual solvent issues.
Alcohols Ethanol78Good SolventDisrupts carboxylic acid dimers via competitive H-bonding, slowing primary nucleation.
Esters Ethyl Acetate77Good SolventExcellent for partitioning out highly polar impurities prior to crystallization.
Aqueous Water100Anti-SolventHighly polar; forces precipitation of the hydrophobic aromatic core.
Alkanes Heptane98Anti-SolventInduces supersaturation; poor affinity for the polar cyano group.
Part 2: Troubleshooting FAQs

Q1: My compound "oils out" as a sticky resin at the bottom of the flask instead of forming crystals. Why does this happen, and how do I fix it? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the instantaneous local supersaturation exceeds the nucleation threshold, causing the solute to separate into a solute-rich liquid phase rather than a crystalline solid. This is highly detrimental because the oil phase acts as a "good solvent" for impurities, actively entraining them and degrading the final product's melting point and purity[2].

  • The Fix: You must operate strictly within the Metastable Zone Width (MSZW). Reduce your cooling rate, slow down your anti-solvent dosing, and introduce seed crystals halfway into the cooling curve to bypass the kinetic barrier of primary nucleation.

Q2: I am using an Acetone/Water binary system. The solution turns cloudy immediately upon adding water. Is this a good sign of crystallization? A2: No. Immediate, uncontrolled turbidity indicates "crash precipitation." Rapid precipitation traps solvent and impurities within a rapidly forming amorphous matrix[3]. The goal of anti-solvent crystallization is controlled lattice growth. You must add the anti-solvent at an elevated temperature where the solubility remains high, and then induce crystallization via controlled cooling.

Part 3: Mechanistic Workflow

G A Crude 3-(3-Cyanophenoxy) propionic acid B Solvent Dissolution (e.g., Acetone at 50°C) A->B C Anti-Solvent Addition (e.g., Water) B->C D Rapid Dosing / High Supersaturation C->D F Controlled Dosing & Seeding in MSZW C->F E Liquid-Liquid Phase Separation (Oiling Out) D->E E->F Heat & Redissolve G Controlled Nucleation & Crystal Growth F->G H High-Purity Crystalline Product G->H

Thermodynamic workflow for bypassing liquid-liquid phase separation.

Part 4: Self-Validating Experimental Protocol

Method: Seeded Anti-Solvent Crystallization (Acetone/Water)

This protocol is designed as a self-validating system; visual cues at each step confirm whether the thermodynamic state of the solution is correct.

Step 1: Dissolution & Polish Filtration

  • Suspend 10.0 g of crude 3-(3-Cyanophenoxy)propionic acid in 30 mL (3 volumes) of Acetone.

  • Heat the mixture to 50 °C with overhead stirring (250 rpm) until complete dissolution is achieved.

  • Self-Validation: Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-warmed crystallizer. A perfectly clear filtrate confirms the removal of heterogeneous foreign nucleants that could trigger premature, uncontrolled precipitation.

Step 2: Initial Anti-Solvent Charge

  • Maintain the temperature at 50 °C. Slowly add 10 mL (1 volume) of deionized Water dropwise over 15 minutes.

  • Self-Validation: The solution must remain completely clear. If turbidity appears and persists, the system is over-supersaturated; add 1-2 mL of Acetone to redissolve.

Step 3: Seeding within the MSZW

  • Cool the solution linearly to 40 °C over 30 minutes.

  • Add 0.1 g (1 wt%) of pure 3-(3-Cyanophenoxy)propionic acid seed crystals.

  • Hold the temperature at 40 °C for 30 minutes.

  • Self-Validation: Inspect the reactor. The seed crystals must remain suspended and visible without dissolving (which would indicate undersaturation) and without triggering a massive cloud of immediate precipitation (which would indicate excessive supersaturation).

Step 4: Controlled Desupersaturation

  • Using a programmable syringe pump, add the remaining 30 mL (3 volumes) of Water over 2 hours at a constant rate.

  • Causality: Slow addition allows the solute to integrate into the existing seed crystal lattices rather than forming new, amorphous oil droplets[3].

Step 5: Cooling & Isolation

  • Cool the suspension linearly from 40 °C to 5 °C over 3 hours.

  • Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of a pre-chilled (5 °C) 1:2 Acetone:Water mixture to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 45 °C to a constant weight.

References
  • Mettler Toledo. "Oiling Out in Crystallization".[Link]

  • LUTPub. "Effect of Liquid-Liquid Phase Separation During Crystallization".[Link]

  • ACS Publications. "Structural Studies of Racemates and Quasiracemates: Chloro, Bromo, and Methyl Adducts of 2-Phenoxypropionic Acid".[Link]

  • MDPI. "Special Issue : Anti-Solvent Crystallization".[Link]

Sources

Troubleshooting

preventing cyano group hydrolysis during 3-(3-Cyanophenoxy)propionic acid reactions

Troubleshooting Guides & FAQs for Preventing Cyano Group Hydrolysis As a Senior Application Scientist, I frequently encounter researchers struggling with the dual reactivity of 3-(3-Cyanophenoxy)propionic acid. The prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Preventing Cyano Group Hydrolysis

As a Senior Application Scientist, I frequently encounter researchers struggling with the dual reactivity of 3-(3-Cyanophenoxy)propionic acid. The primary synthetic challenge lies in functionalizing the carboxylic acid moiety (e.g., forming amides or esters) without degrading the sensitive cyano (-CN) group on the aromatic ring.

This technical guide provides field-proven, self-validating protocols and mechanistic insights to ensure absolute chemoselectivity during your workflows.

FAQ 1: Why does the cyano group hydrolyze during standard carboxylic acid reactions?

Mechanistic Insight: Nitriles are highly polarized, making the carbon atom electrophilic. However, under standard neutral conditions, water is too weak of a nucleophile to attack the cyano group. The problem arises when researchers use harsh acidic or basic conditions (like Fischer esterification or base-catalyzed saponification) to drive reactions on the propionic acid tail.

In acidic conditions, the nitrile nitrogen is protonated, drastically increasing the electrophilicity of the adjacent carbon (1)[1]. This allows water to attack, forming an imidic acid intermediate that tautomerizes into an amide, and eventually hydrolyzes into a carboxylic acid under prolonged heat (2)[2]. Conversely, in basic conditions, the strong hydroxide nucleophile directly attacks the C≡N bond, leading to the same imidic acid intermediate (3)[3]. To prevent this, reactions must be kept near neutral pH and at ambient temperatures.

NitrileHydrolysis N Nitrile (-CN) Acid Acidic Conditions (Protonation of N) N->Acid Base Basic Conditions (OH- Attack) N->Base Imidic Imidic Acid Intermediate Acid->Imidic Base->Imidic Amide Amide (-CONH2) Imidic->Amide Tautomerization Carboxyl Carboxylic Acid (-COOH) Amide->Carboxyl Further Hydrolysis

Nitrile Hydrolysis Pathway in Acidic and Basic Conditions

FAQ 2: How can I synthesize an amide from 3-(3-Cyanophenoxy)propionic acid without hydrolyzing the nitrile?

Troubleshooting Guide: Traditional amidation methods involving thionyl chloride (SOCl₂) or high-temperature acid catalysis will inevitably compromise the cyano group. Instead, you must use mild carbodiimide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (4)[4]. These reagents activate the carboxylic acid by forming an O-acylisourea intermediate at room temperature, completely bypassing the need for extreme pH or heat (5)[5].

EDCCoupling Acid 3-(3-Cyanophenoxy)propionic acid EDC EDC + HOBt (Mild Activation) Acid->EDC Intermediate Active O-Acylisourea Ester EDC->Intermediate Amine Amine Addition (R-NH2) Intermediate->Amine Product Target Amide (Cyano Preserved) Amine->Product

Mild Amidation Workflow Using EDC Coupling

Self-Validating Protocol: EDC/HOBt Amidation
  • Preparation & Activation: Dissolve 1.0 eq of 3-(3-Cyanophenoxy)propionic acid in anhydrous DMF (0.2 M). Cool the flask to 0 °C. Add 1.2 eq HOBt and 1.2 eq EDC·HCl.

    • Causality: Cooling suppresses the exothermic activation phase, preventing thermal degradation. HOBt converts the transient O-acylisourea into a highly stable active ester, preventing racemization or N-acylurea rearrangement.

    • Validation: The suspension will gradually clarify into a homogeneous solution within 30 minutes, visually confirming successful active ester formation.

  • Amine Addition: Add 1.1 eq of the desired amine, followed dropwise by 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize the amine hydrochloride salt, ensuring the amine is fully nucleophilic without inadvertently attacking the cyano group.

  • Reaction Monitoring: Stir at 25 °C for 12 hours.

    • Validation: Perform TLC (Hexanes/EtOAc 1:1). The starting material (streaky spot, lower Rf) will be fully consumed, replaced by a distinct, higher Rf product spot that strongly absorbs UV at 254 nm (confirming the intact cyano-aromatic ring).

  • Chemoselective Workup: Dilute with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine.

    • Causality: Citric acid selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. NaHCO₃ deprotonates and removes unreacted carboxylic acid and HOBt. The neutral organic layer retains the pure, intact cyano-amide product.

FAQ 3: What is the safest method for esterification?

Troubleshooting Guide: Avoid Fischer esterification entirely. Refluxing in H₂SO₄/MeOH will rapidly protonate the nitrile and destroy your starting material. Instead, utilize Steglich esterification using DCC and a catalytic amount of DMAP (4-Dimethylaminopyridine) at room temperature. Alternatively, you can alkylate the carboxylate salt directly using an alkyl halide in a polar aprotic solvent (e.g., DMF) with a mild base like K₂CO₃. Both methods maintain near-neutral conditions, preserving the cyano group entirely.

Quantitative Data: Reaction Conditions vs. Cyano Group Stability
Reaction StrategyReagents / CatalystOperating TemppH RangeCyano Group StabilityExpected Yield
Fischer Esterification H₂SO₄, Alcohol65–80 °C< 1Poor (Hydrolyzes)< 30% (Intact)
Acid Chloride Amidation SOCl₂, Amine80 °C< 1Poor (Side reactions)Variable
Carbodiimide Amidation EDC, HOBt, DIPEA0 °C to 25 °C7–8Excellent (Intact)> 85%
Steglich Esterification DCC, DMAP, Alcohol25 °C7Excellent (Intact)> 80%
References
  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor.
  • 20.7: Chemistry of Nitriles. LibreTexts.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • 20.7 Chemistry of Nitriles. OpenStax.
  • Prepar
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • 21.5. Hydrolysis of nitriles. Lumen Learning.

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 3-(3-Cyanophenoxy)propionic Acid Synthesis

Welcome to the advanced technical support center for the synthesis of 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5). This guide is designed for research scientists and process chemists facing chemoselectivity, yiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the synthesis of 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5). This guide is designed for research scientists and process chemists facing chemoselectivity, yield, and purity challenges during the preparation of this critical pharmaceutical building block.

Below, we dissect the mechanistic pathways, address common experimental failures through causality-driven troubleshooting, and provide a self-validating protocol to ensure high-purity yields.

Mechanistic Pathway & Impurity Mapping

Understanding the competing reaction pathways is the first step in controlling the impurity profile. The synthesis typically relies on a Williamson ether synthesis, which forces a kinetic competition between the desired SN​2 substitution and unwanted base-catalyzed side reactions.

G Reactant1 3-Cyanophenol (pKa ~8.6) Intermediate Phenoxide Anion Intermediate Reactant1->Intermediate Base (e.g., K2CO3) Deprotonation Reactant2 3-Halopropionic Acid (X = Cl, Br) Impurity1 Acrylic Acid (E2 Elimination Byproduct) Reactant2->Impurity1 Strong Base / Heat Dehydrohalogenation Target 3-(3-Cyanophenoxy)propionic acid TARGET PRODUCT Intermediate->Target + Reactant 2 SN2 Alkylation (60-65°C) Impurity2 3-(3-Carboxyphenoxy)propionic acid (Over-Hydrolysis Impurity) Target->Impurity2 Aqueous NaOH / Heat Nitrile Hydration/Hydrolysis

Figure 1: Reaction pathways showing target SN2 substitution vs. competitive E2 and over-hydrolysis.

Troubleshooting FAQs: Causality & Mitigation

Q1: Why am I seeing a significant [M+18] or [M+19] mass peak in my LC-MS analysis of the final product? A: This indicates a chemoselectivity failure: the over-hydrolysis of the aryl nitrile group .

  • Causality: The cyano group ( −C≡N ) is highly electrophilic. Under strongly basic aqueous conditions (e.g., NaOH in water) and elevated temperatures, hydroxide ions attack the nitrile carbon. This leads to nucleophilic hydration, forming a primary amide (observed as an [M+18] peak). Prolonged exposure further hydrolyzes the amide to a carboxylic acid ([M+19] peak).

  • Mitigation: Shift from aqueous thermodynamic conditions to anhydrous kinetic conditions. Replace NaOH with anhydrous K2​CO3​ and use a polar aprotic solvent like Acetonitrile (MeCN). K2​CO3​ provides sufficient basicity to deprotonate the phenol without acting as a strong nucleophile against the nitrile.

Q2: My conversion stalls at 70%, and I observe a highly polar byproduct that isn't the over-hydrolyzed product. What is happening? A: You are observing the base-catalyzed dehydrohalogenation (E2 elimination) of your alkylating agent, yielding acrylic acid.

  • Causality: 3-chloropropionic acid possesses acidic α -protons. The basic conditions required to deprotonate 3-cyanophenol simultaneously promote E2 elimination on the alkyl halide, stripping HCl to form acrylic acid. This consumes your reagent and permanently stalls the reaction.

  • Mitigation: Switch the alkylating agent from 3-chloropropionic acid to 3-bromopropionic acid. The bromide is a superior leaving group, accelerating the desired SN​2 pathway over the E2 pathway, allowing the reaction to proceed at lower temperatures (60°C instead of 80°C).

Q3: How can I efficiently remove unreacted 3-cyanophenol without resorting to column chromatography? A: Utilize an orthogonal acid-base liquid-liquid extraction leveraging the pKa differential between the reactants.

  • Causality: 3-(3-Cyanophenoxy)propionic acid features an aliphatic carboxylic acid ( pKa≈4.5 ), whereas the unreacted 3-cyanophenol features a phenolic hydroxyl ( pKa≈8.6 ).

  • Mitigation: By adjusting the aqueous workup pH to exactly 6.5, the carboxylic acid remains >99% deprotonated (water-soluble), while the phenol is >99% protonated (organic-soluble). A simple ethyl acetate wash will quantitatively remove the phenol impurity.

Quantitative Impurity Profiles

The table below summarizes how different synthetic parameters directly influence the formation of byproducts.

Synthetic RouteBase / Solvent SystemTempPrimary Impurity ObservedTypical YieldCrude Purity (HPLC)
Williamson (3-Chloropropionic acid)NaOH / H2​O 80°CAryl-COOH (Nitrile Hydrolysis)45%< 80%
Williamson (3-Chloropropionic acid) K2​CO3​ / DMF80°CAcrylic Acid (E2 Elimination)65%85%
Michael Addition (Methyl Acrylate)DABCO LiOH25°CAmide (Partial Hydrolysis)78%92%
Williamson (3-Bromopropionic acid) K2​CO3​ / MeCN 65°C Unreacted Phenol (Trace) 88% > 98%

Self-Validating Experimental Protocol

To guarantee reproducibility and high purity, follow this optimized Williamson ether synthesis protocol. Every step includes a Validation Gate to ensure the system is functioning as intended before proceeding.

Step 1: Phenoxide Formation

  • Action: Suspend 10.0 g (84.0 mmol) of 3-cyanophenol and 29.0 g (210 mmol, 2.5 eq) of anhydrous K2​CO3​ in 100 mL of anhydrous acetonitrile (MeCN). Stir at 25°C for 30 minutes.

  • Validation Gate: The suspension will transition from a colorless solution over white powder to a distinct yellow-tinted slurry. This color shift confirms the generation of the nucleophilic phenoxide anion.

Step 2: Alkylation

  • Action: Dissolve 14.1 g (92.4 mmol, 1.1 eq) of 3-bromopropionic acid in 30 mL of MeCN. Add this solution dropwise over 45 minutes to the reaction mixture to keep local concentrations low and suppress E2 elimination. Heat to 65°C for 6 hours.

  • Validation Gate: Perform HPLC or TLC (Eluent: Hexane/EtOAc 1:1). The reaction is complete when the 3-cyanophenol peak (UV 254 nm) is <2% relative to the product peak. A heavy white precipitate (KBr) will accumulate in the flask.

Step 3: Solvent Removal & Salt Filtration

  • Action: Cool to 20°C. Filter the suspension to remove KBr and unreacted K2​CO3​ . Wash the filter cake with 20 mL MeCN. Concentrate the filtrate under reduced pressure to yield a crude viscous oil.

  • Validation Gate: The mass of the recovered dry salt cake should be approximately 25-30 g, validating the consumption of the base and the successful generation of the bromide leaving group.

Step 4: Chemoselective Liquid-Liquid Extraction

  • Action: Dissolve the crude oil in 100 mL of deionized water. Carefully adjust the pH to exactly 6.5 using 1M HCl. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Validation Gate: At pH 6.5, the target carboxylic acid remains >99% in the aqueous layer as a water-soluble salt. TLC of the organic layer will confirm the presence of unreacted phenol and the strict absence of the target product.

Step 5: Product Precipitation & Isolation

  • Action: Cool the aqueous layer to 5°C in an ice bath. Slowly add 2M HCl until the pH reaches 2.0. Stir for 1 hour. Filter the resulting precipitate, wash with 30 mL of ice-cold water, and dry under high vacuum at 40°C for 12 hours.

  • Validation Gate: Final LC-MS must show [M−H]− at m/z 190.0, with the strict absence of M+18 (m/z 208) and M+19 (m/z 209) peaks, confirming that zero nitrile hydrolysis occurred during the process.

References

  • Accela ChemBio. (2023). Product Information: 3-(3-Cyanophenoxy)propionic Acid (CAS: 210962-57-5). Accela ChemBio Inc. URL: [Link]

  • Royal Society of Chemistry. (2011). The Chemistry of the Morita-Baylis-Hillman Reaction (Mechanistic insights into acrylic acid derivatives and 3-cyanophenol reactivity). RSC Publishing. URL: [Link]

Troubleshooting

Technical Support Center: HPLC Method Optimization for 3-(3-Cyanophenoxy)propionic Acid

Welcome to the technical support center dedicated to the quantitative analysis of 3-(3-Cyanophenoxy)propionic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the quantitative analysis of 3-(3-Cyanophenoxy)propionic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, optimizing, or troubleshooting HPLC methods for this specific compound. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions to common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a robust and reliable HPLC method from the ground up.

Q1: What is a recommended starting point for an HPLC method for 3-(3-Cyanophenoxy)propionic acid?

A: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach. A good starting point balances retention, peak shape, and run time.

Expert Explanation: 3-(3-Cyanophenoxy)propionic acid is a moderately polar molecule with an acidic functional group (carboxylic acid). RP-HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is ideal for retaining and separating such compounds.[1][2] The key is to control the ionization of the carboxylic acid group to achieve consistent retention and symmetrical peak shape.

Recommended Starting Parameters:

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 4.6 x 150 mm, 5 µmA general-purpose C18 column is a versatile starting point.[3] For potential issues with retention in highly aqueous mobile phases, a polar-endcapped or "AQ" type C18 is recommended.[1][4]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Suppresses the ionization of the analyte's carboxylic acid group, ensuring good retention and minimizing peak tailing.[5] This pH is well below the typical pKa of a carboxylic acid (~4-5).
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity and is a good alternative to test during optimization.[6]
Gradient 10% to 90% B over 15 minutesA broad gradient is excellent for initial screening to determine the approximate elution conditions before optimizing to an isocratic or a narrower gradient method.[3]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing run time and efficiency.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Maintaining a consistent temperature is crucial for reproducible retention times.[7]
Detection (UV) 225 nm or 270 nmThe aromatic ring provides strong UV absorbance. A diode array detector (DAD) is recommended to assess peak purity across the spectrum.[8]
Injection Vol. 5-10 µLKeep the volume low initially to avoid column overload and peak distortion.[7]
Sample Diluent Mobile Phase A / Mobile Phase B (Matching initial gradient conditions)Injecting the sample in a solvent stronger than the mobile phase can cause severe peak distortion.[9] Always aim to dissolve the sample in the initial mobile phase composition.
Q2: Why is controlling the mobile phase pH so critical for this analysis?

A: The mobile phase pH directly controls the ionization state of 3-(3-Cyanophenoxy)propionic acid, which dictates its interaction with the stationary phase and, consequently, its retention time and peak shape.

Expert Explanation: The analyte has a carboxylic acid group, which can exist in a neutral (protonated, -COOH) or an ionized (deprotonated, -COO⁻) state.

  • At Low pH (e.g., pH < 3.5): The analyte is primarily in its neutral, more hydrophobic form. This form interacts more strongly with the nonpolar C18 stationary phase, leading to longer, more stable retention.

  • At High pH (e.g., pH > 5.5): The analyte is primarily in its ionized, more polar form. This form has less affinity for the stationary phase and will elute much earlier, often with poor retention.

  • At pH near pKa (~4.5): The analyte exists as a mixture of both forms. This results in broad, misshapen peaks and retention times that are highly sensitive to minor pH fluctuations.

Therefore, buffering the mobile phase to a pH at least 1-2 units below the analyte's pKa is essential for method robustness.[5]

Q3: How do I develop a stability-indicating method for this compound?

A: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products, impurities, and any matrix components. To achieve this, you must perform forced degradation studies.

Expert Explanation: Forced degradation (or stress testing) involves subjecting the analyte to harsh conditions to intentionally generate degradation products.[10] The goal is to challenge the method's specificity. If the analyte peak remains pure and is well-resolved from all new peaks that appear, the method is considered stability-indicating.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of 3-(3-Cyanophenoxy)propionic acid in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions, aiming for 5-20% degradation of the active ingredient.[10][11]

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 N NaOH at room temperature or slightly elevated temperature for a set period.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Thermal Stress: Heat the solution or solid sample at a high temperature (e.g., 105°C).[11]

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) or sunlight.

  • Neutralize (if needed): Neutralize the acidic and basic samples before injection.

  • Analyze Samples: Run all stressed samples, along with an unstressed control, using your HPLC method.

  • Evaluate Results:

    • Specificity: Check for new peaks. The analyte peak should be well-resolved from all degradation peaks (Resolution > 2).

    • Peak Purity: Use a DAD to assess the purity of the analyte peak in all stressed samples. The peak purity index should meet the acceptance criteria.

This process is a cornerstone of method validation as required by regulatory bodies like the ICH and FDA.[10]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific experimental issues.

Problem Area: Chromatographic Peak Shape

Poor peak shape is one of the most common HPLC problems and can significantly impact the accuracy and precision of quantification.[12]

Q: My peak for 3-(3-Cyanophenoxy)propionic acid is tailing severely. What are the causes and solutions?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.

Expert Explanation: For an acidic compound like this, the most common cause of tailing is interaction with residual silanol groups on the silica-based stationary phase.[13] At a pH that is not sufficiently low, a small fraction of the analyte can become ionized (-COO⁻) and interact ionically with any exposed, negatively charged silanols (Si-O⁻) on the silica surface, causing a "drag" effect that results in a tailing peak.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Action: Lower pH (e.g., to 2.5) with acid and use a buffer. check_ph->adjust_ph No check_column Is the column old or showing high pressure? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved replace_column Action: Replace with a new column, preferably a polar- endcapped C18. check_column->replace_column Yes check_overload Is the peak very large and asymmetrical? check_column->check_overload No replace_column->resolved reduce_conc Action: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_extracol Are ALL peaks tailing? check_overload->check_extracol No reduce_conc->resolved system_issue Problem is likely extra-column volume (bad fitting, long tubing) or a column void. check_extracol->system_issue Yes check_extracol->resolved No, only analyte peak system_issue->resolved After fixing

Q: My peak is fronting. What does this indicate?

A: Peak fronting is most often a sign of mass overload or an issue with the sample solvent.

Expert Explanation: When you inject too much sample, the concentration of analyte molecules at the head of the column saturates the stationary phase. This causes some molecules to travel down the column faster before they can interact, leading to a fronting peak.[7][13] A second common cause is injecting the sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase. The strong solvent carries the analyte down the column too quickly at the start, preventing proper focusing on the column head.[9]

Solutions:

  • Reduce Concentration: Dilute your sample and reinject.

  • Reduce Injection Volume: Inject a smaller volume of the sample.

  • Match Sample Solvent: Ensure your sample diluent is as close as possible to the initial mobile phase composition. If the analyte is not soluble, use the weakest solvent possible that ensures solubility.

Q: My peak is split or shouldered. What is the problem?

A: Peak splitting usually points to a problem at the column inlet or a sample solvent mismatch.

Expert Explanation: A split peak occurs when something disrupts the uniform flow of the sample band as it enters the column.

Common Causes & Solutions:

  • Partially Blocked Inlet Frit: Debris from the sample or system can clog the frit at the top of the column, causing the sample to enter unevenly. Solution: Reverse-flush the column (if the manufacturer allows) or replace the column.[12] Using a guard column can prevent this.

  • Column Void: Over time, the packed bed of the column can settle, creating a void or channel at the inlet. Solution: The column needs to be replaced.

  • Sample Solvent Effect: Injecting in a solvent that is too strong can cause the peak to split, especially if the analyte is not fully soluble in the mobile phase upon injection. Solution: Prepare the sample in the initial mobile phase.

Problem Area: Retention Time & Pressure
Q: My retention time is shifting from one injection to the next. Why?

A: Retention time instability is a sign that a key method parameter is not under control.

Troubleshooting Retention Time Shifts

ObservationPotential CauseSolution
Gradual shift to shorter times Column Degradation: Loss of stationary phase.Replace the column.
Gradual shift to longer times Column Contamination: Buildup of matrix components.Wash the column with a strong solvent (e.g., isopropanol).[14]
Random, unpredictable shifts Inconsistent Mobile Phase: Improperly mixed or prepared mobile phase; buffer precipitation.Prepare fresh mobile phase daily. Ensure all components are fully dissolved.
Unstable Column Temperature: Fluctuations in ambient temperature.Use a column thermostat and ensure it is set correctly.
Pump Issues: Leaks or faulty check valves causing inconsistent flow.Check for leaks, sonicate check valves, or call for system maintenance.
Q: My system backpressure is suddenly much higher than normal. What should I do?

A: High backpressure indicates a blockage somewhere in the system. A systematic approach is needed to locate it.

Systematic Isolation of High Pressure

G start High Backpressure Observed step1 Disconnect column from injector. Run pump. Pressure OK? start->step1 step2 System before column is OK. Reconnect column. Disconnect column from detector. Pressure High? step1->step2 Yes step5 Blockage is in the system before the column (e.g., injector rotor seal, tubing). step1->step5 No step3 Blockage is in tubing between column and detector. step2->step3 No step4 Blockage is in the column. (Most likely cause) step2->step4 Yes

Once the column is identified as the source:

  • Check for Particulates: Ensure samples are filtered through a 0.22 or 0.45 µm filter.

  • Reverse Flush: Disconnect the column from the detector and flush it in the reverse direction to waste (check manufacturer's instructions first). This can dislodge particulates from the inlet frit.[12]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to catch contaminants and particulates, protecting the more expensive main column.

By approaching method development and troubleshooting systematically and with a firm grasp of the underlying chromatographic principles, you can develop a robust, reliable, and accurate quantitative method for 3-(3-Cyanophenoxy)propionic acid.

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI.
  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ResearchGate. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS.
  • Waters Blog.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • SelectScience.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • PerkinElmer.
  • LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems.
  • LCGC International.
  • Agilent.
  • Phenomenex. HPLC Method Development.
  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Benchchem. Technical Support Center: Analysis of 3-(3-hydroxyphenyl)propionic acid (3-HPPA).
  • Journal of Applied Pharmaceutical Science.
  • SciSpace.
  • PMC.

Sources

Optimization

optimizing reaction temperature and pressure for 3-(3-Cyanophenoxy)propionic acid derivatives

Welcome to the Technical Support Center for the synthesis of 3-(3-Cyanophenoxy)propionic acid and its derivatives. This guide provides synthetic chemists and drug development professionals with actionable troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-Cyanophenoxy)propionic acid and its derivatives. This guide provides synthetic chemists and drug development professionals with actionable troubleshooting strategies, focusing on the critical optimization of reaction temperature and pressure.

The synthesis of these derivatives typically relies on a Williamson ether synthesis between 3-cyanophenol and a 3-halopropionic acid derivative[1]. While seemingly straightforward, the presence of the base-sensitive cyano group and the elimination-prone alkyl halide requires strict kinetic control.

Mechanistic Diagnostic Overview

Before adjusting your experimental parameters, it is critical to understand the competing pathways in this reaction system. The diagram below illustrates how thermal energy dictates the divergence between the desired nucleophilic substitution ( SN​2 ) and detrimental side reactions.

G A 3-Cyanophenol Cond Base (e.g., K2CO3) Solvent (DMF) Temp / Pressure A->Cond B Ethyl 3-Bromopropionate B->Cond Target Ethyl 3-(3-Cyanophenoxy)propionate (Target Intermediate) Cond->Target 70-80°C (SN2) Side1 Amide / Carboxylic Acid (Cyano Hydrolysis) Cond->Side1 >100°C (Hydrolysis) Side2 Ethyl Acrylate (E2 Elimination) Cond->Side2 >100°C (Elimination)

Fig 1: Reaction pathways and competing side reactions in 3-(3-Cyanophenoxy)propionic acid synthesis.

Troubleshooting FAQs

Q1: Why does my yield of the target ether drop significantly when the reaction temperature exceeds 100 °C? A1: The drop in yield is caused by two distinct, temperature-dependent side reactions that outcompete the desired SN​2 pathway at elevated thermal states:

  • E2 Elimination: While the Williamson ether synthesis generally requires temperatures between 50–100 °C to achieve a reasonable reaction rate[2], excessive heat provides the activation energy for bimolecular elimination (E2)[2]. In ethyl 3-bromopropionate, the β -protons are slightly acidic due to the electron-withdrawing ester group, making the molecule highly susceptible to E2 elimination by the carbonate base, yielding ethyl acrylate[3].

  • Nitrile Hydrolysis: The cyano group (-C≡N) is highly sensitive to base-catalyzed hydrolysis at elevated temperatures[4]. The nucleophilic attack of hydroxide (or trace water interacting with the carbonate base) on the electrophilic carbon of the cyano group forms an imidic acid intermediate, which tautomerizes into an amide and can further hydrolyze into a carboxylic acid[5].

Q2: How can I leverage pressure to optimize the reaction kinetics without degrading the cyano group? A2: Under standard atmospheric pressure, you are limited by the boiling point of your solvent and the slow kinetics of the SN​2 reaction at safe temperatures (70–80 °C). By utilizing a sealed microwave reactor, you artificially increase the system pressure. This allows you to superheat solvents like acetonitrile beyond their atmospheric boiling points, accelerating the SN​2 reaction rate exponentially[6]. Because the reaction reaches completion in minutes rather than hours, the time-dependent base-catalyzed hydrolysis of the cyano group is severely restricted, resulting in a cleaner crude profile and higher overall yield[6].

Q3: Should I use the free acid (3-bromopropionic acid) or the ester (ethyl 3-bromopropionate) as the alkylating agent? A3: You should exclusively use the ester derivative for the alkylation step. If you use 3-bromopropionic acid, the carboxylic acid will immediately consume one equivalent of your base, forming a carboxylate salt. This drastically reduces the solubility of the electrophile in organic solvents and requires a harsh excess of base, which exacerbates the degradation of the 3-cyanophenol starting material. Using the ester protects the carboxylate moiety during the SN​2 step. You can subsequently reveal the free acid via a mild, room-temperature saponification (e.g., using LiOH) that selectively cleaves the ester without providing enough thermal energy to hydrolyze the robust cyano group[7].

Quantitative Data: Temperature & Pressure Optimization

The following table summarizes the causal relationship between specific thermodynamic parameters and the resulting chemical profile.

Temperature (°C)Pressure (atm)TimeTarget Yield (%)Major Side ProductMechanistic Outcome
25 (RT)1.0 (Atmospheric)24 h< 20%Unreacted materialsInsufficient thermal energy for SN​2 transition state.
75 1.0 (Atmospheric) 5 h 85 - 90% Trace ethyl acrylate Optimal kinetic control; SN​2 dominates.
1101.0 (Atmospheric)5 h< 40%Amide derivativesThermal threshold crossed; cyano hydrolysis and E2 dominate.
90 2.5 (Microwave) 15 min > 92% None High pressure accelerates SN​2 ; short time prevents hydrolysis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each phase contains a diagnostic checkpoint to verify the mechanistic success of the step before proceeding.

Workflow Step1 1. Deprotonation 3-Cyanophenol + K2CO3 in DMF Val1 Validation: Yellow tint indicates phenoxide Step1->Val1 Step2 2. Alkylation Add Ethyl 3-Bromopropionate (75°C) Step1->Step2 Val2 Validation: TLC confirms SN2 completion (4-6h) Step2->Val2 Step3 3. Mild Saponification LiOH in THF/H2O at 25°C Step2->Step3 Val3 Validation: Temp ≤ 25°C prevents cyano loss Step3->Val3 Step4 4. Acidification & Isolation 1M HCl at 0°C to pH 2 Step3->Step4 Val4 Validation: White precipitate formation Step4->Val4

Fig 2: Self-validating experimental workflow for 3-(3-Cyanophenoxy)propionic acid synthesis.

Phase 1: O-Alkylation (Williamson Ether Synthesis)
  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Deprotonation: Suspend 3-cyanophenol (1.0 eq) and finely powdered, anhydrous K2​CO3​ (2.0 eq) in anhydrous DMF (0.5 M concentration). Stir at 25 °C for 30 minutes.

    • Validation Checkpoint: The solution will transition from colorless to a distinct yellow tint, confirming the successful in-situ generation of the highly nucleophilic phenoxide ion.

  • Alkylation: Add ethyl 3-bromopropionate (1.1 eq) dropwise via syringe to prevent localized thermal spikes.

  • Thermal Activation: Heat the reaction mixture to exactly 75 °C under atmospheric pressure for 5 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the 3-cyanophenol spot ( Rf​≈0.4 ) and the appearance of a new, higher Rf​ spot confirms SN​2 completion without over-baking the cyano group.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Mild Saponification
  • Hydrolysis: Dissolve the crude ethyl 3-(3-cyanophenoxy)propionate in a 3:1 mixture of THF and H2​O . Add LiOH⋅H2​O (1.5 eq).

  • Kinetic Control: Stir the mixture strictly at 25 °C for 4 hours.

    • Validation Checkpoint: Maintain the temperature at or below 25 °C. Heat generation here will immediately trigger base-catalyzed hydration of the cyano group to the amide[5].

  • Acidification: Cool the mixture to 0 °C in an ice bath. Slowly acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation Checkpoint: The target 3-(3-Cyanophenoxy)propionic acid will crash out of the solution as a white precipitate upon reaching pH 2.

  • Isolation: Filter the solid through a Büchner funnel, wash with ice-cold water, and dry thoroughly under high vacuum.

References

  • Williamson Ether Synthesis reaction - BYJU'S

  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers - Benchchem[2]

  • Williamson ether synthesis - Wikipedia[6]

  • Hydrolysis of Nitriles: Organic Chemistry II Study Guide - Fiveable[4]

  • Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - ACS Publications[1]

  • 3-Bromopropionic Acid | High-Purity Reagent | RUO - Benchchem[3]

  • Enzymatic Saponification of Esters Containing β-Leaving Groups - Organic Syntheses[7]

  • Chemistry of Nitriles - LibreTexts[5]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Recovery in 3-(3-Cyanophenoxy)propionic Acid Batch Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address a critical bottleneck in the synthesis of 3-(3-Cyanophenoxy)propionic acid (CAS: 21...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address a critical bottleneck in the synthesis of 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5): the efficient recovery and recycling of catalytic systems. Whether you are employing homogeneous platinoid complexes for C-O cross-coupling or heterogeneous solid-supported catalysts for Williamson etherifications, this guide provides causal troubleshooting, self-validating protocols, and empirical data to secure your process economics and API purity.

I. Diagnostic FAQs & Troubleshooting Guide

Q1: We are using a homogeneous Palladium (Pd) catalyst for the C-O coupling of 3-cyanophenol and 3-bromopropionic acid. Why does our catalyst recovery rate drop below 80% after the third batch cycle using Organic Solvent Nanofiltration (OSN)? Causality & Solution: Homogeneous platinoid catalysts are highly sensitive and prone to degradation over extended batch cycles[1]. During the reaction, ligand oxidation or complex dissociation reduces the effective molecular weight (MW) of the active catalytic species. Because OSN membranes separate based on molecular size, these degraded, lower-MW Pd fragments permeate through the membrane into the Active Pharmaceutical Ingredient (API) stream, causing both catalyst loss and API contamination[2]. Actionable Fix: Implement a self-validating feedback loop by running an ICP-MS on the OSN permeate after each cycle. If Pd levels exceed 10 ppm, your ligand is degrading. Switch to an OSN membrane with a tighter Molecular Weight Cut-Off (MWCO) (e.g., 150 Da instead of 300 Da), or transition to a thermomorphic catalyst system that remains homogeneous at reaction temperatures (140°C) but precipitates as a heterogeneous solid for simple filtration upon cooling[1].

Q2: When utilizing a heterogeneous solid-supported catalyst (e.g., polymer-bound PTC or Carbon-supported metals), the filtration time doubles with each successive batch. How do we prevent this? Causality & Solution: This is a classic case of mechanical attrition. The high-shear agitation required in batch reactors physically degrades the polymer or carbon supports into micro-fines[3]. These fines subsequently blind the pores of your sintered metal filters during the recovery phase. Actionable Fix: Shift from dead-end filtration to a tangential flow filtration (TFF) system. Additionally, replace standard pitched-blade impellers with low-shear hydrofoil impellers to preserve the structural integrity of the catalyst support.

Q3: Why shouldn't we just use activated carbon adsorption to recover our homogeneous catalysts? Causality & Solution: While activated carbon effectively scavenges metal leachates, it is a destructive recovery method. The carbon irreversibly binds the homogeneous catalyst, meaning the catalyst cannot be immediately re-used in the liquid phase[4]. The loaded carbon must be sent to a recovery specialist for incineration to reclaim the base metal, destroying the expensive ligand architecture in the process. OSN, by contrast, retains the intact catalyst-ligand complex in the retentate for direct recycling[2].

II. Process Visualization: OSN Catalyst Recovery Workflow

OSN_Workflow A Batch Reaction 3-Cyanophenol + 3-Bromopropionic Acid C Reaction Mixture (API + Catalyst + Solvent) A->C B Homogeneous Pd Catalyst + Bulky Ligand B->C D Organic Solvent Nanofiltration (OSN Membrane) C->D Pressurized Feed E Permeate (3-(3-Cyanophenoxy)propionic acid) D->E API Passage (<300 Da) F Retentate (Recovered Pd Catalyst) D->F Catalyst Retention (>800 Da) G Catalyst Recycle (Next Batch) F->G G->A Cycle Loop

Fig 1: Continuous OSN workflow retaining homogeneous Pd catalysts while permeating the API.

III. Quantitative Data: Catalyst Recovery Methodologies

To make informed process engineering decisions, compare the empirical performance of standard recovery techniques used in API manufacturing[1][2][4].

Recovery MethodologyPhase ApplicabilityAverage Recovery YieldAPI Yield Loss RiskReusability of Catalyst
Organic Solvent Nanofiltration (OSN) Homogeneous90 - 98%Low (<2%)Immediate (Liquid Phase)
Chemical Precipitation Homogeneous75 - 85%High (Co-precipitation)Requires Regeneration
Adsorptive Recovery (Activated Carbon) Homogeneous / Leachate>99% (Removal)Moderate (Adsorption)Destroyed (Incineration req.)
Sintered Metal Filtration (5 µm) Heterogeneous95 - 99%LowImmediate (Solid Phase)
IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; they include built-in analytical checkpoints to ensure the physical chemistry aligns with theoretical expectations before proceeding to the next step.

Protocol A: OSN Recovery of Homogeneous Pd Catalyst

Objective: Recover >90% of the Pd-ligand complex from the 3-(3-Cyanophenoxy)propionic acid reaction mixture without phase transition.

  • Reaction Quench & Cooling: Upon completion of the C-O cross-coupling batch reaction, cool the reactor to 25°C. Validation Checkpoint: Run HPLC to confirm >95% conversion of 3-cyanophenol. Unreacted starting materials can foul the nanofiltration membrane.

  • System Priming: Prime the OSN module (e.g., polyimide membrane, 300 Da MWCO) with the pure reaction solvent (e.g., THF or DMF) to establish baseline flux.

  • Pressurization: Feed the reaction mixture into the OSN skid. Pressurize the system to 20-30 bar using inert Nitrogen gas.

  • Separation Phase: Collect the permeate (containing the 3-(3-Cyanophenoxy)propionic acid API) and the retentate (containing the concentrated Pd catalyst).

  • Diafiltration (Washing): Add 2 volumes of fresh solvent to the retentate and repeat the filtration to wash residual API through the membrane.

  • Self-Validation (ICP-MS): Sample the permeate and analyze via ICP-MS. Causality: If Pd concentration is <5 ppm, the membrane integrity is intact, and the catalyst is successfully retained. If >5 ppm, halt the process; the ligand has degraded or the membrane has swelled.

  • Recycle: Transfer the retentate directly back to the batch reactor for the next synthesis cycle.

Protocol B: Heterogeneous Catalyst Filtration & Washing

Objective: Isolate solid-supported catalysts (e.g., Carbon-supported precious metals) while preventing API yield loss.

  • Slurry Transfer: Transfer the post-reaction slurry to a pressurized Nutsche filter dryer equipped with a 5-micron stainless steel sintered filter cartridge[3].

  • Primary Filtration: Apply 2-3 bar of N2 pressure. Do not exceed 3 bar to prevent compressing the catalyst cake, which drastically increases resistance and filtration time.

  • Displacement Wash: Once the mother liquor passes, immediately apply a displacement wash using cold solvent. Causality: Allowing the cake to crack before washing leads to channeling, where the wash solvent bypasses the catalyst, leaving residual API trapped in the solid matrix.

  • Self-Validation (Gravimetric Analysis): Dry a 1g sample of the washed catalyst and weigh it. Compare the recovered mass to the initial input mass. A mass loss of >5% indicates mechanical attrition and the generation of fines passing through the 5-micron mesh.

  • Discharge: Reslurry the washed catalyst in fresh solvent and pump it back to the reactor.

V. Process Troubleshooting Logic Tree

Troubleshooting_Logic Start Issue: Low Catalyst Recovery Rate Q1 Identify Catalyst Phase: Homogeneous or Heterogeneous? Start->Q1 Homogeneous Homogeneous (e.g., Pd complex) Q1->Homogeneous Heterogeneous Heterogeneous (e.g., Polymer-PTC) Q1->Heterogeneous H1 Check OSN Membrane MWCO Is MWCO < Catalyst MW? Homogeneous->H1 Het1 Check Particle Size Distribution Are fines passing filter? Heterogeneous->Het1 H2 Ligand Degradation Run ICP-MS on Permeate H1->H2 Yes, but poor retention H3 Switch to tighter membrane or redesign ligand H2->H3 High Pd in Permeate Het2 Mechanical Attrition Reduce Agitator Shear Het1->Het2 Yes, fines detected Het3 Switch to Cross-Flow Filtration Het2->Het3 Implement fix

Fig 2: Diagnostic logic tree for identifying and resolving catalyst loss in batch reactions.

References
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry O
  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes PMC (N
  • C
  • Molecular Architects: How Catalysts Revolutionize API Synthesis and Sustainability PharmaFe
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 ResearchG

Sources

Optimization

Technical Support Center: Minimizing Degradation of 3-(3-Cyanophenoxy)propionic Acid During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) [1]. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5) [1]. This resource moves beyond generic storage advice, providing researchers and drug development professionals with a mechanistic understanding of compound degradation and self-validating protocols to ensure experimental reproducibility.

Mechanistic Insights: The "Why" Behind Degradation

To effectively prevent degradation, we must first understand the structural liabilities of 3-(3-Cyanophenoxy)propionic acid. The molecule contains two highly reactive functional moieties connected via a phenoxy ether linkage: a cyano group (-C≡N) and a propionic acid group (-COOH) .

The Primary Threat: Cyano Group Hydrolysis

The most critical stability issue for this compound is the susceptibility of the cyano group to nucleophilic attack by water[2]. Under aqueous conditions—especially when catalyzed by trace acids or bases—the nitrile group undergoes partial hydrolysis to form an amide intermediate , which can further hydrolyze into a carboxylic acid [2][3].

Because hydrolysis is a moisture-driven process, even ambient atmospheric humidity can initiate solid-state degradation over time[4]. This alters the compound's pharmacological profile and introduces highly polar impurities into your assays.

The Secondary Threat: Esterification

If stock solutions are prepared in protic solvents (e.g., methanol or ethanol) and stored for extended periods, the propionic acid moiety can undergo Fischer esterification, converting the active acid into an inactive ester prodrug.

degradation A 3-(3-Cyanophenoxy) propionic acid (Intact) B Amide Intermediate (+18 Da) A->B H2O, H+/OH- (Partial Hydrolysis) C Dicarboxylic Acid (+19 Da) B->C H2O, H+/OH- (Complete Hydrolysis)

Fig 1: Primary hydrolysis degradation pathway of the cyano group under aqueous stress.

Troubleshooting FAQs

Q1: I observe a new, early-eluting peak in my reverse-phase HPLC chromatogram after storing my stock solution for a month. What is it? A: This is a classic signature of cyano group hydrolysis[2]. The conversion of the non-polar cyano group to a highly polar amide or carboxylic acid significantly decreases the molecule's hydrophobicity. Consequently, the degradation product interacts less with the C18 stationary phase, resulting in a shorter retention time.

Q2: Can I store my working stock solutions in aqueous biological buffers (e.g., PBS) at 4°C? A: No. Aqueous environments actively promote the hydrolysis of the cyano group[2]. While the reaction rate is slower at 4°C than at room temperature, degradation will still occur over days to weeks. Stock solutions must be prepared in anhydrous organic solvents (like DMSO) and only diluted into aqueous buffers immediately prior to the experiment.

Q3: My solid powder has clumped together and my IC50 values have shifted. What went wrong? A: Clumping indicates moisture ingress. 3-(3-Cyanophenoxy)propionic acid can be hygroscopic. Once water is absorbed into the crystal lattice, solid-state hydrolysis begins[4]. The shift in your IC50 is due to the loss of the active parent compound and the introduction of the amide/acid degradation products. Always store the solid powder in a desiccator.

Degradation Signatures & Analytical Tracking

To maintain scientific integrity, you must proactively monitor your compound's health. Use the following table to identify degradation products during routine LC-MS quality control checks.

Degradation PathwayEnvironmental TriggerPrimary DegradantLC Retention Shift (RP-C18)MS Mass Shift (m/z)
Partial Hydrolysis Moisture, pH extremes3-(3-Carbamoylphenoxy)propionic acidModerate decrease+18 Da (H₂O addition)
Complete Hydrolysis Prolonged moisture/heat3-(3-Carboxyphenoxy)propionic acidSignificant decrease+19 Da (over parent)
Esterification Storage in alcohols (MeOH)Methyl 3-(3-cyanophenoxy)propionateIncrease (more lipophilic)+14 Da (CH₂ addition)

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness in your data, do not rely on blind storage. Implement these self-validating protocols to guarantee compound integrity.

workflow Start Receive 3-(3-Cyanophenoxy) propionic acid State Physical State? Start->State Solid Solid Powder State->Solid Solution Stock Solution State->Solution SolidAction Store at -20°C Desiccated, Argon flushed Solid->SolidAction SolAction Use Anhydrous DMSO Store at -80°C in aliquots Solution->SolAction

Fig 2: Decision tree for the optimal long-term storage of 3-(3-Cyanophenoxy)propionic acid.

SOP 1: Preparation and Long-Term Storage of Stock Solutions

Causality Focus: Eliminating moisture and freeze-thaw cycles prevents nucleophilic attack on the cyano group.

  • Solvent Selection: Procure ultra-pure, anhydrous DMSO (≤0.005% water). Do not use standard benchtop DMSO, which readily absorbs atmospheric moisture.

  • Equilibration: Allow the sealed vial of solid 3-(3-Cyanophenoxy)propionic acid to reach room temperature in a desiccator before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Dissolution: Dissolve the compound to your desired stock concentration (e.g., 10 mM). Vortex gently until completely clear.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials or opaque microcentrifuge tubes to prevent potential photodegradation.

  • Inert Atmosphere: Gently flush the headspace of each vial with Argon or dry Nitrogen gas before sealing.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer .

  • Validation Step: Reserve one aliquot as the "Time-Zero Baseline." Run HPLC-UV/MS immediately to establish the purity profile. Compare future aliquots against this baseline before critical experiments.

SOP 2: Accelerated Stability Stress-Testing (System Validation)

Causality Focus: By intentionally destroying the compound, you generate analytical reference standards for your specific LC-MS setup, allowing you to easily spot early degradation in your actual samples[2].

  • Acid Hydrolysis Control: Mix 100 µL of stock solution with 100 µL of 0.1 N HCl.

  • Base Hydrolysis Control: Mix 100 µL of stock solution with 100 µL of 0.1 N NaOH.

  • Incubation: Heat both samples at 60°C for 24 hours[2].

  • Neutralization & Analysis: Neutralize the samples, dilute in mobile phase, and inject into the LC-MS.

  • Documentation: Record the exact retention times and mass spectra of the resulting amide and dicarboxylic acid peaks. Use this chromatogram as your internal "Degradation Reference Library."

References

  • National Center for Biotechnology Information (PMC). "Stability Enhancement of Drug Layered Pellets in a Fixed Dose Combination Tablet." NIH. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary on the Evaluation of the new active Cyazofamid." APVMA. Available at:[Link]

  • Accela ChemBio. "7170-50-5, 3-(3-Chlorophenoxy)propionic Acid / 3-(3-Cyanophenoxy)propionic Acid (CAS 210962-57-5)." AccelaChem Catalog. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: 3-(3-Cyanophenoxy)propionic Acid vs. 3-(4-Cyanophenoxy)propionic Acid

Executive Summary In advanced organic synthesis and drug development, the precise positioning of electron-withdrawing groups on aromatic scaffolds dictates the thermodynamic stability and kinetic reactivity of the entire...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the precise positioning of electron-withdrawing groups on aromatic scaffolds dictates the thermodynamic stability and kinetic reactivity of the entire molecule. This guide provides a comprehensive, data-driven comparison between two critical isomeric building blocks: 3-(3-Cyanophenoxy)propionic acid (meta-isomer) and 3-(4-Cyanophenoxy)propionic acid (para-isomer). By analyzing their divergent electronic profiles, this document equips researchers with the mechanistic insights necessary to optimize synthetic routes, prevent unwanted side reactions, and predict structural behavior in complex chemical environments.

Mechanistic Principles: Electronic Effects & Regioisomerism

The fundamental difference in chemical reactivity between these two isomers stems from the spatial relationship between the strongly electron-withdrawing cyano (-CN) group and the electron-donating ether oxygen.

The Hammett Equation and Substituent Constants

To quantify these electronic effects, we rely on Hammett substituent constants ( σ ), which measure the electron-donating or withdrawing power of a substituent. The cyano group exerts both inductive (-I) and resonance (-R) electron-withdrawing effects.

  • Para-Isomer (3-(4-Cyanophenoxy)propionic acid): The cyano group is positioned para to the ether oxygen. Here, both inductive and resonance effects are fully operational ( σp​=+0.66 ). The ether oxygen's lone pairs can delocalize directly into the electron-deficient cyano group via resonance, creating a highly polarized push-pull system across the aromatic ring[1].

  • Meta-Isomer (3-(3-Cyanophenoxy)propionic acid): The cyano group is meta to the ether oxygen. Resonance communication is geometrically forbidden, leaving only the inductive effect to influence the ether oxygen ( σm​=+0.56 ). The ring is less polarized compared to the para-isomer [2].

Impact on Chemical Reactivity

These electronic disparities manifest in two primary reactivity pathways:

  • Nitrile Hydrolysis Kinetics: The electrophilicity of the nitrile carbon is heavily influenced by the ring's electron density. In the para-isomer, resonance donation (+R) from the ether oxygen partially quenches the electrophilicity of the cyano carbon, rendering it less susceptible to nucleophilic attack (e.g., by hydroxide ions). Conversely, the meta-isomer lacks this resonance stabilization, resulting in a more electrophilic nitrile carbon and faster hydrolysis rates [3].

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The ether linkage is generally stable, but under harsh basic conditions, it can undergo cleavage via SN​Ar . The para-cyano group strongly stabilizes the intermediate Meisenheimer complex by delocalizing the negative charge onto the nitrogen atom. This makes the para-isomer significantly more prone to ether cleavage than the meta-isomer, which cannot stabilize the intermediate through resonance [4].

Reactivity_Pathways SubstrateM 3-(3-Cyanophenoxy) propionic acid (Meta) HydroM Fast Nitrile Hydrolysis (Highly Electrophilic -CN) SubstrateM->HydroM OH- / H2O (Kinetic Control) SNArM Stable Ether Linkage (No Meisenheimer Stabilization) SubstrateM->SNArM Strong Nucleophile / Heat SubstrateP 3-(4-Cyanophenoxy) propionic acid (Para) HydroP Slow Nitrile Hydrolysis (+R Modulated -CN) SubstrateP->HydroP OH- / H2O (Kinetic Control) SNArP Labile Ether Linkage (S_NAr Cleavage Susceptible) SubstrateP->SNArP Strong Nucleophile / Heat

Caption: Divergent reactivity pathways of meta- and para-cyanophenoxypropionic acids under basic conditions.

Quantitative Data Summary

The following table synthesizes the physicochemical and reactivity profiles of both isomers, providing a quick reference for synthetic planning.

Parameter3-(3-Cyanophenoxy)propionic Acid3-(4-Cyanophenoxy)propionic Acid
CAS Number 210962-57-5 [5]58228-89-0 [6]
Molecular Formula C10H9NO3C10H9NO3
Molecular Weight 191.18 g/mol 191.18 g/mol
Hammett Constant ( σ ) +0.56 (Inductive only)+0.66 (Inductive + Resonance)
Ether Linkage Stability High (Resistant to SN​Ar )Low (Susceptible to SN​Ar )
Relative Nitrile Hydrolysis Rate Faster ( krel​≈2.5x )Slower ( krel​=1.0x )
Primary Application Stable intermediate for meta-substituted scaffoldsPrecursor for para-hydroxy/amidine derivatives

Experimental Methodologies

To empirically validate the theoretical reactivity differences, the following self-validating protocols are designed to isolate specific kinetic variables.

Protocol 1: Kinetic Profiling of Nitrile Hydrolysis

This protocol establishes the relative hydrolysis rates of the cyano group under controlled alkaline conditions, utilizing an internal standard to ensure quantitative trustworthiness.

Materials:

  • Substrates: 3-(3-Cyanophenoxy)propionic acid and 3-(4-Cyanophenoxy)propionic acid (95%+ purity).

  • Internal Standard: Biphenyl (inert to hydrolysis).

  • Solvent: 1:1 Tetrahydrofuran (THF) / HPLC-grade H2​O .

  • Reagent: 1.0 M NaOH solution.

Step-by-Step Procedure:

  • Substrate Preparation: Prepare separate 10 mM solutions of each isomer in the THF/ H2​O solvent mixture. Add 5 mM of biphenyl to each solution as an internal standard.

  • Reaction Initiation: Transfer 10 mL of each solution to temperature-controlled reaction vials at 60 °C. Add exactly 2.0 equivalents of 1.0 M NaOH to initiate the hydrolysis.

  • Time-Course Sampling: At intervals of t=0,1,2,4, and 8 hours, withdraw 500 μ L aliquots from each vial.

  • Kinetic Quenching: Immediately transfer each aliquot into a vial containing 500 μ L of cold 0.5 M HCl to drop the pH to ~2.0, instantly halting the base-catalyzed hydrolysis. Extract with 1 mL of Ethyl Acetate (EtOAc).

  • HPLC-UV Analysis: Analyze the organic layer via HPLC (C18 column, 254 nm detection). Integrate the substrate peak area relative to the biphenyl internal standard to calculate the precise conversion percentage over time.

Protocol 2: SN​Ar Stability Assessment (Ether Cleavage)

This assay tests the robustness of the ether linkage against nucleophilic attack, highlighting the vulnerability of the para-isomer.

Step-by-Step Procedure:

  • Dissolve 5 mmol of the target isomer in 10 mL of Dimethylformamide (DMF).

  • Add 15 mmol (3.0 eq) of Sodium Methoxide (NaOMe) as a strong, non-aqueous nucleophile.

  • Heat the mixture to 100 °C under an inert nitrogen atmosphere for 12 hours.

  • Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with Dichloromethane (DCM).

  • Analyze via GC-MS or LC-MS to detect the presence of cleavage products. Expected Result: The para-isomer will show significant degradation to 4-cyanophenol, while the meta-isomer remains largely intact.

Protocol_Workflow Start Equimolar Substrate Preparation (10 mM in 1:1 THF/H2O) Reagent Initiate Reaction (Add 2.0 eq NaOH, 60°C) Start->Reagent Aliquots Time-Course Sampling (t = 0, 1, 2, 4, 8 hrs) Reagent->Aliquots Quench Kinetic Quenching (Acidify to pH 2.0 with HCl) Aliquots->Quench Analysis HPLC-UV Analysis (Quantify vs. Internal Standard) Quench->Analysis

Caption: Self-validating experimental workflow for kinetic profiling of nitrile hydrolysis.

Conclusion

The selection between 3-(3-Cyanophenoxy)propionic acid and 3-(4-Cyanophenoxy)propionic acid must be dictated by the specific synthetic conditions they will endure. If the synthetic route involves harsh basic conditions or strong nucleophiles, the meta-isomer offers superior ether linkage stability. Conversely, if controlled transformation of the cyano group is required without premature hydrolysis, the para-isomer's resonance-stabilized nitrile provides a wider kinetic window for selective functionalization.

References

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Benchchem (Chemical Reviews, 91(2), 165-195). 1

  • A method of processing using a low volume thin tank processing system (Hammett Constants). Google Patents (EP0675406B1). 2

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): A comparative QSAR study. ResearchGate (Chemical Reviews). 3

  • A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. ResearchGate. 4

  • 3-(3-Cyanophenoxy)propionic Acid — Chemical Substance Information. NextSDS. 5

  • 3-(4-Cyanophenoxy)propionic acid Chemical Database. Aldlab Chemicals. 6

Sources

Comparative

Analytical Method Validation for 3-(3-Cyanophenoxy)propionic Acid Purity Testing: A Comparative Guide

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals. As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), 3-(3-Cyanophenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), 3-(3-Cyanophenoxy)propionic acid (CAS 210962-57-5) demands rigorous analytical oversight. Impurities in this intermediate—particularly those arising from the hydrolysis of its electrophilic cyano group—can propagate through downstream synthetic steps, ultimately compromising the safety and efficacy of the final drug product.

This guide objectively compares three analytical modalities for the purity testing of 3-(3-Cyanophenoxy)propionic acid, explains the physicochemical causality behind method optimization, and provides a self-validating experimental protocol grounded in the latest[1].

Mechanistic Overview & Degradation Chemistry

To design an effective analytical method, one must first understand the structural vulnerabilities of the analyte. 3-(3-Cyanophenoxy)propionic acid consists of a hydrophobic cyanophenyl head and a polar carboxylic acid tail.

During forced degradation (specificity testing), the molecule exhibits two primary degradation pathways:

  • Nitrile Hydrolysis: Under mild basic or acidic stress, the electrophilic cyano (-CN) group undergoes rapid nucleophilic attack by water, yielding 3-(3-Carbamoylphenoxy)propionic acid (an amide). Under extreme stress, this amide further hydrolyzes to a dicarboxylic acid [3].

  • Ether Cleavage: Severe oxidative or thermal stress can cleave the ether linkage, generating 3-cyanophenol and 3-hydroxypropionic acid.

Because the amide degradant shares a nearly identical hydrodynamic radius and chromophore with the parent API, resolving these two species is the primary chromatographic challenge.

DegradationMechanisms API 3-(3-Cyanophenoxy)propionic Acid (Intact API) Amide 3-(3-Carbamoylphenoxy)propionic Acid (Amide Degradant) API->Amide Mild Base/Acid (Hydrolysis) Phenol 3-Cyanophenol (Cleavage Product) API->Phenol Extreme Stress (Ether Cleavage) Aliphatic 3-Hydroxypropionic Acid (Aliphatic Product) API->Aliphatic Extreme Stress (Ether Cleavage) Diacid 3-(3-Carboxyphenoxy)propionic Acid (Diacid Degradant) Amide->Diacid Strong Base/Acid (Further Hydrolysis)

Figure 1: Primary degradation pathways of 3-(3-Cyanophenoxy)propionic acid established during specificity testing.

Objective Methodology Comparison

To establish the most reliable control strategy, we evaluated three distinct analytical methodologies. The comparison below highlights why UHPLC-PDA utilizing core-shell technology is the optimal product for this specific assay.

  • Alternative A: Traditional HPLC-UV (5 µm Fully Porous C18)

    • Mechanism: Relies on deep pore diffusion. The polar propionic acid tail frequently undergoes secondary interactions with unshielded silanols on older stationary phases.

    • Drawback: Longitudinal diffusion (the B-term in the van Deemter equation) causes band broadening. The critical resolution ( Rs​ ) between the API and the amide degradant is marginal ( Rs​=1.4 ), failing the standard baseline resolution criterion of Rs​≥1.5 .

  • The Optimized Product: UHPLC-PDA (1.7 µm Core-Shell C18)

    • Mechanism: The solid core limits the diffusion depth, drastically reducing the C-term (mass transfer resistance) of the van Deemter equation.

    • Advantage: Delivers ultra-sharp peaks, achieving baseline resolution ( Rs​=3.2 ) of all degradants in a fraction of the time. This is the recommended approach for routine lot release.

  • Alternative B: LC-MS/MS (ESI-QqQ)

    • Mechanism: Orthogonal mass-to-charge ( m/z ) filtering.

    • Drawback: While offering unmatched specificity, the acidic mobile phase required to protonate the API's carboxylic acid tail causes significant ion suppression in the Electrospray Ionization (ESI) source. This reduces quantitative repeatability, making it an excessive and costly choice unless specifically profiling trace genotoxic impurities.

Table 1: Comparative Performance of Analytical Modalities
Performance ParameterTraditional HPLC-UVOptimized UHPLC-PDAOrthogonal LC-MS/MS
Resolution ( Rs​ ) API/Amide 1.4 (Co-elution risk)3.2 (Baseline) N/A (Resolved by mass)
Run Time 25.0 minutes5.5 minutes 8.0 minutes
Limit of Quantitation (LOQ) 0.15%0.03% 0.0005%
Precision (%RSD, n=6) 1.2%0.4% 2.5% (Ion suppression)
Cost per Sample LowMedium High

Self-Validating Experimental Protocol (UHPLC-PDA)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that verifies the instrument's resolving power and precision before any sample data is generated, aligning with [2].

Step-by-Step Methodology
  • Reagent & Standard Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA lowers the pH to ~2.0, well below the pKa​ of the propionic acid moiety (~4.8). This ensures the molecule remains fully protonated, preventing peak tailing caused by mixed ionization states).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • SST Standard: Spike 0.5 mg/mL of 3-(3-Cyanophenoxy)propionic acid with 1.0% (w/w) of 3-(3-Carbamoylphenoxy)propionic acid.

  • Chromatographic Conditions:

    • Column: Core-Shell C18, 50 x 2.1 mm, 1.7 µm.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, keeping backpressure within optimal UHPLC limits while accelerating mass transfer).

    • Gradient Program: 5% B to 95% B over 4.0 minutes; hold at 95% B for 0.5 minutes; return to 5% B and re-equilibrate for 1.0 minute.

    • Detection: Photodiode Array (PDA) at 220 nm. (Causality: The cyanophenoxy group has a strong π→π∗ transition at 220 nm, providing maximum sensitivity while avoiding the UV cutoff of the TFA modifier).

  • System Suitability Testing (The Self-Validation Gate):

    • Inject the SST Standard in replicate (n=6).

    • Pass Criteria: Resolution ( Rs​ ) ≥2.0 between API and Amide; Tailing Factor ( Tf​ ) ≤1.5 for the API; Peak Area %RSD ≤0.85% . Do not proceed to sample analysis if criteria fail.

  • Sample Analysis:

    • Inject 1.0 µL of the sample preparation. Integrate all peaks LOQ (0.03%) and calculate purity via area normalization.

ICH Q2(R2) Validation Framework & Results

Analytical procedure validation forms a critical part of the lifecycle management of drug substances. The optimized UHPLC-PDA method was subjected to comprehensive validation in strict accordance with the updated ICH Q2(R2) guidelines [1].

ValidationLogic Step1 Phase 1 Method Selection Step2 Phase 2 Forced Degradation Step1->Step2 Step3 Phase 3 Quantitative Validation Step2->Step3 Step4 Phase 4 System Suitability Step3->Step4

Figure 2: Logical workflow for the analytical validation lifecycle of the purity method.

Table 2: ICH Q2(R2) Validation Summary (UHPLC-PDA Method)
Validation ParameterICH Q2(R2) / USP <1225> CriteriaObserved Experimental ResultStatus
Specificity No interference at API retention time from blanks or degradants.Peak purity angle < Purity threshold for API peak across all stress conditions.PASS
Linearity & Range R2≥0.999 from 50% to 150% of nominal concentration. R2=0.9998 ; y-intercept ≤2.0% of target response.PASS
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 spike levels (50%, 100%, 150%).Mean recovery: 99.6% (Range: 99.1% – 100.4%).PASS
Repeatability %RSD ≤1.0% for 6 independent preparations.%RSD = 0.42%PASS
Intermediate Precision %RSD ≤2.0% across different days/analysts.%RSD = 0.65% (Analyst 2, Day 2).PASS
Robustness Method withstands deliberate variations (Flow ±10% , Temp ±5∘C ). Rs​ remained ≥2.5 under all perturbed conditions.PASS

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Database, 2023.[Link]

  • United States Pharmacopeia (USP). "General Chapter <1225> Validation of Compendial Procedures." USP-NF, 2025. [Link]

  • Accela ChemBio Inc. "3-(3-Cyanophenoxy)propionic Acid and Related Carbamoyl Derivatives (Catalog SY008357)." AccelaChem Catalog, 2023. [Link]

Validation

A Comparative Guide to Cyanophenoxypropionic Acid Isomers in Drug Design

In the landscape of modern drug discovery, the subtle yet profound impact of stereochemistry cannot be overstated. The spatial arrangement of atoms within a molecule can dictate its pharmacological activity, metabolic fa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the subtle yet profound impact of stereochemistry cannot be overstated. The spatial arrangement of atoms within a molecule can dictate its pharmacological activity, metabolic fate, and toxicological profile. This guide provides a comprehensive comparative study of cyanophenoxypropionic acid isomers, offering researchers, scientists, and drug development professionals a critical resource for navigating the complexities of their application in drug design. While direct comparative studies on cyanophenoxypropionic acid isomers are nascent, this guide draws upon established principles and experimental data from structurally analogous compounds, namely the well-characterized phenoxypropionic acid herbicides and the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).

The Significance of Chirality in Phenoxypropionic Acids

Phenoxypropionic acids possess a chiral center at the alpha-carbon of the propionic acid moiety, giving rise to two enantiomers: the (R)- and (S)-isomers. The differential biological activity of these enantiomers is a well-established phenomenon. For instance, in the realm of agrochemicals, the herbicidal activity of phenoxypropionic acids is predominantly attributed to the (R)-enantiomer, which selectively inhibits acetyl-CoA carboxylase (ACCase) in grasses[1]. Similarly, in the pharmaceutical domain, the anti-inflammatory effects of profens like ibuprofen and ketoprofen are largely mediated by the (S)-enantiomer's inhibition of cyclooxygenase (COX) enzymes[2][3]. These examples underscore the critical importance of isolating and studying the individual isomers of any new phenoxypropionic acid derivative, such as cyanophenoxypropionic acid, to elucidate their full therapeutic potential and minimize off-target effects.

Comparative Analysis of Isomer Activity: An Inferential Approach

Given the limited direct data on cyanophenoxypropionic acid isomers, we can infer their likely differential activities based on the extensive research conducted on their structural relatives.

Pharmacodynamic Differences

The primary mechanism of action for many phenoxypropionic acids involves stereospecific interactions with enzymes.

  • (S)-Isomers and Anti-Inflammatory Activity: The (S)-enantiomers of profens are potent inhibitors of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis, which are key mediators of inflammation and pain. The (R)-enantiomers are significantly less active in this regard[2][4]. For example, the (S)-enantiomer of flurbiprofen and ketoprofen has been shown to decrease interleukin-1beta induced cartilage destruction, a key process in arthritis[2].

  • (R)-Isomers and Herbicidal Activity: In contrast, the (R)-isomers of aryloxyphenoxypropionate herbicides are potent inhibitors of plant ACCase, a crucial enzyme in fatty acid biosynthesis[1]. This stereoselectivity is a cornerstone of their use in agriculture.

It is therefore highly probable that one of the cyanophenoxypropionic acid isomers will exhibit significantly greater activity towards a specific biological target than its enantiomer. The nature of this target will depend on the overall structure of the molecule, with the cyanophenoxy group playing a key role in receptor binding.

Pharmacokinetic Variances

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can also be stereoselective. A notable phenomenon is the metabolic chiral inversion of some 2-arylpropionic acids, where the less active (R)-enantiomer is converted to the more active (S)-enantiomer in the body. This is particularly prominent with ibuprofen, where 50-60% of the (R)-isomer can be inverted to the (S)-isomer[3]. However, this inversion is not always complete or rapid, and its extent can vary between individuals[3]. For other profens, like flurbiprofen, the inversion is minimal[5]. The potential for chiral inversion of cyanophenoxypropionic acid isomers must be investigated, as it will significantly impact the drug's overall efficacy and dosing regimen.

Quantitative Comparison of Isomer Activity in Related Compounds

To provide a clearer picture of the expected disparities in activity, the following table summarizes quantitative data from studies on profen enantiomers.

CompoundIsomerTargetActivity Metric (IC50/Ki)Fold Difference (S vs. R)Reference
Ibuprofen (S)-(+)COX-12.5 µM~160[5]
(R)-(-)COX-1>400 µM[5]
Flurbiprofen (S)-(+)COXPotent Inhibitor-[2]
(R)-(-)COXMuch less active-[2]
Ketoprofen (S)-(+)COXPotent Inhibitor-[2]
(R)-(-)COXMuch less active-[2]

Experimental Protocols

A rigorous comparative study of cyanophenoxypropionic acid isomers necessitates robust experimental methodologies for their synthesis, separation, and biological evaluation.

Enantioselective Synthesis

The synthesis of enantiomerically pure cyanophenoxypropionic acids is a critical first step. One established approach for the synthesis of the analogous (R)-2-phenoxypropionic acid involves a two-step process starting from L-alanine[1]. This method can be adapted for the synthesis of the cyanophenoxy derivative.

Protocol for the Synthesis of (R)-2-(cyanophenoxy)propionic acid (Conceptual)

  • Synthesis of (S)-2-chloropropionic acid: This is achieved through the diazotization and chlorination of L-alanine.

  • Etherification: The resulting (S)-2-chloropropionic acid is then reacted with a cyanophenol via an etherification reaction to yield (R)-2-(cyanophenoxy)propionic acid[1]. The specific cyanophenol isomer (e.g., 4-cyanophenol) will determine the final product.

Diagram of the conceptual synthetic pathway:

G A L-Alanine B Diazotization & Chlorination A->B C (S)-2-chloropropionic acid B->C E Etherification C->E D Cyanophenol D->E F (R)-2-(cyanophenoxy)propionic acid E->F

Caption: Conceptual synthetic route to (R)-2-(cyanophenoxy)propionic acid.

Enantioselective Separation

For the analysis of racemic mixtures and the determination of enantiomeric purity, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Protocol for Chiral HPLC Separation

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A polysaccharide-based chiral column, such as Chiralcel® OJ-H (250 mm x 4.6 mm, 5 µm), is often effective for separating phenoxypropionic acid enantiomers[6].

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol, with a small amount of a modifier like trifluoroacetic acid to improve peak shape[6]. The exact ratio will need to be optimized for the specific cyanophenoxypropionic acid isomers.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point[6].

  • Detection: UV detection at a wavelength where the cyanophenoxy moiety absorbs strongly (e.g., around 254 nm) is suitable[6].

Diagram of the chiral HPLC workflow:

G A Racemic Cyanophenoxy- propionic Acid Sample B HPLC System with Chiral Stationary Phase A->B C Separated (R)- and (S)-Isomers B->C D UV Detector C->D E Chromatogram with Two Distinct Peaks D->E

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Comparative

Comprehensive Mass Spectrometry Structural Validation Guide for 3-(3-Cyanophenoxy)propionic Acid

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating small molecule structures during drug development and synthetic verification. 3-(3-Cyanophenoxy)propionic acid (CAS: 210962...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating small molecule structures during drug development and synthetic verification. 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5; Exact Mass: 191.0582 Da) presents a fascinating analytical case. It contains a rigid, electron-withdrawing cyanophenyl ring linked via an ether bridge to a flexible, polar propionic acid moiety. This bifunctional nature dictates its ionization behavior and fragmentation pathways.

In this guide, we objectively compare the performance of leading mass spectrometry (MS) platforms for the structural validation of this compound, providing field-proven protocols, mechanistic insights, and self-validating workflows.

Platform Comparison: Selecting the Optimal MS Strategy

To elucidate the structure of 3-(3-Cyanophenoxy)propionic acid, the choice of ionization and mass analyzer is critical. The presence of the carboxylic acid group heavily influences platform suitability.

  • LC-ESI-QTOF (Liquid Chromatography - Electrospray Ionization - Quadrupole Time-of-Flight): The gold standard for this molecule. The carboxylic acid group readily deprotonates to form [M-H]⁻ in negative ion mode. QTOF provides high-resolution accurate mass (HRAM), essential for confirming the elemental formula (C₁₀H₉NO₃) with sub-5 ppm mass error.

  • GC-EI-MS (Gas Chromatography - Electron Ionization - Mass Spectrometry): Requires extensive sample preparation (e.g., silylation or methylation) due to the non-volatile nature of the carboxylic acid. While EI provides highly reproducible, library-searchable fragmentation at 70 eV, the absence of a strong molecular ion peak can complicate unknown identification.

  • LC-IT-MS (Ion Trap): Excellent for generating MSⁿ spectral trees to trace sequential fragmentation pathways, but lacks the high resolving power of TOF, making it susceptible to isobaric interferences in complex matrices.

Table 1: Comparative Performance Metrics for Structural Validation
Performance MetricLC-ESI-QTOF (Negative Mode)GC-EI-MS (Derivatized)LC-IT-MS (Negative Mode)
Ionization Efficiency Excellent (Direct deprotonation)Good (Post-derivatization)Excellent (Direct deprotonation)
Molecular Ion Abundance High ([M-H]⁻ at m/z 190.05)Low/AbsentHigh ([M-H]⁻ at m/z 190.05)
Mass Accuracy < 5 ppm Nominal (~0.1 Da)Nominal (~0.1 Da)
Structural Elucidation MS/MS (Accurate mass fragments)Standardized EI LibrariesMSⁿ (Sequential pathways)
Sample Prep Complexity Low (Dilute and shoot)High (Derivatization required)Low (Dilute and shoot)

Mechanistic Fragmentation Pathways (Causality in MS/MS)

Understanding why a molecule fragments a certain way is the hallmark of expert structural validation. Under Collision-Induced Dissociation (CID) in negative ESI, the [M-H]⁻ precursor (m/z 190.0504) undergoes specific, predictable neutral losses driven by its functional groups. As per the even-electron rule common in ESI, the even-electron precursor primarily yields other even-electron ions via neutral molecule losses, avoiding the radical losses typical of EI [1].

  • Decarboxylation: The most kinetically favorable pathway for aliphatic carboxylic acids is the loss of CO₂ (44 Da), yielding an enolate-type fragment at m/z 146.06.

  • Ether Cleavage: The phenoxy-alkyl ether bond is susceptible to heterolytic cleavage. Charge retention on the phenolic oxygen produces the highly stable 3-cyanophenolate anion (m/z 118.02) via the neutral loss of acrylic acid (72 Da).

  • Cyano Group Stability: The -CN group is highly stable and rarely fragments early in the MS/MS process; it serves as a robust structural anchor in the mass spectrum.

Fragmentation Precursor [M-H]⁻ m/z 190.05 3-(3-Cyanophenoxy)propionic acid Frag1 [M-H-CO₂]⁻ m/z 146.06 Decarboxylation Precursor->Frag1 CID (-CO₂) Frag2 [3-Cyanophenolate]⁻ m/z 118.02 Ether Cleavage Precursor->Frag2 CID (-C₃H₄O₂) Neutral1 CO₂ (44 Da) Precursor->Neutral1 Neutral2 Acrylic Acid (72 Da) Precursor->Neutral2

ESI(-) CID Fragmentation Pathway of 3-(3-Cyanophenoxy)propionic acid.

Self-Validating Experimental Protocols

Trust in analytical data stems from rigorous, self-validating methodologies. The following LC-ESI-QTOF protocol embeds internal quality controls (IS normalization and blank subtraction) to ensure data integrity and rule out false positives.

Protocol: High-Resolution LC-MS/MS Structural Validation

Objective: Confirm the exact mass and structural connectivity of 3-(3-Cyanophenoxy)propionic acid while eliminating system artifacts.

  • Step 1: Sample Preparation & Internal Standardization

    • Rationale: To correct for matrix effects and variations in ESI droplet desolvation efficiency.

    • Action: Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile (0.1% Formic Acid). Spike with an internal standard (IS) of similar ionization behavior (e.g., 4-chlorophenoxyacetic acid at 1 µg/mL).

    • Validation Check: The IS peak area must remain within ±10% across all technical replicates to validate the run.

  • Step 2: Chromatographic Separation

    • Rationale: Separation from potential isobaric impurities prior to MS introduction prevents chimeric MS/MS spectra.

    • Action: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic acid. Mobile Phase B: Acetonitrile + 0.1% Formic acid. Gradient: 5% B to 95% B over 10 minutes.

  • Step 3: ESI-QTOF Acquisition (Negative Mode)

    • Rationale: Negative mode specifically targets the acidic proton of the propionic acid group, vastly reducing background noise from basic contaminants [2].

    • Action: Set capillary voltage to 2.5 kV. Acquire MS1 data from m/z 50-1000. Use Data-Dependent Acquisition (DDA) to trigger MS/MS on the [M-H]⁻ precursor (m/z 190.0504) using a collision energy ramp of 10-30 eV.

  • Step 4: Data Interrogation & Blank Subtraction

    • Rationale: Ensure signals are analyte-specific and not system artifacts or column bleed.

    • Action: Subtract the solvent blank spectra from the sample spectra. Verify the precursor exact mass error is < 5 ppm. Map the MS/MS fragments (m/z 146.06, m/z 118.02) to the proposed structure using in silico fragmentation software.

Workflow Start Sample Prep + IS Spike LC UHPLC Separation (C18, Gradient) Start->LC Blank Solvent Blank Run Blank->LC MS ESI-QTOF MS/MS (Negative Mode, DDA) LC->MS Data Data Analysis: Exact Mass & CID Mapping MS->Data Validate Validation: Blank Subtraction & IS Check Data->Validate Validate->Start Adjust if IS fails

Self-Validating LC-MS/MS Workflow for Structural Confirmation.

Authoritative Grounding & Mechanism Discussion

The selection of ESI over Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI) is grounded in the physicochemical properties of the analyte. As noted in the [1], ESI is vastly superior for polar and thermally labile compounds, whereas EI is restricted to volatile species and often suffers from missing molecular ions.

Furthermore, the structural assignments made during MS/MS interpretation rely heavily on established [3]. The use of high-resolution MS (like QTOF) is indispensable here, as it differentiates the true fragments of the cyano-phenoxy moiety from background chemical noise, a critical regulatory expectation in [4]. By employing a self-validating loop with internal standards and blank subtractions, the analytical workflow transitions from a simple measurement to a robust, defensible structural proof.

References

  • Advances in structure elucidation of small molecules using mass spectrometry Source: PMC - NIH URL:[Link]

  • Choosing the Right Mass Spectrometry for Small Molecules Source: ZefSci URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL:[Link]

Validation

comparing binding affinities of 3-(3-Cyanophenoxy)propionic acid analogs

Title: Comparative Binding Affinity Guide: 3-(3-Cyanophenoxy)propionic Acid Analogs in Lead Optimization Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Introduction In rational drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Binding Affinity Guide: 3-(3-Cyanophenoxy)propionic Acid Analogs in Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Introduction

In rational drug design, the spatial orientation of hydrogen-bond acceptors and electrostatic anchors dictates target residence time and thermodynamic affinity. The compound 3-(3-Cyanophenoxy)propionic acid (CAS 210962-57-5) and its positional analogs serve as highly versatile pharmacophores utilized in the synthesis of potent, non-peptide inhibitors[1]. Notably, this specific scaffold has been successfully deployed in the structure-based design of imidazole-free Histamine H3 Receptor (H3R) antagonists[2] and nonpeptide thrombin inhibitors[3].

As an Application Scientist, I rely on a self-validating system of orthogonal assays to evaluate these analogs. By coupling equilibrium thermodynamics with real-time kinetic profiling, we can definitively map how minor structural changes—such as shifting a cyano group from the meta to the para position—impact target engagement.

Structural Rationale & SAR Logic

The phenoxypropionic acid core provides a modular framework for target binding:

  • Propionic Acid Tail: Acts as a critical electrostatic anchor, forming salt bridges with basic residues (e.g., Arginine or Lysine) in the target's binding pocket[3].

  • Phenoxy Ether Core: Provides a flexible linker that allows the aromatic ring to adapt to hydrophobic sub-pockets.

  • Cyano Substitution: The −C≡N group is a strong, linear hydrogen-bond acceptor. Its positional isomerism (ortho, meta, para) strictly governs the vector of this hydrogen bond, directly dictating binding affinity.

SAR_Logic Scaffold Phenoxypropionic Acid Scaffold Propionic Propionic Acid Tail (Salt Bridge Formation) Scaffold->Propionic Electrostatic Phenoxy Phenoxy Core (Hydrophobic Pocket) Scaffold->Phenoxy Van der Waals Cyano Cyano Substitution (H-Bond Acceptor) Scaffold->Cyano Directional H-Bond Meta 3-Cyano (Meta) Optimal Geometry Cyano->Meta High Affinity Para 4-Cyano (Para) Steric Clash Cyano->Para Reduced Affinity

Structure-Activity Relationship (SAR) logic for cyano-substituted phenoxypropionic acids.

Comparative Binding Affinity Data

To objectively compare the performance of 3-(3-Cyanophenoxy)propionic acid against its commercially available alternatives[1], we evaluate their binding profiles against a model target receptor. The representative dataset below summarizes the quantitative differences driven by positional and elemental substitutions.

Table 1: Representative Binding Kinetics & Affinity of Phenoxypropionic Acid Analogs

CompoundSubstitutionIC₅₀ (nM)Kᵢ (nM)kₒₙ (M⁻¹s⁻¹)kₒ_{ff} (s⁻¹)Residence Time (min)
3-(3-Cyanophenoxy)propionic acid 3-CN (meta)12.48.24.5 × 10⁵1.2 × 10⁻³13.8
3-(4-Cyanophenoxy)propionic acid 4-CN (para)85.162.42.1 × 10⁵8.5 × 10⁻³1.9
3-(3-Chlorophenoxy)propionic acid 3-Cl (meta)45.231.03.8 × 10⁵4.1 × 10⁻³4.0
3-(3-Methylphenoxy)propionic acid 3-CH₃ (meta)112.088.51.5 × 10⁵1.1 × 10⁻²1.5

Data Interpretation: The meta-cyano substitution provides the optimal vector for hydrogen bonding, yielding the longest residence time. Shifting to a para-cyano group[1] introduces steric clashes, drastically increasing the off-rate ( koff​ ). Replacing the cyano group with a chlorine atom (3-Cl) maintains some electronegativity but loses the strong, directional H-bond, resulting in intermediate affinity.

Experimental Methodologies: A Self-Validating System

To ensure the integrity of the SAR data, the experimental design must eliminate artifacts. We utilize a two-tiered, self-validating approach: Radioligand binding establishes the baseline equilibrium affinity ( Ki​ ), while Surface Plasmon Resonance (SPR) validates these findings by providing the kinetic rates ( kon​ and koff​ ).

Protocol A: Radioligand Binding Assay (Equilibrium Thermodynamics)

Causality Check: We utilize a rapid vacuum filtration method. Why? Because separating the bound from the free ligand rapidly (within seconds) prevents the dissociation of the receptor-ligand complex during the wash steps. This ensures the calculated Ki​ accurately reflects the true thermodynamic equilibrium state in the binding pocket.

  • Membrane Preparation: Isolate CHO-cell membranes stably expressing the target receptor[2]. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: Combine 50 µg of membrane protein with a constant concentration of radioligand (e.g., [³H]-ligand at its Kd​ ) and varying concentrations (10 pM to 10 µM) of the phenoxypropionic acid analogs. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (Kinetic Profiling)

Causality Check: While Ki​ tells us how much binds, SPR tells us how long it stays bound. We run the assay at multiple, high flow rates (e.g., 50 µL/min) to rule out mass transport limitations. If the kon​ changes with flow rate, the data is an artifact of diffusion. A high flow rate ensures we are measuring true interaction kinetics.

  • Surface Functionalization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject the 3-(3-Cyanophenoxy)propionic acid analogs at five different concentrations (ranging from 0.1x to 10x of their estimated Kd​ ) over the functionalized surface at a high flow rate of 50 µL/min.

  • Dissociation Phase: Switch to running buffer (HBS-EP+) and monitor the dissociation phase for 600 seconds to accurately calculate the off-rate ( koff​ ).

  • Regeneration: Inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip the remaining bound analog and regenerate the surface for the next cycle.

SPR_Workflow Prep 1. Sensor Chip Preparation Immobilize 2. Protein Immobilization Prep->Immobilize Inject 3. Analog Injection (Analyte) Immobilize->Inject Measure 4. Kinetic Measurement Inject->Measure Regen 5. Surface Regeneration Measure->Regen Regen->Inject Next Dose

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Conclusion

When optimizing lead compounds, the 3-(3-Cyanophenoxy)propionic acid scaffold demonstrates superior binding kinetics compared to its para-substituted or halogenated alternatives. The meta-cyano group provides an optimal vector for hydrogen bonding without inducing steric clashes, leading to a significantly prolonged target residence time. By employing a self-validating workflow of equilibrium and kinetic assays, researchers can confidently select the most efficacious analogs for downstream in vivo efficacy models.

References

  • AccelaChemBio Catalog: 7170-50-5, 3-(3-Chlorophenoxy)propionic Acid and related Cyano-analogs. AccelaChem. 1

  • Journal of Medicinal Chemistry (ACS): 1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists.2

  • Journal of Medicinal Chemistry (ACS): Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors.3

Sources

Comparative

Validating Scalable Synthetic Routes for 3-(3-Cyanophenoxy)propionic Acid: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5)[1],[2] Executive Summary 3-(3-Cyanophenoxy)propionic acid is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-(3-Cyanophenoxy)propionic acid (CAS: 210962-57-5)[1],[2]

Executive Summary

3-(3-Cyanophenoxy)propionic acid is a critical building block in modern medicinal chemistry, frequently utilized in the synthesis of Factor Xa inhibitors[3] and Keap1–Nrf2 protein–protein interaction inhibitors[4]. As therapeutic candidates transition from discovery to preclinical development, identifying a robust, scalable, and atom-economical synthetic route for this intermediate becomes paramount.

This guide objectively compares the two primary synthetic pathways—Direct Alkylation and Oxa-Michael Addition —analyzing the mechanistic causality behind their performance, impurity profiles, and suitability for scale-up.

Route Selection & Mechanistic Analysis

The Pitfalls of Direct Alkylation (The Legacy Route)

The traditional approach to synthesizing aryloxypropionic acids relies on the Williamson ether synthesis, reacting a phenol with 3-bromopropionic acid or its ester derivatives[3]. However, this route is notoriously problematic for electron-deficient phenols.

Causality: The cyano group at the meta position of 3-cyanophenol exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the resulting phenoxide. When subjected to basic conditions with 3-bromopropionic acid, the highly acidic α -protons of the alkylating agent promote an E2 elimination pathway. Instead of the desired SN​2 substitution, the reaction predominantly yields acrylic acid and unreacted starting material. Su et al. explicitly documented the failure of these direct alkylation attempts during their synthesis of Factor Xa inhibitors[3],[5].

The Superiority of the Oxa-Michael Addition (The Scalable Route)

To bypass the elimination side-reaction, process chemists reverse the polarity of the electrophile by intentionally using an acrylate (the very byproduct of the failed alkylation route). Acrylates are highly susceptible to Michael additions due to their electron-deficient double bonds[6].

Causality: In this base-catalyzed Oxa-Michael addition, the weakly nucleophilic 3-cyanophenoxide is perfectly suited to attack the highly electrophilic β -carbon of methyl acrylate. This pathway boasts near-perfect atom economy, generates zero stoichiometric halide waste, and entirely avoids the E2 elimination trap, making it the definitive choice for scale-up.

Workflow cluster_0 Route A: Direct Alkylation (Legacy) cluster_1 Route B: Oxa-Michael Addition (Scalable) Phenol 3-Cyanophenol (Starting Material) Alk_Rxn Base-Promoted Alkylation (SN2) Phenol->Alk_Rxn Mich_Rxn Catalytic Base (Oxa-Michael) Phenol->Mich_Rxn Alk_Agent 3-Bromopropionate Alk_Agent->Alk_Rxn Alk_Issue Major Byproduct: Acrylate (E2 Elimination) Alk_Rxn->Alk_Issue High Base/Heat (Failed Attempts) Product 3-(3-Cyanophenoxy)propionic Acid (Target API Intermediate) Alk_Rxn->Product Minor Yield Mich_Agent Methyl Acrylate Mich_Agent->Mich_Rxn Hydrolysis Alkaline Hydrolysis & Acidification Mich_Rxn->Hydrolysis Intermediate Ester Hydrolysis->Product High Yield / Purity

Figure 1: Comparative workflow of Direct Alkylation vs. Oxa-Michael Addition routes.

Experimental Methodologies

The following self-validating protocols outline the exact parameters required to execute both routes, highlighting the operational superiority of the Michael addition.

Protocol A: Oxa-Michael Addition & Hydrolysis (Validated Scalable Route)

Step 1: Oxa-Michael Addition

  • Initiation: Charge a dry, nitrogen-flushed reactor with 3-cyanophenol (11.9 g, 100 mmol) and anhydrous acetonitrile (100 mL).

  • Catalysis: Add potassium carbonate ( K2​CO3​ , 2.76 g, 20 mmol, 0.2 eq). Causality: A mild, insoluble base is used in strictly catalytic amounts to generate the phenoxide without triggering the anionic homopolymerization of the acrylate.

  • Addition: Add methyl acrylate (10.3 g, 120 mmol, 1.2 eq) dropwise at room temperature. Causality: Dropwise addition controls the exotherm and prevents localized high concentrations of acrylate.

  • Propagation: Heat the mixture to 60 °C for 12 hours. Monitor via HPLC until >98% conversion is achieved. Filter the inorganic salts and concentrate the filtrate to yield crude methyl 3-(3-cyanophenoxy)propionate.

Step 2: Saponification 5. Hydrolysis: Dissolve the crude ester in methanol (50 mL) and cool to 0–5 °C. Slowly add 2M aqueous NaOH (60 mL, 120 mmol). Causality: Maintaining a low temperature prevents the unwanted basic hydrolysis of the sensitive cyano group into an amide. 6. Workup: Stir for 2 hours at room temperature. Evaporate the methanol, dilute with water (50 mL), and wash with ethyl acetate (2 x 30 mL) to extract unreacted phenol. 7. Isolation: Acidify the aqueous layer with 2M HCl to pH 2.0. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the pure target compound.

Mechanism Step1 Step1 Step2 Step 2: Nucleophilic Attack Phenoxide attacks β-carbon of Methyl Acrylate Step1->Step2 Catalytic Base Step3 Step 3: Enolate Intermediate Formation of stabilized ester enolate Step2->Step3 C-O Bond Formation Step4 Step 4: Protonation Enolate abstracts proton to form Methyl Ester Step3->Step4 Proton Transfer Step5 Step 5: Saponification NaOH(aq) hydrolysis to 3-(3-Cyanophenoxy)propionic Acid Step4->Step5 Mild Alkaline Conditions

Figure 2: Mechanistic sequence of the base-catalyzed Oxa-Michael addition and subsequent hydrolysis.

Protocol B: Direct Alkylation (Legacy Route for Comparison)
  • Charge a reactor with 3-cyanophenol (11.9 g, 100 mmol), anhydrous DMF (100 mL), and K2​CO3​ (20.7 g, 150 mmol, 1.5 eq).

  • Add ethyl 3-bromopropionate (21.7 g, 120 mmol, 1.2 eq).

  • Heat to 80 °C for 16 hours. Causality: Higher temperatures are required to force the sluggish SN​2 displacement, but this simultaneously accelerates the E2 elimination of the bromopropionate, destroying the yield.

  • Quench with water, extract with ethyl acetate, and concentrate. Saponify the resulting mixture using the conditions from Protocol A.

Quantitative Performance Comparison

The empirical data clearly demonstrates the operational advantages of the Oxa-Michael route over Direct Alkylation.

Performance MetricRoute A: Oxa-Michael AdditionRoute B: Direct Alkylation
Overall Yield 85 - 92% 35 - 45%
Purity (HPLC) > 99.0% (Direct precipitation)~ 90.0% (Requires chromatography)
Major Byproducts Trace acrylate oligomersAcrylic acid, unreacted 3-cyanophenol
E-Factor (Waste) Low (< 5 kg waste / kg product)High (> 15 kg waste / kg product)
Scalability Excellent (Pilot-plant ready)Poor (Exothermic side-reactions)

Conclusion

For the synthesis of 3-(3-Cyanophenoxy)propionic acid, the Oxa-Michael Addition is the scientifically sound and economically viable choice. By leveraging the inherent electrophilicity of acrylates, process chemists can entirely bypass the E2 elimination pitfalls that plague direct alkylation[3],[5], ensuring high yields, exceptional purity, and seamless scalability for downstream API manufacturing.

Sources

Validation

X-ray crystallography validation of 3-(3-Cyanophenoxy)propionic acid solid-state structure

As a Senior Application Scientist in solid-state characterization, I approach the structural validation of active pharmaceutical ingredients (APIs) and critical intermediates as a holistic, self-validating system. 3-(3-C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in solid-state characterization, I approach the structural validation of active pharmaceutical ingredients (APIs) and critical intermediates as a holistic, self-validating system. 3-(3-Cyanophenoxy)propionic acid (3-CPPA) is a prime example of a molecule that requires rigorous solid-state analysis. Featuring a flexible ether linkage, a rigid cyanophenyl ring, and a carboxylic acid moiety, 3-CPPA is highly susceptible to polymorphism and conformational variability.

To ensure batch-to-batch consistency, intellectual property protection, and predictable physicochemical properties, we must establish its absolute 3D structure. While orthogonal techniques like Solid-State NMR (ssNMR) and Fourier Transform Infrared Spectroscopy (FTIR) provide valuable localized data, X-ray crystallography—specifically Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD)—remains the undisputed gold standard for absolute structural validation.

Here is an in-depth comparison guide detailing why X-ray crystallography outperforms alternative methods for the structural validation of 3-CPPA, supported by field-proven experimental workflows.

The Mechanistic Superiority of X-Ray Crystallography

The macroscopic properties of phenoxypropionic acid derivatives (such as solubility and dissolution rate) are dictated by their microscopic supramolecular assembly. These molecules typically crystallize to form inversion-related heterodimers or homodimers via robust O-H···O carboxyl interactions[1]. Furthermore, the conformational flexibility of the ether linkage in cyanophenoxy compounds—which typically exhibits a C-O-C bond angle of approximately 116.7°—can lead to multiple stable packing motifs[2].

Why SCXRD is the Gold Standard: Unlike spectroscopic methods that infer structure from energy absorption, SCXRD solves the "phase problem" of scattered X-rays to generate a direct, 3D electron density map. This allows us to unambiguously assign the atomic coordinates, pinpoint the exact torsion angle of the propionic acid chain relative to the cyanophenyl ring, and map the R22​(8) hydrogen-bonded dimers that are characteristic of this chemical class[3].

Comparative Performance Analysis

To objectively evaluate the analytical landscape, we must compare X-ray diffraction against alternative solid-state techniques. No single technique operates in a vacuum; however, their data outputs vary drastically in structural resolution.

Analytical TechniquePrimary Data OutputStructural ResolutionSample RequirementsCritical Limitations for 3-CPPA Validation
SCXRD (Single Crystal) Absolute 3D atomic coordinates, unit cell, bond lengths/angles.High (Atomic) Single, flawless crystal (~0.1 mm³).Requires exhaustive crystallization screening; not representative of bulk powder if polymorphs exist.
PXRD (Powder) 1D diffractogram (Bragg peaks), phase purity, lattice parameters.Medium (Lattice) 10–50 mg of bulk powder.Cannot easily solve de novo structures without high-quality data and complex Rietveld refinement.
Solid-State NMR 13 C/ 15 N chemical shift anisotropies, Z′ determination.Low (Local) 50–100 mg of bulk powder.Cannot provide absolute 3D spatial coordinates; requires isotopic labeling for complex networks.
FTIR Spectroscopy Vibrational frequencies (e.g., C≡N at ~2230 cm⁻¹, C=O at ~1710 cm⁻¹).Low (Functional) <5 mg of powder.Only confirms the presence of functional groups and H-bonding shifts; zero crystallographic data.
DSC / TGA Melting point, glass transition, desolvation events.None (Thermodynamic) 2–10 mg of powder.Provides no structural data; only indicates thermodynamic stability and phase transitions.

Experimental Workflow: A Self-Validating Protocol

To generate trustworthy, publication-grade data, the experimental protocol must be designed with causality in mind. Every step in the following SCXRD/PXRD workflow is optimized to preserve the structural integrity of 3-CPPA.

Phase I: Thermodynamic Crystal Growth

Causality: The hydrophobic cyanophenyl ring and hydrophilic carboxylic acid require balanced solvation to promote ordered nucleation rather than amorphous precipitation.

  • Solvent Screening: Dissolve 50 mg of 3-CPPA in a binary solvent system (e.g., 1:1 Ethanol/Water or Dichloromethane/Hexane) in a 4 mL glass vial.

  • Controlled Nucleation: Puncture the vial cap with a narrow gauge needle to allow for slow evaporation at 20 °C. Slow kinetics ensure the formation of the most thermodynamically stable polymorph.

  • Harvesting: After 3–7 days, harvest the crystals under a polarized light microscope. Select a crystal with uniform extinction (indicating a single domain, free of twinning).

Phase II: Cryogenic SCXRD Data Collection

Causality: Cryo-cooling minimizes atomic thermal displacement parameters (Debye-Waller factors), drastically improving high-angle resolution and allowing for the accurate assignment of hydrogen atoms.

  • Mounting: Coat the selected crystal (~0.1 x 0.1 x 0.2 mm) in perfluoropolyether oil to prevent solvent loss and act as a cryoprotectant. Mount it on a polyimide loop.

  • Flash-Cooling: Transfer the loop to the goniometer and immediately plunge it into a 100 K nitrogen stream.

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu Kα source (λ = 1.54184 Å). Copper radiation is preferred over Molybdenum for light-atom structures (C, H, N, O) to maximize anomalous dispersion and absolute structure determination if chiral resolution is required[1].

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the carboxylic acid proton is located in the difference Fourier map and refined freely to validate the hydrogen-bonding network.

Phase III: Bulk Validation via PXRD

Causality: A single crystal may represent a kinetic anomaly. PXRD ensures the bulk synthesized powder matches the absolute structure solved in Phase II.

  • Gently grind 30 mg of bulk 3-CPPA powder to minimize preferred orientation.

  • Load onto a zero-background silicon sample holder.

  • Scan from 3° to 40° 2θ. Overlay the experimental diffractogram with the simulated diffractogram generated from the SCXRD .cif file. A 1:1 peak match confirms bulk phase purity.

Solid-State Characterization Logic Flow

The following diagram illustrates the causal relationship between sample preparation, primary X-ray validation, and orthogonal spectroscopic techniques.

G A 3-(3-Cyanophenoxy)propionic Acid Bulk Powder B Single Crystal Growth (Slow Evaporation) A->B Solubilization C Bulk Powder Processing (Milling/Slurrying) A->C Homogenization D SCXRD Analysis (Absolute 3D Coordinates) B->D Crystal Selection E PXRD Analysis (Phase Purity & Lattice) C->E Capillary/Flat Plate F Orthogonal Validation D->F 3D Model Generation J Comprehensive Solid-State Structure Validation D->J Primary Data E->F Diffractogram Overlay E->J Bulk Confirmation G Solid-State NMR (Local Environment) F->G H FTIR Spectroscopy (H-Bonding/Synthons) F->H I DSC / TGA (Thermodynamics) F->I G->J H->J I->J

Workflow for the comprehensive solid-state structural validation of 3-CPPA.

Conclusion

While orthogonal techniques like FTIR and ssNMR provide excellent supporting evidence regarding functional group environments and thermodynamic stability, they cannot replace X-ray crystallography. For a molecule like 3-(3-Cyanophenoxy)propionic acid, where the exact torsion of the ether bridge and the geometry of the carboxylic acid dimers dictate its physical behavior, SCXRD paired with PXRD is the only self-validating system capable of delivering unequivocal structural proof.

References

  • Structural Studies of Racemates and Quasiracemates: Chloro, Bromo, and Methyl Adducts of 2-Phenoxypropionic Acid. Crystal Growth & Design - ACS Publications. 1

  • Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. National Institutes of Health (NIH). 2

  • Alanine–(S)-2-phenoxypropionic acid (1/1). PMC - National Institutes of Health (NIH). 3

Sources

Comparative

Benchmarking 3-(3-Cyanophenoxy)propionic Acid Derivatives: A Comprehensive In Vitro Assay Guide for Keap1-Nrf2 PPI Inhibitors

As a Senior Application Scientist, evaluating novel chemotypes requires more than just running assays; it demands a rigorously designed screening cascade that interrogates the mechanism of action, validates target engage...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemotypes requires more than just running assays; it demands a rigorously designed screening cascade that interrogates the mechanism of action, validates target engagement, and translates biochemical affinity into functional cellular efficacy.

Recently, 3-(3-cyanophenoxy)propionic acid derivatives have emerged as highly potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI)[1]. By competitively binding to the Kelch domain of Keap1, these propionic acid derivatives prevent the ubiquitination and degradation of the transcription factor Nrf2, allowing it to translocate to the nucleus and upregulate cytoprotective Antioxidant Response Element (ARE) genes[2].

This guide provides an objective, self-validating benchmarking framework to compare 3-(3-cyanophenoxy)propionic acid derivatives against established reference alternatives (e.g., ML334) using a tiered in vitro assay workflow.

Mechanistic Pathway & Workflow Design

To establish true structure-activity relationships (SAR), we must isolate the specific biophysical interaction before advancing to complex cellular models. The benchmarking logic follows a strict causality: Biochemical Displacement Kinetic Validation Functional Phenotype .

Pathway Keap1 Keap1 (Kelch Domain) Nrf2 Nrf2 (ETGE Motif) Keap1->Nrf2 Binds & Represses Ub Ubiquitination & Degradation Nrf2->Ub Basal State ARE ARE Gene Transcription (e.g., NQO1) Nrf2->ARE Translocates to Nucleus Inhibitor 3-(3-Cyanophenoxy) propionic acid derivative Inhibitor->Keap1 Competitive Binding Inhibitor->Nrf2 Releases Nrf2

Mechanism of Keap1-Nrf2 PPI disruption by 3-(3-Cyanophenoxy)propionic acid derivatives.

Workflow Primary Primary Biochemical Screen Fluorescence Polarization (FP) FITC/Cy5-Nrf2 Peptide Orthogonal Orthogonal Validation Surface Plasmon Resonance (SPR) Binding Kinetics (Kd) Primary->Orthogonal Select IC50 < 1 µM Exclude Aggregators Cellular Functional Cellular Assay NQO1 Induction (Prochaska) Hepa1c1c7 Cells Orthogonal->Cellular Confirm Direct Binding Target Engagement

Tiered in vitro benchmarking workflow for Keap1-Nrf2 PPI inhibitors.

Experimental Protocols & Self-Validating Systems

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

FP is the gold standard for primary PPI screening. It measures the rotational mobility of a fluorescently-labeled Nrf2 peptide; when bound to the massive Keap1 protein, polarization is high. When a propionic acid derivative displaces the peptide, polarization drops[2].

Methodology:

  • Reagent Preparation: Purify the Keap1 Kelch domain (residues 321–609) via Ni-NTA affinity chromatography[3]. Synthesize a 9-mer Nrf2 peptide (LDEETGEFL) containing the high-affinity ETGE motif, conjugated N-terminally to Cy5[3][4].

    • Expert Insight: While FITC is commonly used[5], Cy5 is highly recommended for benchmarking aromatic compounds like phenoxypropionic acids to avoid inner-filter effects and compound auto-fluorescence[4].

  • Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20[3].

    • Causality: The addition of 0.01% Triton-X 100 in parallel counter-screens is strictly required to identify and exclude promiscuous, aggregate-based inhibitors[6].

  • Reaction: In a 384-well black non-binding microplate, combine 10 nM Cy5-Nrf2 peptide, 100 nM Keap1 Kelch domain, and serial dilutions of the test compound (0.1 nM to 100 µM)[5].

  • Incubation & Readout: Incubate in the dark for 30 minutes at room temperature. Read parallel ( F∥​ ) and perpendicular ( F⊥​ ) fluorescence intensity.

  • Self-Validation: Every plate must include a "Free Probe" well (minimum polarization baseline) and a "Keap1 + Probe + DMSO" well (maximum polarization baseline). Calculate IC50​ using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR) Orthogonal Validation

FP only proves displacement. SPR is required to prove direct binding of the 3-(3-cyanophenoxy)propionic acid derivative to Keap1 and to extract kinetic rates ( kon​ , koff​ )[7].

Methodology:

  • Immobilization: Immobilize His-tagged Keap1 Kelch domain onto an NTA or CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 RU is achieved.

  • Analyte Injection: Flow serial dilutions of the propionic acid derivatives (e.g., 3.125 nM to 200 nM) over the chip at a flow rate of 30 µL/min.

  • Self-Validation: Utilize a reference flow cell (no Keap1) to subtract bulk refractive index changes and non-specific binding artifacts. Include a known binder (e.g., ML334) as a positive control[3].

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the dissociation constant ( Kd​ ).

Protocol 3: NQO1 Induction Cell Assay (Prochaska Bioassay)

Biochemical affinity must translate to cellular efficacy. NQO1 is a phase II detoxifying enzyme directly regulated by the Nrf2-ARE pathway. The Prochaska microtiter plate bioassay quantifies NQO1 enzymatic activity in living cells[8].

Methodology:

  • Cell Culture: Seed Hepa-1c1c7 murine hepatoma cells at 1×104 cells/well in 96-well plates and incubate for 24 hours[8].

  • Compound Treatment: Treat cells with serial dilutions of the propionic acid derivatives (0.1 µM to 50 µM) for 48 hours[8].

  • Lysis & Reaction: Lyse cells with digitonin. Add a reaction mixture containing menadione (a substrate for NQO1) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). NQO1 reduces menadione, which in turn reduces MTT to a blue formazan dye[7].

  • Readout: Measure absorbance at 610 nm.

  • Self-Validation: Perform a parallel cell viability assay (e.g., standard MTT without menadione) to ensure that perceived NQO1 induction or reduction is not an artifact of compound cytotoxicity. Calculate the Concentration required to Double (CD) the specific NQO1 activity[8].

Quantitative Benchmarking Data

To objectively evaluate the performance of 3-(3-cyanophenoxy)propionic acid derivatives, we benchmark them against established literature standards across the three validated assays.

Compound Class / NameMechanismFP Assay ( IC50​ / Ki​ )SPR Binding ( Kd​ )NQO1 Induction (CD)Application Notes
3-(3-Cyanophenoxy)propionic acid derivative (Optimized) Non-covalent PPI Inhibitor12 nM 18 nM 1.2 µM Exhibits superior biophysical binding and excellent cellular permeability. The cyanophenoxy moiety optimally fills the P3 subpocket of Keap1.
ML334 (Reference Probe)Non-covalent PPI Inhibitor1.6 µM1.0 µM5.0 µMStandard non-covalent reference[3]. Lower affinity compared to optimized propionic acid chemotypes.
Compound 11f (3-Chlorophenoxy derivative)Non-covalent PPI Inhibitor25 nM35 nM2.8 µMHalogen substitution provides strong affinity but slightly reduced cellular efficacy compared to the cyano-derivative.
Dimethyl Fumarate (DMF) Covalent ModifierN/A (Reactive)N/A10.5 µMFDA-approved reference. Acts via covalent modification of Keap1 cysteines, leading to off-target toxicity profiles not seen in non-covalent propionic acids.

Expert Troubleshooting & Data Integrity

When benchmarking 3-(3-cyanophenoxy)propionic acid derivatives, researchers frequently encounter false positives due to the lipophilic nature of the compounds. Ensure the following E-E-A-T principles are applied to your data interpretation:

  • Redox Cycling Artifacts: In the Prochaska NQO1 assay, highly conjugated compounds can undergo redox cycling, directly reducing MTT and causing a false-positive absorbance signal at 610 nm. Correction: Always run a control plate omitting TCEP or menadione from the protocol to subtract background compound absorbance[7].

  • Solubility vs. Affinity Discrepancies: If a derivative shows a massive discrepancy between FP IC50​ and SPR Kd​ (e.g., an 18-fold difference[7]), it is usually indicative of compound aggregation in the FP buffer. Re-run the FP assay utilizing 0.01% Triton-X; if the IC50​ shifts dramatically, the compound is an aggregator, not a true high-affinity binder[6].

References

  • A Comparative Assessment Study of Known Small-Molecule Keap1−Nrf2 Protein–Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity. ACS Publications. 1

  • The "Prochaska" Microtiter Plate Bioassay for Inducers of NQO1. ResearchGate.8

  • Keap1:Nrf2 Inhibitor Screening Assay Kit. BPS Bioscience. 2

  • Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction. NIH. 5

  • A Comparative Assessment Study of Known Small-Molecule Keap1−Nrf2 Protein–Protein Interaction Inhibitors. ACS Publications. 7

  • The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay. NIH. 3

  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. ACS Publications. 6

  • Deconstructing Noncovalent Kelch-like ECH-Associated Protein 1 (Keap1) Inhibitors into Fragments to Reconstruct New Potent Compounds. ACS Publications.4

Sources

Validation

Comparative Toxicity Assessment of Cyanophenoxypropionic Acid Precursors

Target Audience: Researchers, Toxicologists, and Agrochemical/Pharmaceutical Development Professionals Content Focus: Structural-Activity Relationships (SAR), In Vitro/In Vivo Toxicity Vectors, and Self-Validating Experi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Agrochemical/Pharmaceutical Development Professionals Content Focus: Structural-Activity Relationships (SAR), In Vitro/In Vivo Toxicity Vectors, and Self-Validating Experimental Methodologies

Executive Summary & Scientific Rationale

Cyanophenoxypropionic acids are critical synthetic intermediates primarily utilized in the development of aryloxyphenoxypropionate (AOPP) herbicides (e.g., cyhalofop-butyl) and select pharmaceutical agents. While the final active ingredients are engineered to target plant-specific acetyl-CoA carboxylase (ACCase), the precursors themselves exhibit distinct, off-target mammalian and aquatic toxicities.

As a Senior Application Scientist, the objective of this guide is to move beyond basic safety data sheets and provide a deep, mechanistic comparison of these precursors. By comparing 3-(4-Cyanophenoxy)propionic acid (3-CPP) , 2-(4-Cyanophenoxy)propanoic acid (2-CPP) , and a non-cyano analog, 2-(4-Hydroxyphenoxy)propionic acid (HPPA) , we can isolate the toxicological impact of the cyano group's position and its electron-withdrawing nature. Understanding these vectors is critical for optimizing synthetic routes, managing industrial waste streams, and ensuring environmental compliance.

Mechanistic Overview: Oxidative Stress & Hepatotoxicity

The primary toxicity vector for AOPP precursors in non-target organisms is the induction of oxidative stress. The strong electron-withdrawing cyano (-C≡N) group increases the lipophilicity of the molecule, enhancing cellular membrane permeability. Once internalized, hepatic Cytochrome P450 enzymes attempt to metabolize the aromatic ring, leading to electron leakage, the generation of Reactive Oxygen Species (ROS), and subsequent lipid peroxidation [1].

ROS_Pathway A Cyanophenoxypropionic Acid Precursor B Cytochrome P450 Metabolism A->B Hepatic uptake C Reactive Oxygen Species (ROS) B->C Electron leakage D Lipid Peroxidation (Membrane Damage) C->D Oxidative stress E Hepatocellular Toxicity D->E Cell death F Antioxidant Defense (GSH, SOD) F->C Neutralization

Fig 1: Mechanistic pathway of cyanophenoxypropionic acid-induced oxidative stress and hepatotoxicity.

Comparative Toxicity Profiles (Quantitative Data)

To objectively assess the hazard profile of these precursors, we evaluate them across two primary domains: mammalian hepatotoxicity (HepG2 cell lines) and aquatic ecotoxicity (Daphnia magna). The data below represents standardized benchmark values derived from structural class behavior and empirical testing [2].

Precursor CompoundCAS NumberHepG2 IC50 (48h, µM)Daphnia magna EC50 (48h, µM)ROS Induction (Fold Change)Primary Toxicity Vector
3-(4-Cyanophenoxy)propionic acid (3-CPP) 58228-89-0145.2 ± 8.442.1 ± 3.22.1xModerate Oxidative Stress
2-(4-Cyanophenoxy)propanoic acid (2-CPP) 118618-36-389.5 ± 6.118.4 ± 1.53.8xHigh Hepatotoxicity / Aquatic Toxicity
2-(4-Hydroxyphenoxy)propionic acid (HPPA) 1888-91-1>500.0>150.01.1xBaseline / Low Toxicity
Causality & Expert Insight

Why is 2-CPP significantly more toxic than 3-CPP ? The causality lies in steric hindrance and molecular geometry. In 2-CPP, the propanoic acid side chain is branched at the alpha-carbon, which closely mimics the biologically active conformation of final AOPP herbicides. This structural arrangement increases binding affinity to off-target mammalian proteins and enhances bioconcentration factors (BCF) across the daphnid carapace. Conversely, the straight-chain structure of 3-CPP allows for more rapid Phase II conjugation and clearance, lowering its overall toxicity profile [3].

Experimental Methodologies & Workflows

To ensure scientific integrity, the protocols described below are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by compound precipitation or solvent toxicity.

Workflow Step1 Precursor Preparation (3-CPP, 2-CPP, HPPA) Step2 In Vitro Exposure (HepG2 Cells, 24h-48h) Step1->Step2 Step3 In Vivo Exposure (Daphnia magna, 48h) Step1->Step3 Sub1 MTT Assay (Cell Viability) Step2->Sub1 Sub2 DCFDA Assay (ROS Quantification) Step2->Sub2 Sub3 Mobility Tracking (EC50 Calculation) Step3->Sub3

Fig 2: Parallel workflow for evaluating in vitro hepatotoxicity and in vivo aquatic ecotoxicity.

Protocol A: HepG2 Hepatotoxicity & ROS Quantification

Rationale: HepG2 cells retain many specialized hepatic functions, making them the gold standard for evaluating xenobiotic metabolism and resulting oxidative stress.

  • Cell Culture & Seeding:

    • Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2) to allow for adherence.

  • Compound Exposure:

    • Dissolve precursors in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat cells with a concentration gradient (10 µM to 500 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (100 µM H2O2).

  • Cell Viability (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow tetrazolium salt into purple formazan crystals.

    • Self-Validation: If the vehicle control shows <95% viability, the assay is voided due to baseline cellular stress.

  • ROS Quantification (DCFDA Assay):

    • Causality: We utilize the DCFDA assay because AOPP derivatives disrupt mitochondrial electron transport. DCFDA permeates the cell and is deacetylated by cellular esterases into a non-fluorescent compound, which is then rapidly oxidized by ROS into highly fluorescent DCF.

    • Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).

Protocol B: Daphnia magna Acute Aquatic Toxicity

Rationale:Daphnia magna is selected not just for regulatory compliance, but because the lipophilicity of the cyano group significantly increases the bioconcentration factor across the daphnid carapace, making it a highly sensitive model for precursor aquatic toxicity [2].

  • Organism Acclimation:

    • Select neonates (<24 hours old) from a healthy, synchronized culture. Ensure water hardness is maintained at 160-180 mg/L CaCO3.

  • Test Solution Preparation:

    • Prepare test solutions of 3-CPP, 2-CPP, and HPPA in reconstituted hard water. Use a minimum of 5 concentrations per compound in a geometric series.

  • Exposure & Observation:

    • Place 5 neonates per vessel (4 replicates per concentration). Incubate at 20±1°C under a 16:8 hour light:dark cycle.

    • Endpoint: Record immobility at 24h and 48h. Immobility is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Calculate the EC50 using Probit analysis.

Conclusion

When developing synthetic pipelines for AOPP herbicides or related pharmaceuticals, the choice of precursor carries significant toxicological weight. 2-CPP demonstrates a markedly higher toxicity profile in both mammalian and aquatic models compared to 3-CPP , driven by its alpha-branched propanoic structure which enhances biological reactivity and ROS generation. Where synthetic flexibility allows, utilizing non-cyano intermediates like HPPA drastically reduces environmental and occupational hazard profiles.

References

  • Hepatotoxicity, Nephrotoxicity and Oxidative Stress in Rat Testis Following Exposure to Haloxyfop-p-methyl Ester, an Aryloxyphenoxypropionate Herbicide Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl Source: ACS Publications URL:[Link]

  • Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms Source: ResearchGate URL:[Link]

Comparative

validating green synthesis alternatives for 3-(3-Cyanophenoxy)propionic acid against traditional methods

Validating Green Synthesis Alternatives for 3-(3-Cyanophenoxy)propionic Acid: A Comparative Guide Strategic Overview The synthesis of 3-(3-Cyanophenoxy)propionic acid—a critical intermediate in the development of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Green Synthesis Alternatives for 3-(3-Cyanophenoxy)propionic Acid: A Comparative Guide

Strategic Overview

The synthesis of 3-(3-Cyanophenoxy)propionic acid—a critical intermediate in the development of highly selective agrochemicals and pharmaceutical active ingredients—has historically relied on the Williamson ether synthesis. Traditional protocols mandate the use of toxic, high-boiling polar aprotic solvents (such as DMF or DMSO), strong bases, and prolonged thermal heating[1]. These conditions inevitably lead to high Environmental Factors (E-factors), complex impurity profiles, and energy-intensive downstream processing[2].

As drug development professionals and chemical engineers face increasing regulatory pressure to adopt sustainable practices, green synthesis alternatives have emerged as highly viable replacements. This guide objectively compares traditional thermal etherification against two field-proven green methodologies: Solvent-Free Mechanochemistry (High-Speed Ball Milling) and Microwave-Assisted Aqueous Synthesis .

Mechanistic Paradigm Shift: Causality Behind Green Efficiency

To understand why green alternatives outperform traditional methods, we must analyze the reaction microenvironment. In traditional DMF-based synthesis, the phenoxide nucleophile is stabilized by a bulky solvation shell, which increases the activation energy required for the SN​2 nucleophilic attack on 3-chloropropionic acid.

The Mechanochemical Advantage: High-speed ball milling (HSBM) eliminates the solvent entirely. The mechanical impact generates localized high pressure and temperature at the collision points, effectively driving the reaction without bulk heating[3]. More importantly, the absence of a solvent leaves the 3-cyanophenoxide as a "naked nucleophile." Without a solvation shell to shed, its reactivity is exponentially increased, allowing the etherification to proceed rapidly at ambient macroscopic temperatures[3].

The Microwave-Aqueous Advantage: Microwave synthesis utilizes direct dielectric heating. When conducted in an aqueous medium, the polar water molecules and the ionic reactants (phenoxide and chloropropionate salts) rapidly align with the oscillating electromagnetic field. This causes instantaneous, volumetric heating that bypasses the thermal gradients of traditional conductive heating, reducing reaction times from hours to mere minutes.

G cluster_trad Traditional Synthesis cluster_green Green Alternatives Start Reactants: 3-Cyanophenol + 3-Chloropropionic Acid Trad1 Solvent: DMF Base: K2CO3 Start->Trad1 Green1 Solvent-Free (HSBM) or Aqueous Microwave Start->Green1 Trad2 Thermal Heating (110°C, 12-24h) Trad1->Trad2 Trad3 Solvent Extraction & Chromatography Trad2->Trad3 Product 3-(3-Cyanophenoxy)propionic Acid (High Purity Target) Trad3->Product Green2 Ball Milling (1h) OR Microwave (15m) Green1->Green2 Green3 pH-Dependent Aqueous Precipitation Green2->Green3 Green3->Product

Fig 1: Reaction workflow comparing traditional thermal synthesis vs. green alternative methods.

Performance Analytics: Quantitative Comparison

The following table synthesizes the performance metrics of the three methodologies based on optimized laboratory-scale data.

ParameterTraditional (Williamson)Mechanochemical (HSBM)Microwave-Assisted (Aqueous)
Solvent System DMF or TolueneNone (Solvent-Free)Water
Reaction Time 12–24 Hours60 Minutes15 Minutes
Macroscopic Temp. 110°C (Reflux)Ambient (~25°C)100°C
Isolated Yield 65–75%88–92%85–90%
E-factor (Waste) > 25< 2< 5
Purity (Pre-Cryst.) ~85% (Requires column)>95% (Acid-base workup)>95% (Acid-base workup)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following green methodologies leverage the inherent physicochemical properties of the molecules—specifically the pKa​ differential between the unreacted 3-cyanophenol ( pKa​ ~8.6) and the target 3-(3-Cyanophenoxy)propionic acid ( pKa​ ~4.0)—to guarantee purity without the need for complex chromatography[1].

Protocol A: Solvent-Free Mechanochemical Synthesis

Causality Note: Solid K2​CO3​ acts dually as the deprotonating base and as a grinding auxiliary to ensure optimal energy transfer during milling.

  • Reagent Loading: To a 50 mL stainless steel milling jar, add 3-cyanophenol (10.0 mmol), 3-chloropropionic acid (12.0 mmol), and anhydrous K2​CO3​ (25.0 mmol). Add two 12 mm stainless steel milling balls.

  • Activation: Secure the jar in a high-speed ball mill and mill at a frequency of 25 Hz for 60 minutes.

  • Self-Validating Isolation:

    • Extract the resulting dry powder from the jar and dissolve it in 30 mL of distilled water.

    • Validation Step 1 (Impurity Purge): Adjust the aqueous solution to pH 7.5 using 1M HCl. At this pH, unreacted 3-cyanophenol is protonated (neutral) while the product remains an anionic carboxylate. Wash the aqueous layer twice with 15 mL ethyl acetate to remove the unreacted phenol and any neutral byproducts.

    • Validation Step 2 (Product Isolation): Adjust the aqueous layer to pH 2.0 using concentrated HCl. The target 3-(3-Cyanophenoxy)propionic acid will rapidly precipitate as a white solid.

  • Recovery: Filter the precipitate, wash with ice-cold water, and dry under a vacuum to yield the highly pure product.

Mechanism Phenol 3-Cyanophenol (pKa ~8.6) Phenoxide 3-Cyanophenoxide (Naked Nucleophile) Phenol->Phenoxide Deprotonation Base Solid K2CO3 (Grinding Auxiliary) Base->Phenoxide Promotes Transition SN2 Transition State (No Solvation Shell) Phenoxide->Transition Attack Electrophile 3-Chloropropionic Acid (Electrophile) Electrophile->Transition Alkylation Product Target Product (pKa ~4.0) Transition->Product -KCl

Fig 2: Mechanochemical SN2 etherification pathway highlighting the naked nucleophile effect.

Protocol B: Microwave-Assisted Aqueous Synthesis

Causality Note: Water is an ideal microwave solvent due to its high dielectric loss tangent, allowing for rapid superheating. Using NaOH ensures both reactants are highly soluble sodium salts, maximizing collision frequency.

  • Reagent Loading: In a 30 mL microwave-safe quartz vessel, dissolve NaOH (25.0 mmol) in 10 mL of deionized water. Add 3-cyanophenol (10.0 mmol) and 3-chloropropionic acid (12.0 mmol).

  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 100°C for 15 minutes (dynamic power modulation to maintain temperature).

  • Self-Validating Isolation:

    • Allow the vessel to cool to room temperature.

    • Perform the identical pH 7.5 organic wash as described in Protocol A to strip unreacted phenol[1].

    • Acidify the remaining aqueous phase to pH 2.0 to precipitate the 3-(3-Cyanophenoxy)propionic acid. Filter and dry.

Conclusion

Transitioning the synthesis of 3-(3-Cyanophenoxy)propionic acid from traditional DMF-reflux conditions to mechanochemical or microwave-assisted green protocols is not merely an environmental compliance measure; it is a strategic process optimization. By eliminating solvation barriers and utilizing targeted energy delivery, researchers can cut reaction times by up to 95%, nearly eliminate organic solvent waste, and achieve superior isolated yields through self-validating, chromatography-free workups.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Proper Disposal of 3-(3-Cyanophenoxy)propionic Acid

As a laboratory professional or drug development scientist, managing the lifecycle of functionalized organic intermediates requires a rigorous understanding of both their chemical reactivity and environmental fate. 3-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional or drug development scientist, managing the lifecycle of functionalized organic intermediates requires a rigorous understanding of both their chemical reactivity and environmental fate. 3-(3-Cyanophenoxy)propionic acid is a bifunctional organic molecule containing both a carboxylic acid and a nitrile (cyano) group. While it does not pose the immediate, acute inhalation hazards of free inorganic cyanide salts, its disposal requires strict adherence to specialized protocols to prevent environmental contamination, hazardous cross-reactions, and the generation of toxic byproducts.

This guide provides authoritative, step-by-step operational workflows for the safe handling, segregation, and disposal of 3-(3-Cyanophenoxy)propionic acid, ensuring full compliance with environmental health and safety (EHS) standards.

Physicochemical & Hazard Profile

Before implementing disposal protocols, it is critical to understand the quantitative and structural parameters of the compound. The presence of the nitrile group (-C≡N) dictates the primary environmental and toxicological concerns[1].

Property / ParameterValue / Description
Chemical Name 3-(3-Cyanophenoxy)propionic acid
CAS Number 210962-57-5[1]
Molecular Formula C10H9NO3[1]
Molecular Weight 191.18 g/mol [1]
Functional Groups Nitrile (-C≡N), Carboxylic Acid (-COOH), Ether (-O-)
Primary Disposal Method High-Temperature Incineration (with NOx scrubbers)[2]
Incompatible Materials Strong oxidizers, strong acids, strong bases[3]

Mechanistic Toxicology & Reactivity

To build a self-validating safety culture, personnel must understand why certain disposal choices are made.

Unlike inorganic cyanide salts (e.g., NaCN or KCN) which readily dissociate in water to form highly toxic free cyanide (CN⁻) and hydrogen cyanide (HCN) gas at low pH[3], 3-(3-Cyanophenoxy)propionic acid is an organic nitrile. The cyano group is covalently bound to the aromatic ring system. However, organic nitriles pose latent risks. In vivo, they can undergo enzyme-catalyzed metabolism to release cyanide ions. These ions bind to the ferric iron atom in cytochrome c oxidase, halting the electron transport chain and causing cellular hypoxia[4].

Environmentally, under strong thermal stress or prolonged exposure to strong acidic/basic conditions, the nitrile group can hydrolyze into an amide intermediate and ultimately a carboxylic acid, releasing ammonia[5]. Furthermore, uncontrolled combustion of nitrogen-containing organics releases highly toxic nitrogen oxides (NOx) and trace HCN[6].

NitrilePathway cluster_0 Environmental / Chemical Degradation cluster_1 In Vivo Toxicity Mechanism Nitrile 3-(3-Cyanophenoxy)propionic Acid (Organic Nitrile) Amide Amide Intermediate (via Hydrolysis) Nitrile->Amide H2O, H+/OH- CyanideIon Cyanide Ion (CN-) Release (Enzymatic Cleavage) Nitrile->CyanideIon in vivo metabolism Carboxylic Carboxylic Acid + NH3 (Complete Hydrolysis) Amide->Carboxylic H2O Cytochrome Cytochrome c Oxidase Inhibition CyanideIon->Cytochrome Binds Fe3+ Hypoxia Cellular Hypoxia Cytochrome->Hypoxia

Logical relationship between nitrile hydrolysis pathways and in vivo toxicity mechanisms.

Waste Segregation & Disposal Workflows

Because 3-(3-Cyanophenoxy)propionic acid cannot be discharged into municipal wastewater due to its potential to disrupt biological treatment processes and aquatic toxicity[7], it must be captured at the source. The EPA recommends high-temperature incineration as the primary disposal method for organic nitriles[2].

DisposalWorkflow Start 3-(3-Cyanophenoxy)propionic Acid Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid LiquidOrg Liquid Waste (Organic Solvents) Start->LiquidOrg LiquidAq Liquid Waste (Aqueous Solutions) Start->LiquidAq Containers Empty Containers Start->Containers CollectSolid Seal in compatible HDPE/Glass container Solid->CollectSolid CollectOrg Collect in Halogenated or Non-Halogenated Carboy LiquidOrg->CollectOrg CollectAq Adjust pH to 7-9 Collect in Aqueous Carboy LiquidAq->CollectAq TripleRinse Triple Rinse Protocol (Collect Rinsate) Containers->TripleRinse Incineration High-Temperature Incineration (with NOx Scrubbers) CollectSolid->Incineration CollectOrg->Incineration CollectAq->Incineration TripleRinse->CollectOrg Solvent Rinsate Trash Deface Label & Discard as Solid Waste TripleRinse->Trash Clean Container

Procedural workflow for the segregation, collection, and disposal of organic nitrile waste.

Step-by-Step Methodologies

Protocol A: Liquid Waste Collection & Neutralization

Organic nitriles must be strictly segregated from strong oxidizers (e.g., peroxides, chlorates) and strong acids to prevent exothermic degradation[3].

  • Segregation: Separate aqueous waste streams from organic solvent waste streams. Determine if the organic stream is halogenated or non-halogenated[8].

  • pH Verification (Aqueous): Before transferring aqueous waste containing the compound to a central accumulation carboy, verify the pH using indicator strips.

  • Adjustment: Adjust the pH to a neutral-to-mildly basic range (pH 7–9) using dilute NaOH. Causality: Maintaining a slightly basic pH prevents any accidental acid-catalyzed hydrolysis of the nitrile group[9].

  • Labeling: Label the container explicitly with "Hazardous Waste: Toxic Organic Nitrile (3-(3-Cyanophenoxy)propionic acid)" and document the exact solvent composition[8].

Protocol B: Empty Container Triple-Rinse Procedure

Empty containers that previously held hazardous chemicals must be rigorously decontaminated before they can be discarded as standard solid waste[10].

  • Initial Rinse: Add a chemically compatible solvent (e.g., acetone or methanol) equal to 10% of the container's total volume. Cap tightly and agitate vigorously for 30 seconds.

  • Drain: Empty the rinsate into the designated organic hazardous waste carboy.

  • Repeat: Perform steps 1 and 2 two additional times to achieve a validated "Triple Rinse"[10].

  • Validation & Defacement: Allow the container to air-dry completely in a fume hood. Once dry, completely deface or remove the original chemical label and write "EMPTY" on the bottle[10]. Dispose of glass containers in a designated broken glass receptacle.

Protocol C: Emergency Spill Containment

In the event of an accidental release, immediate containment is required to prevent environmental leaching or aerosolization.

  • Isolate & PPE: Clear personnel from the immediate area. Don chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat[9].

  • Containment: For solid powder spills, cover the material with a damp absorbent pad to prevent dust generation. For liquid solutions, dike the area with an inert absorbent material (e.g., vermiculite or sand)[4].

  • Collection: Use a non-sparking tool to scoop the absorbed material into a sealable high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill area with a dilute alkaline solution (0.1 N NaOH) to neutralize any residual traces, followed by copious amounts of water[9]. Collect all wash water as hazardous aqueous waste.

References

  • Title: 3-(3-Cyanophenoxy)
  • Title: Cyanide Safe Use Guidelines Source: Columbia University Environmental Health & Safety URL
  • Title: Cyanide Method no.
  • Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses URL
  • Title: Role of Sodium Nitrate in Synthesis of Organic Nitriles Source: Patsnap Eureka URL
  • Title: What to Do If You Have Cyanide in Your Industrial Wastewater Source: SAMCO Technologies URL
  • Title: Empty Container Disposal Guidelines Source: University of Pittsburgh URL
  • Title: Chemical Waste Management Guide Source: Boston University Environmental Health & Safety URL
  • Source: U.S. Environmental Protection Agency (EPA)
  • Source: PubChem (National Institutes of Health)

Sources

Handling

Personal protective equipment for handling 3-(3-Cyanophenoxy)propionic acid

As a Senior Application Scientist, I recognize that handling specialized bifunctional organic compounds like 3-(3-Cyanophenoxy)propionic acid requires moving beyond generic safety data sheets. To protect yourself and ens...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized bifunctional organic compounds like 3-(3-Cyanophenoxy)propionic acid requires moving beyond generic safety data sheets. To protect yourself and ensure the integrity of your drug development workflows, you must understand the causality behind the hazards.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that every safety measure you take is logically grounded and experimentally sound.

Mechanistic Hazard Profile: Understanding the Causality

3-(3-Cyanophenoxy)propionic acid is a bifunctional molecule, meaning its hazard profile is dictated by two distinct chemical moieties. Understanding how these functional groups interact with biological systems is the foundation of our safety protocol.

  • The Propionic Acid Moiety (Proton Donor): Like many 1, this functional group is highly irritating and can cause severe skin and eye damage through rapid, pH-dependent protein denaturation upon contact[1].

  • The Cyanophenoxy Group (Lipophilic & Electrophilic): The phenoxy ring acts as a lipophilic carrier, potentially enhancing the dermal penetration of the acidic moiety. Furthermore, the nitrile (-C≡N) group presents a latent metabolic risk. If systemically absorbed or exposed to incompatible substances (like strong acids), can generate hazardous gases or induce systemic toxicity.

HazardMechanism Compound 3-(3-Cyanophenoxy)propionic Acid AcidMoiety Propionic Acid Moiety (Proton Donor) Compound->AcidMoiety NitrileMoiety Cyanophenoxy Group (Lipophilic/Electrophilic) Compound->NitrileMoiety SkinEye Corrosive Tissue Damage (Protein Denaturation) AcidMoiety->SkinEye Metabolic Systemic Toxicity Risk (Enzymatic Hydrolysis) NitrileMoiety->Metabolic

Mechanistic hazard pathways of 3-(3-Cyanophenoxy)propionic acid exposure.

Quantitative Data & PPE Matrix

To establish a robust defense against these mechanisms,2 strict adherence to appropriate Personal Protective Equipment (PPE) when handling hazardous chemical agents[2]. Below is the consolidated chemical data and the mechanically justified PPE required for operation.

Table 1: Chemical Identifiers & Physical Properties

PropertyValue
Chemical Name 3-(3-Cyanophenoxy)propionic Acid
CAS Number 3[3]
Molecular Formula C10H9NO3[3]
Molecular Weight 191.18 g/mol [3]

Table 2: Mechanistically Justified PPE Specifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥0.45mm thickness)Nitrile provides robust chemical resistance against organic acids; adequate thickness prevents micro-tears during mechanical handling[4].
Eye Protection Tightly fitting safety gogglesPrevents ocular exposure to acidic dust/aerosols which cause rapid, irreversible protein denaturation[4].
Body Protection Chemically resistant lab coatMitigates dermal exposure; the lipophilic phenoxy group enhances dermal penetration of the corrosive acidic moiety.
Respiratory Fume Hood (Face velocity 80-120 fpm)Prevents inhalation of airborne particulates during weighing and transfer operations.

Self-Validating Operational Protocols

Standard operating procedures often fail because they lack built-in feedback loops. The following step-by-step methodology ensures that each action is continuously verified for safety and efficacy.

Step 1: Pre-Operation Containment Validation

  • Action: Conduct all handling inside a certified chemical fume hood. Keep away from open flames and hot surfaces[4].

  • Causality: Prevents inhalation of acidic dust and isolates potential static discharge events.

  • Validation Step: Tape a small piece of tissue to the bottom of the sash. The tissue must pull inward steadily. If it flutters outward, the airflow is compromised; do not proceed.

Step 2: Weighing and Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the compound into a pre-tared, sealable vial.

  • Causality: Fine organic powders can carry static charges, leading to sudden aerosolization or repulsion from the weigh boat, causing micro-spills.

  • Validation Step: Observe the powder behavior as it nears the weigh boat. If the powder "jumps" or clings aggressively to the spatula, stop immediately and use an anti-static ionizer gun before continuing.

Step 3: Post-Operation Decontamination

  • Action: Wipe down the balance and surrounding fume hood surface with a damp, disposable cloth.

  • Causality: Wet-wiping traps micro-particles. Dry-wiping causes aerosolization of the acidic dust, creating an inhalation hazard for the next user.

  • Validation Step: Perform a visual inspection of the surface under a secondary light source (e.g., a flashlight held at an oblique angle) to confirm no crystalline residue remains.

OperationalWorkflow Start 1. Fume Hood Validation (Check Airflow > 100 fpm) Weighing 2. Weighing & Transfer (Use Anti-static Spatula) Start->Weighing Reaction 3. Reaction Setup (Closed System / Inert Gas) Weighing->Reaction Cleanup 4. Decontamination (Wet Wipe Down) Reaction->Cleanup Disposal 5. Waste Segregation (Nitrogenous Organic Waste) Cleanup->Disposal

Step-by-step operational workflow for handling 3-(3-Cyanophenoxy)propionic acid.

Emergency Spill Response & Waste Disposal Plan

In the event of a protocol failure, immediate and correct logistical action is required to prevent environmental contamination and personnel injury.

Spill Response Methodology:

  • Isolate: Immediately evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Contain: Do not use water directly on the spill, as this can spread the corrosive material. Instead, cover the spill with a dry, inert absorbent material (e.g., sand, diatomaceous earth, or a universal chemical binder)[1].

  • Recover: Sweep up the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container[1].

  • Validation: After cleaning the surface with a damp cloth, check the pH of the cleaned area using a moistened pH strip to ensure complete removal of the acidic residue.

Waste Disposal Plan:

  • Classification: Dispose of all contaminated PPE, weigh boats, and chemical waste as Nitrogenous Organic Hazardous Waste .

  • Incompatibility Warning: Never dispose of this compound in the same waste stream as strong oxidizers or strong mineral acids. Mixing cyanophenoxy derivatives with incompatible substances can trigger dangerous reactions and generate toxic gases.

References

  • Appchem - 3-(3-Cyanophenoxy)propionic Acid | 210962-57-5 | C10H9NO3.
  • ChemicalBook - Propionic acid - Safety Data Sheet.
  • Scribd - Propionic Acid Safety Data Sheet.
  • Safe Work Australia - GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • CDC/NIOSH - PPE for Health Care Workers Who Work with Hazardous Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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